N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine
Description
Properties
IUPAC Name |
N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21/h3-14,20H,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRHYDPUVLEVMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40421937, DTXSID00861254 | |
| Record name | N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40421937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Dimethyl-3-[(naphthalen-1-yl)oxy]-1-phenylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119356-76-2 | |
| Record name | N,N-Dimethyl-α-[2-(1-naphthalenyloxy)ethyl]benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119356-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40421937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenemethanamine, N,N-dimethyl-α-[2-(1-naphthalenyloxy)ethyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action of Dapoxetine
A Senior Application Scientist's Synthesis of its Molecular Interactions and Functional Consequences
Introduction
N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, commercially known as Dapoxetine, is a short-acting selective serotonin reuptake inhibitor (SSRI) developed for the treatment of premature ejaculation (PE) in adult men.[1][2] Unlike traditional SSRIs used for depression, which require chronic administration to achieve therapeutic effect, Dapoxetine's unique pharmacokinetic profile, characterized by rapid absorption and elimination, makes it suitable for on-demand treatment.[3][4][5] This guide provides a detailed examination of Dapoxetine's mechanism of action at the molecular level, the pharmacodynamic consequences of its primary target engagement, and the validated experimental protocols used to characterize its activity.
The Primary Molecular Target: The Human Serotonin Transporter (SERT)
The principal mechanism of action of Dapoxetine is the potent and selective inhibition of the human serotonin transporter (SERT), also known as 5-HTT.[4][5][6] SERT is a crucial membrane protein responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft into the presynaptic neuron.[7][8] This reuptake process terminates serotonergic neurotransmission and allows for the recycling of the neurotransmitter.[8]
By inhibiting SERT, Dapoxetine blocks this reuptake mechanism, leading to an increased concentration of serotonin in the synaptic cleft and an enhancement of serotonergic signaling.[4][5][9][10] It is this potentiation of serotonin's action at postsynaptic receptors that is thought to mediate the delay in ejaculation.[3][4]
Molecular Interaction with SERT
Dapoxetine, like other SSRIs, binds to the central binding site of the serotonin transporter.[7][11] This site is located within the transmembrane domains of the protein.[7][11] The binding of Dapoxetine to this site physically obstructs the passage of serotonin, effectively locking the transporter in an outward-open conformation and preventing the conformational changes necessary for serotonin translocation across the neuronal membrane.[7][11]
The transport of serotonin by SERT is a complex process dependent on sodium (Na+) and chloride (Cl-) ions.[8][12] The transporter first binds a sodium ion, then serotonin, followed by a chloride ion, which induces a conformational change that moves the serotonin into the cell.[8][12] Dapoxetine's inhibition of this process disrupts the normal ion-coupled transport cycle.
Pharmacodynamics and Selectivity
The clinical efficacy and safety profile of a drug are critically dependent on its pharmacodynamic properties, particularly its potency and selectivity for its intended target.
Potency and Binding Affinity
Dapoxetine is a potent inhibitor of the serotonin transporter.[13] Studies using cells expressing the human SERT have determined its inhibition constant (Ki) and its 50% inhibitory concentration (IC50) for serotonin uptake. While specific Ki values can vary slightly between studies, Dapoxetine demonstrates high affinity for SERT.[13] For instance, one study reported an IC50 value of 1.12 nM for the inhibition of [3H]5-HT uptake by the serotonin reuptake transporter.[13]
Selectivity Profile
A key characteristic of Dapoxetine is its selectivity for the serotonin transporter over other monoamine transporters, namely the norepinephrine transporter (NET) and the dopamine transporter (DAT).[6][13] This selectivity is crucial for minimizing off-target effects.
| Transporter | IC50 (nM) |
| Serotonin Transporter (SERT) | 1.12 |
| Norepinephrine Transporter (NET) | 202 |
| Dopamine Transporter (DAT) | 1720 |
| Data sourced from Gengo et al. 2005 as cited in a 2007 review.[13] |
As the data indicates, Dapoxetine is significantly more potent at inhibiting serotonin reuptake compared to norepinephrine and dopamine reuptake, with an order of potency of SERT > NET >> DAT.[13] This high selectivity for SERT is a defining feature of its mechanism of action.
Signaling Pathways and Physiological Consequences
The inhibition of SERT by Dapoxetine initiates a cascade of events that ultimately leads to the observed therapeutic effect.
Caption: Dapoxetine's core mechanism of action.
The increased availability of serotonin in the synaptic cleft leads to greater activation of postsynaptic serotonin receptors.[5] It is believed that the activation of certain 5-HT receptor subtypes, such as the 5-HT2C receptor, plays a significant role in the inhibitory control of ejaculation.[13] This enhanced serotonergic neurotransmission in the central nervous system is the underlying principle for its therapeutic use in delaying ejaculation.[3]
Key Experimental Protocols for Characterization
The determination of Dapoxetine's mechanism of action relies on well-established in vitro pharmacological assays. The following are foundational experimental workflows for characterizing compounds targeting monoamine transporters.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Dapoxetine for the serotonin, norepinephrine, and dopamine transporters. This is a competitive binding assay where the test compound (Dapoxetine) competes with a known radiolabeled ligand for binding to the transporter.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human serotonin, norepinephrine, or dopamine transporter.[14]
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]citalopram for SERT), and varying concentrations of Dapoxetine.[14][15]
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.[14][15]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the unbound.[14][16]
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[14][16]
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.[14]
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of Dapoxetine to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.[14]
Caption: Workflow for a competitive radioligand binding assay.
Synaptosomal Neurotransmitter Uptake Assay
Objective: To measure the functional inhibition of serotonin, norepinephrine, and dopamine uptake by Dapoxetine and determine its IC50 value. Synaptosomes are isolated nerve terminals that contain functional transporters.[17]
Methodology:
-
Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT).[17]
-
Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of Dapoxetine.
-
Uptake Initiation: Initiate the uptake reaction by adding a low concentration of a radiolabeled neurotransmitter (e.g., [3H]5-HT).[18]
-
Uptake Termination: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.[18]
-
Scintillation Counting: Measure the amount of radiolabeled neurotransmitter taken up by the synaptosomes by counting the radioactivity on the filters.[19]
-
Data Analysis: Determine the concentration of Dapoxetine that inhibits 50% of the neurotransmitter uptake (IC50).
Conclusion
The mechanism of action of N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine (Dapoxetine) is centered on its function as a potent and selective serotonin reuptake inhibitor.[6][9][20] By binding to the serotonin transporter, it effectively increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[4][5][10] Its high selectivity for the serotonin transporter over other monoamine transporters contributes to its specific therapeutic effect.[13] The unique pharmacokinetic profile of Dapoxetine, characterized by rapid onset and short duration of action, distinguishes it from other SSRIs and makes it well-suited for on-demand treatment of premature ejaculation.[3][4][21] The characterization of its binding affinity and functional inhibitory activity through established in vitro assays provides a solid foundation for understanding its clinical efficacy.
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Kendirci, M., et al. (2007). Dapoxetine, a novel selective serotonin transport inhibitor for the treatment of premature ejaculation. Therapeutics and Clinical Risk Management, 3(2), 277–289. Retrieved from [Link]
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Jannat, T., et al. (2021). Effect of Dapoxetine on intravaginal ejaculatory latency time (IELT) in premature ejaculation: a systematic review. International Journal of Medical and Pharmaceutical Case Reports, 14(4), 22-28. Retrieved from [Link]
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ResearchGate. (2025, August 4). (PDF) Dapoxetine, a novel selective serotonin transport inhibitor for the treatment of premature ejaculation. Retrieved from [Link]
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Coleman, J. A., et al. (2016). X-ray structures and mechanism of the human serotonin transporter. Nature, 532(7599), 334–339. Retrieved from [Link]
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Authored for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine (Dapoxetine)
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, a potent and selective serotonin reuptake inhibitor (SSRI) widely known as Dapoxetine.[1][2][3] Primarily indicated for the treatment of premature ejaculation (PE), the efficacy of Dapoxetine is intrinsically linked to its specific stereochemistry, with the (S)-(+)-enantiomer being the pharmacologically active form.[1][2] This document delves into the critical aspects of its synthesis, focusing on strategies for achieving high enantiomeric purity. We will explore and contrast two primary synthetic paradigms: an asymmetric approach initiating from a chiral precursor and a resolution-based method applied to a racemic mixture. The underlying chemical principles, rationale for methodological choices, and detailed experimental protocols are presented to provide a robust resource for professionals in the field of medicinal chemistry and pharmaceutical development.
Introduction and Strategic Overview
N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine (Dapoxetine) is a significant pharmaceutical compound with the molecular formula C₂₁H₂₃NO.[1][3] It is a white to off-white crystalline powder, and its therapeutic application as a fast-acting SSRI hinges on its unique pharmacokinetic profile, characterized by rapid absorption and elimination.[2][3]
The central challenge in the synthesis of Dapoxetine is the control of the stereocenter at the C1 position of the propan-1-amine backbone. The synthesis must be designed to selectively produce the (S)-enantiomer, as this is the eutomer responsible for the desired pharmacological activity.[4] This guide will dissect the synthetic logic through retrosynthetic analysis and present detailed methodologies for its practical execution.
Retrosynthetic Analysis
A logical retrosynthetic analysis of Dapoxetine reveals two key bond disconnections that form the basis of the most common synthetic strategies. The primary disconnections are the C-N bond of the dimethylamine group and the C-O ether linkage. This leads back to a 3-carbon backbone with a phenyl group and a hydroxyl or halo- group, and the two key starting materials: 1-naphthol and a phenylpropanol or phenylpropanone derivative.
Caption: Asymmetric synthesis workflow for Dapoxetine.
Experimental Protocol
Step 1: Etherification to form (S)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol The reaction of (R)-(+)-3-chloro-1-phenyl-1-propanol with 1-naphthol is a classic Williamson ether synthesis. [5]The use of a strong base like sodium hydroxide deprotonates the phenolic hydroxyl group of 1-naphthol, forming a nucleophilic naphthoxide ion. This ion then attacks the primary carbon bearing the chlorine atom in an SN2 reaction, leading to an inversion of stereochemistry at that center is not possible as it's a primary halide, but the chirality at the C1 position is retained.
-
Procedure: To a solution of 1-naphthol in a suitable solvent such as DMF, add 50% aqueous sodium hydroxide. [5]The mixture is stirred until the 1-naphthol is fully dissolved and the sodium naphthoxide has formed. (R)-(+)-3-chloro-1-phenyl-1-propanol is then added, and the reaction mixture is heated. After completion, the reaction is quenched with water and extracted with an organic solvent. The organic layers are combined, dried, and concentrated to yield the ether product. [5] Step 2: Activation via Mesylation The secondary alcohol of the intermediate must be converted into a good leaving group to facilitate the subsequent amination. [5]Treatment with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine (Et₃N) effectively converts the hydroxyl group into a mesylate.
-
Procedure: The alcohol intermediate is dissolved in a solvent like dichloromethane. The solution is cooled in an ice bath, and triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride. [5]The reaction is stirred at low temperature until completion, as monitored by TLC.
Step 3: Nucleophilic Substitution with Dimethylamine This final step forms the target molecule. Dimethylamine, acting as a nucleophile, displaces the mesylate leaving group. This reaction typically proceeds in a "one-pot" fashion following the mesylation. [5]
-
Procedure: Following the complete formation of the mesylate, an aqueous solution of dimethylamine is added directly to the reaction mixture. [5]The reaction is allowed to warm to room temperature and stirred until the starting material is consumed. The resulting (S)-Dapoxetine free base is then isolated through an aqueous workup and extraction.
Step 4: Salt Formation For pharmaceutical applications, the free base is often converted to its hydrochloride salt to improve its stability and handling properties. [1][5]
-
Procedure: The crude Dapoxetine base is dissolved in a suitable solvent like ethyl acetate. A solution of HCl in an organic solvent (e.g., ethyl acetate or isopropanol) is then added, causing the Dapoxetine hydrochloride to precipitate. [5][6]The solid is collected by filtration, washed, and dried.
Synthesis via Racemic Route and Chiral Resolution
An alternative strategy involves the synthesis of a racemic mixture of Dapoxetine, followed by a resolution step to isolate the desired (S)-enantiomer. This route can be advantageous if the achiral starting materials are significantly more economical.
Synthetic Workflow
This pathway typically starts from 3-chloro-1-phenyl-1-propanone, proceeding through etherification, reductive amination to the racemate, and finally chiral resolution.
Caption: Racemic synthesis and chiral resolution workflow.
Experimental Protocol
Step 1-2: Synthesis of Racemic Dapoxetine The synthesis begins with the etherification of 3-chloro-1-phenyl-1-propanone with 1-naphthol to yield 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one. [7]This ketone intermediate is then subjected to reductive amination. The ketone reacts with dimethylamine to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium borohydride (NaBH₄) to yield racemic Dapoxetine. [8] Step 3: Chiral Resolution This is the pivotal step of this route. The racemic free base is treated with a chiral acid, such as a derivative of tartaric acid (e.g., p-ditoluyl-D-(+)-tartaric acid), in a suitable solvent. [4][6]This reaction forms a pair of diastereomeric salts.
-
Principle of Resolution: Diastereomers have different physical properties, including solubility. By carefully selecting the resolving agent and solvent system, one diastereomeric salt (e.g., the salt of (S)-Dapoxetine with the (+)-tartaric acid derivative) can be selectively precipitated from the solution, while the other remains dissolved. [4]
-
Procedure: Racemic Dapoxetine base is dissolved in a solvent like methylene dichloride or acetonitrile. The chiral resolving agent is added, and the mixture is stirred. [4][6]The desired diastereomeric salt precipitates and is collected by filtration.
Step 4: Liberation of the Enantiomerically Pure Free Base The isolated diastereomeric salt is then treated with a base (e.g., aqueous NaOH) to neutralize the chiral acid and liberate the enantiomerically pure (S)-Dapoxetine free base. [4][6]
-
Procedure: The filtered salt is suspended in a mixture of an organic solvent (e.g., methylene dichloride) and water. An aqueous base solution is added until the pH is alkaline (pH 10-12). [4]The layers are separated, and the organic layer containing the pure (S)-enantiomer is washed, dried, and concentrated. The final product can then be converted to its hydrochloride salt as described previously.
Data Summary and Characterization
The choice of synthetic route often involves a trade-off between the cost of starting materials, the number of steps, and the overall yield.
| Parameter | Asymmetric Synthesis | Racemic Synthesis with Resolution |
| Key Starting Material | (R)-3-Chloro-1-phenyl-1-propanol | 3-Chloro-1-phenyl-1-propanone |
| Stereocontrol | Substrate-controlled (early stage) | Chiral resolution (late stage) |
| Key Reagents | 1-Naphthol, MsCl, Dimethylamine | 1-Naphthol, NaBH₄, Chiral Tartaric Acid |
| Typical Overall Yield | Reported up to 67% for the final salt [5] | Can be lower due to 50% theoretical loss in resolution, though resolving agents can sometimes be recovered. |
| Advantages | More atom-economical, avoids resolution step. | Utilizes cheaper, achiral starting materials. |
| Disadvantages | Relies on more expensive chiral starting material. | Resolution step can be complex to optimize; loss of half the material. |
Characterization: The final product and key intermediates should be characterized using standard analytical techniques.
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry: To verify the molecular weight.
-
Chiral HPLC: Essential for determining the enantiomeric excess (e.e.) of the final product, which should be >99% for pharmaceutical use.
Conclusion
The synthesis of N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine (Dapoxetine) is a well-established process in medicinal chemistry, with the primary challenge being the efficient control of its stereochemistry. The asymmetric synthesis from a chiral precursor offers an elegant and direct route to the desired (S)-enantiomer. In contrast, the racemic synthesis followed by chiral resolution provides a viable alternative that may be more cost-effective depending on the price of raw materials. Both methods, when properly executed and optimized, can deliver high-purity (S)-Dapoxetine suitable for pharmaceutical formulation. The choice between these routes in an industrial setting will ultimately depend on a thorough analysis of process economics, scalability, and robustness. [9]
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An In-depth Technical Guide to the Chemical Properties of N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine (Dapoxetine)
Introduction
N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, widely known in the pharmaceutical field as Dapoxetine, is a unique pharmacological agent belonging to the selective serotonin reuptake inhibitor (SSRI) class.[1] Its chemical structure, featuring a naphthalene moiety linked to a phenylpropane backbone, underpins its distinct physicochemical and pharmacokinetic properties.[2][3] Initially investigated as an antidepressant, its rapid absorption and elimination profile made it unsuitable for chronic psychiatric conditions but ideal for on-demand therapeutic applications.[1] Consequently, Dapoxetine was specifically developed and is now the first approved oral medication for the treatment of premature ejaculation (PE) in men.[1][4][5]
This guide provides a comprehensive exploration of the core chemical properties of Dapoxetine, delving into its structure, synthesis, pharmacology, and metabolism. It is designed to serve as a technical resource, offering field-proven insights and detailed methodologies for professionals engaged in research and development.
Chemical Identity and Stereochemistry
The molecular identity of Dapoxetine is defined by its IUPAC name, (S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, and its CAS number, 119356-77-3.[1][3] The molecule possesses a single chiral center at the C-1 position of the propan-1-amine chain, leading to the existence of two enantiomers: (S)-(+) and (R)-(-).
The pharmacological activity of Dapoxetine is highly stereospecific. The (S)-(+)-enantiomer is the eutomer, or the pharmacologically active form, responsible for the therapeutic effect of inhibiting serotonin reuptake.[2] In contrast, the (R)-(-) form is considered the distomer, exhibiting significantly less activity.[2] This substantial difference in activity between the enantiomers, known as the eudysmic ratio, underscores the critical importance of stereoselective synthesis to produce enantiomerically pure (S)-(+)-Dapoxetine for clinical use.[2]
Physicochemical Properties
Dapoxetine is typically formulated and handled as its hydrochloride salt (Dapoxetine HCl, CAS No. 129938-20-1) to enhance its stability and solubility.[6][7] The hydrochloride salt is a white to off-white crystalline powder.[3][6] Its physicochemical characteristics are pivotal to its pharmacokinetic profile, particularly its rapid onset of action. With a pKa of 8.6, Dapoxetine is predominantly ionized at physiological pH, a property that facilitates its rapid distribution within the body.[8][9]
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₂₃NO | [2][3][10] |
| Molecular Weight | 305.421 g/mol | [1][2][3][10] |
| Appearance | White to off-white crystalline powder | [3][6] |
| Melting Point | 175-179 °C (as HCl salt) | [11] |
| pKa | 8.6 | [8][9] |
| Solubility | Freely soluble in methanol; soluble in DMSO, chloroform; almost insoluble in water. | [3][6][11] |
| Bioavailability | 15–76% (mean 42%) | [1] |
| Protein Binding | >99% | [1] |
Synthesis and Manufacturing
The synthesis of enantiomerically pure (S)-(+)-Dapoxetine is a key challenge in its manufacturing. Early synthetic routes often produced a racemic mixture, requiring a separate resolution step. Modern approaches focus on stereoselective synthesis to directly yield the desired enantiomer with high purity.
A common synthetic pathway begins with 3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol. This precursor undergoes halogenation, typically using a reagent like thionyl chloride, to convert the hydroxyl group into a leaving group (e.g., a chloride).[2][12] The resulting intermediate, 1-(3-Chloro-3-phenylpropoxy)naphthalene, is then subjected to a nucleophilic substitution reaction with dimethylamine to form the final N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine product.[2][12]
Figure 1: Simplified synthetic workflow for Dapoxetine.
Protocol 1: General Laboratory Synthesis of (S)-(+)-Dapoxetine
Causality: This protocol outlines a fundamental approach where a chiral alcohol is first converted to an alkyl halide, which is a good substrate for nucleophilic substitution. The subsequent reaction with an amine (dimethylamine) forms the target tertiary amine. This two-step process is a classic and reliable method for amine synthesis.
-
Halogenation:
-
Dissolve 3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a halogenating agent, such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃), dropwise while maintaining the temperature.[2][12]
-
Allow the reaction to stir at room temperature for several hours until completion, monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by carefully adding it to ice-cold water.
-
Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude chlorinated intermediate.
-
-
Amination:
-
Dissolve the crude 1-(3-Chloro-3-phenylpropoxy)naphthalene intermediate in a suitable solvent.
-
Add an aqueous solution of dimethylamine and a base such as triethylamine.[12]
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours.[12]
-
Upon completion, separate the organic layer.
-
Acidify the organic layer with dilute HCl to protonate the amine, transferring it to the aqueous layer.
-
Wash the aqueous layer with an organic solvent (e.g., ether) to remove unreacted starting material.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the amine and precipitate the free base product.
-
Extract the product into an organic solvent, dry, and concentrate to yield crude Dapoxetine.
-
Purify the crude product using column chromatography or recrystallization.
-
Pharmacology and Mechanism of Action
Dapoxetine exerts its therapeutic effect by selectively inhibiting the presynaptic serotonin transporter (SERT).[1][4][11] SERT is responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft back into the presynaptic neuron, a process that terminates its signaling.
By blocking SERT, Dapoxetine leads to an increased concentration of serotonin in the synaptic cleft.[2][3][4] This enhances serotonergic neurotransmission and potentiates the action of serotonin on postsynaptic receptors.[1][11] The ejaculatory reflex is a complex process modulated by various neurotransmitter systems, with serotonin playing a key inhibitory role at a supraspinal level.[12] The elevated serotonin levels resulting from Dapoxetine administration are believed to delay this reflex.
Figure 2: Mechanism of action of Dapoxetine at the synaptic cleft.
Metabolism and Pharmacokinetics
The clinical utility of Dapoxetine for on-demand use is defined by its pharmacokinetic profile: rapid absorption and rapid elimination.[1][4]
-
Absorption: Following oral administration, Dapoxetine is rapidly absorbed, reaching maximum plasma concentrations (Cmax) within 1-2 hours.[1][11]
-
Metabolism: It is extensively metabolized in the liver and kidneys primarily by cytochrome P450 enzymes CYP2D6 and CYP3A4, as well as flavin monooxygenase 1 (FMO1).[1][2] The main metabolic pathways are N-oxidation and N-desmethylation.
-
Metabolites: The major circulating metabolites are Dapoxetine-N-oxide, desmethyldapoxetine, and didesmethyldapoxetine.[1][8] While some metabolites retain activity, their concentrations are generally too low to contribute significantly to the clinical effect.[8]
-
Elimination: The initial half-life is approximately 1.5 hours, and plasma levels are less than 4% of peak concentrations 24 hours after dosing, minimizing drug accumulation.[1][9] Metabolites are primarily excreted in the urine as conjugates.[8]
Figure 3: Primary metabolic pathways of Dapoxetine.
Analytical Methodologies
Accurate quantification of Dapoxetine in pharmaceutical formulations and biological matrices is essential for quality control, pharmacokinetic studies, and bioequivalence testing. High-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.[2][3][10]
-
HPLC-UV: This method is robust for quality control and assay of bulk drug and finished products. It offers good precision and accuracy for quantifying Dapoxetine in pharmaceutical tablets.[2][7]
-
LC-MS/MS: Due to its superior sensitivity and selectivity, LC-MS/MS is the gold standard for determining Dapoxetine concentrations in biological fluids like human plasma.[3][9][13] The use of a stable isotope-labeled internal standard, such as Dapoxetine-d6 or Dapoxetine-d7, is crucial for compensating for matrix effects and variability during sample preparation.[3][6][10]
Protocol 2: Representative LC-MS/MS Method for Dapoxetine in Human Plasma
Causality: This protocol uses protein precipitation, a straightforward and effective method to remove the bulk of interfering proteins from the plasma sample. The use of a deuterated internal standard (IS) is critical; because the IS is chemically identical to the analyte, it co-elutes and experiences the same ionization effects in the mass spectrometer, allowing for highly accurate quantification by correcting for any sample loss or matrix-induced signal suppression/enhancement.
-
Preparation of Standards and Samples:
-
Prepare a stock solution (1 mg/mL) of Dapoxetine and a stable isotope-labeled internal standard (IS), such as Dapoxetine-d6, in methanol.[10]
-
Create a series of working standard solutions by serially diluting the stock solution to cover the desired calibration range (e.g., 2.0-1000 ng/mL).[3][13]
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
-
Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of human plasma in a microcentrifuge tube, add 25 µL of the IS working solution.[3]
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[10]
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes at 4 °C to pellet the precipitated proteins.[3][10]
-
Carefully transfer the supernatant to a clean autosampler vial or 96-well plate.
-
-
LC-MS/MS Analysis:
-
LC System: A standard HPLC or UPLC system.
-
Column: A reversed-phase column, such as a C8 or C18 (e.g., ACE C8, 50 mm x 4.6 mm, 5 µm).[9]
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.01 M ammonium acetate with 0.02% formic acid).[9]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). Monitor the precursor-to-product ion transitions, for example:
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards.
-
Apply a weighted (e.g., 1/x²) linear regression to the calibration curve.[3]
-
Determine the concentrations of Dapoxetine in the QC and unknown samples from the regression equation.
-
Conclusion
N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine (Dapoxetine) stands as a prime example of targeted drug design, where a deep understanding of its chemical and pharmacokinetic properties has enabled its successful application for a specific clinical need. Its stereospecific activity, rapid absorption and elimination, and well-characterized metabolic pathways are all critical facets of its profile. The robust analytical methodologies available ensure its quality and allow for precise clinical and research evaluation. This guide serves as a foundational document for scientists and developers working with this important therapeutic agent.
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NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 6). N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine. Available from: [Link]
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SciSpace. (n.d.). Pharmacokinetic and pharmacodynamic features of dapoxetine, a novel drug for 'on-demand' treatment of premature ejaculation. Available from: [Link]
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MDPI. (2022, April 22). Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC–MS/MS and Its Application in a Bioequivalence Study. Available from: [Link]
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An In-depth Technical Guide to N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine Hydrochloride (Dapoxetine Hydrochloride)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine hydrochloride, more commonly known as Dapoxetine Hydrochloride, is a potent and short-acting selective serotonin reuptake inhibitor (SSRI).[1] Unlike traditional SSRIs developed for the treatment of depression, dapoxetine possesses a unique pharmacokinetic profile characterized by rapid absorption and elimination, making it suitable for on-demand treatment of premature ejaculation (PE).[1] This guide provides a comprehensive technical overview of Dapoxetine Hydrochloride, encompassing its physicochemical properties, mechanism of action, pharmacology, analytical methodologies, and synthesis. The information presented herein is intended to support research, development, and quality control activities related to this active pharmaceutical ingredient (API).
Physicochemical Properties
Dapoxetine Hydrochloride is the hydrochloride salt of the (S)-(+)-enantiomer of N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine. The presence of the hydrochloride salt enhances the stability and solubility of the parent compound.
Chemical Structure and Identity
-
Chemical Name: (S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine hydrochloride
-
Synonyms: (S)-(+)-Dapoxetine hydrochloride, LY210448
-
CAS Number: 129938-20-1[1]
-
Molecular Formula: C₂₁H₂₃NO · HCl[2]
-
Molecular Weight: 341.87 g/mol [3]
Physical Characteristics
Dapoxetine Hydrochloride is a white to off-white crystalline powder.[4]
Table 1: Physical Properties of Dapoxetine Hydrochloride
| Property | Value | References |
| Melting Point | 179.0 - 183.0 °C | |
| Appearance | White to off-white crystalline powder | [4] |
| pKa | 8.6 | [4][5] |
| Optical Rotation | [α]/D +125° to +135° (c = 1 in methanol) | [6] |
Solubility Profile
The solubility of Dapoxetine Hydrochloride is a critical parameter for formulation development and analytical method design. While some sources describe it as water-soluble, others indicate it is almost insoluble in water, suggesting that pH and temperature significantly influence its aqueous solubility.[4][7]
Table 2: Solubility of Dapoxetine Hydrochloride
| Solvent | Solubility | References |
| Water | Soluble (as a general descriptor) | [4][5] |
| 0.01 N HCl | 71 mg/mL | [4] |
| PBS (pH 7.2) | 10 mg/mL | [2] |
| Dimethylformamide (DMF) | 25 mg/mL | [2] |
| Dimethyl sulfoxide (DMSO) | 16 mg/mL; ≥20 mg/mL | [2][6] |
| Ethanol | 25 mg/mL | [2] |
| Methanol | Soluble |
Pharmacology and Mechanism of Action
Mechanism of Action
Dapoxetine's therapeutic effect in premature ejaculation stems from its action as a selective serotonin reuptake inhibitor (SSRI).[1] It potently blocks the serotonin transporter (SERT), leading to an increased concentration of serotonin in the synaptic cleft.[1][8] This enhancement of serotonergic neurotransmission in the central nervous system is believed to exert an inhibitory effect on the ejaculatory reflex, thereby delaying ejaculation.[8] The ejaculatory reflex is thought to be modulated at a supraspinal level, with the lateral paragigantocellular nucleus (LPGi) being a key target for dapoxetine's action.[8]
Caption: Mechanism of action of Dapoxetine as an SSRI.
Pharmacokinetics
Dapoxetine exhibits a pharmacokinetic profile that is distinct from other SSRIs, making it suitable for on-demand use.[1]
-
Absorption: It is rapidly absorbed after oral administration, with the time to reach maximum plasma concentration (Tmax) occurring within 1-2 hours.[1] A high-fat meal can slightly decrease the rate of absorption but does not significantly alter the overall exposure.[1]
-
Distribution: Dapoxetine is highly bound to plasma proteins (>99%).
-
Metabolism: It undergoes extensive and rapid metabolism in the liver, primarily by cytochrome P450 isoenzymes CYP2D6 and CYP3A4, as well as flavin monooxygenase 1 (FMO1). The major metabolites are dapoxetine-N-oxide, desmethyldapoxetine, and didesmethyldapoxetine.
-
Elimination: The elimination is biphasic, with a short initial half-life of approximately 1.5 hours and a terminal half-life of 15-18 hours.[9] Plasma concentrations decrease to about 3-7% of the peak concentration by 24 hours post-dose.[9]
Table 3: Key Pharmacokinetic Parameters of Dapoxetine Hydrochloride
| Parameter | 30 mg Dose | 60 mg Dose | References |
| Tmax (hours) | ~1.01 | ~1.27 | [1] |
| Cmax (ng/mL) | ~297 | ~498 | [1] |
| Initial Half-life (hours) | ~1.31 | ~1.42 | [4] |
| Terminal Half-life (hours) | ~18.7 | ~21.9 | [4] |
| Bioavailability | 15-76% (mean 42%) | 15-76% (mean 42%) |
Pharmacodynamics
The primary pharmacodynamic effect of dapoxetine is the delay of ejaculation. Clinical studies have demonstrated a significant increase in the intravaginal ejaculatory latency time (IELT) in men with premature ejaculation following on-demand administration of dapoxetine.[10] This is accompanied by improvements in patient-reported outcomes, including perceived control over ejaculation, satisfaction with sexual intercourse, and reduced personal distress.[10]
Synthesis and Manufacturing
The synthesis of the enantiomerically pure (S)-dapoxetine hydrochloride is a critical aspect of its manufacturing. Several synthetic routes have been reported, often involving a key chiral separation or an asymmetric synthesis step. A common approach starts from commercially available precursors.
Representative Synthetic Scheme
Caption: A representative synthetic workflow for Dapoxetine Hydrochloride.
Experimental Protocol: Synthesis from (R)-(+)-3-chloro-1-phenyl-1-propanol
This protocol is a generalized representation and requires optimization for specific laboratory conditions.
-
Step 1: Etherification.
-
To a solution of (R)-(+)-3-chloro-1-phenyl-1-propanol in a suitable solvent such as dimethylformamide (DMF), add 1-naphthol.
-
Add a base, for example, a 50% aqueous solution of sodium hydroxide, dropwise while maintaining the temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC or HPLC).
-
Perform an aqueous workup and extract the product, (S)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol, with an organic solvent.
-
Purify the intermediate, if necessary, by column chromatography.
-
-
Step 2: Activation of the Hydroxyl Group.
-
Dissolve the alcohol intermediate from Step 1 in a suitable anhydrous solvent (e.g., dichloromethane) and cool in an ice bath.
-
Add a base such as triethylamine, followed by the dropwise addition of methanesulfonyl chloride.
-
Stir the reaction at a low temperature until completion.
-
Wash the reaction mixture with water and brine, then dry the organic layer and concentrate to obtain the activated mesylate intermediate.
-
-
Step 3: Amination.
-
To the crude mesylate intermediate, add a solution of dimethylamine (either as a solution in a solvent like THF or as the hydrochloride salt with an additional equivalent of base).
-
Allow the reaction to stir at room temperature until the substitution is complete.
-
Quench the reaction and perform an aqueous workup.
-
Extract the crude (S)-Dapoxetine free base and purify by column chromatography on silica gel.
-
-
Step 4: Hydrochloride Salt Formation.
-
Dissolve the purified dapoxetine free base in a suitable solvent like ethyl acetate or isopropanol.
-
Add a solution of hydrochloric acid in the same or a compatible solvent.
-
Stir the mixture to allow for the precipitation of Dapoxetine Hydrochloride.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield the final product.
-
Analytical Methodologies
Robust analytical methods are essential for the quality control of Dapoxetine Hydrochloride, including identity, purity, and assay.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common technique for the analysis of Dapoxetine Hydrochloride.
Table 4: Representative HPLC Method Parameters
| Parameter | Condition 1 | Condition 2 | References |
| Column | C18 (e.g., Phenomenex Luna, 250mm x 4.6mm, 5µm) | C18 (Symmetry, 250mm x 4.6mm, 5µm) | [11] |
| Mobile Phase A | 0.1% Trifluoroacetic acid in water | Ammonium formate buffer (pH 3.5) | [11] |
| Mobile Phase B | 0.1% Trifluoroacetic acid in acetonitrile | Acetonitrile | [11] |
| Gradient/Isocratic | Gradient | Isocratic (40:60 A:B) | [11] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | [11] |
| Detection Wavelength | 290 nm or 293 nm | 293 nm | [2][11] |
| Injection Volume | 10-25 µL | 10 µL | [11] |
| Linearity Range | 1 - 40 µg/mL | 5 - 25 ppm | [11] |
| Limit of Quantitation (LOQ) | 1 µg/mL | - |
Mass Spectrometry (MS)
LC-MS/MS is a highly sensitive and selective method for the quantification of dapoxetine in biological matrices.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Precursor Ion (M+H)⁺: m/z 306.2[2]
-
Product Ion: m/z 157.2[2]
-
Internal Standard: Dapoxetine-d₇ is often used for quantitative bioanalysis.[2]
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: FTIR spectra of Dapoxetine Hydrochloride are available in spectral databases and can be used for identification.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation and confirmation. Detailed spectral data with peak assignments would be required for definitive identification.
Toxicology and Safety
The toxicological profile of Dapoxetine Hydrochloride is an important consideration for its safe handling and use.
-
Acute Toxicity: It is classified as harmful if swallowed (GHS Category 4).[3][13]
-
Irritation: It is classified as causing serious eye irritation (GHS Category 2A).[3][13]
-
Genotoxicity and Carcinogenicity: In silico assessments predict dapoxetine to be non-mutagenic and non-carcinogenic.[14] However, some of its metabolites, particularly those with an N-oxide group, may have mutagenic potential.[14]
-
Reproductive Toxicity: Some studies in male rats have suggested that dapoxetine administration may have adverse effects on reproductive performance and fetal outcomes.[15]
-
Cardiovascular Safety: Clinical trials have shown that dapoxetine does not have clinically significant effects on electrocardiograms or repolarization at therapeutic doses.[1]
Handling Precautions: Standard laboratory safety precautions should be observed when handling Dapoxetine Hydrochloride. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.[3] Avoid inhalation of dust and contact with skin and eyes.[3]
Stability
Dapoxetine Hydrochloride exhibits good stability under normal storage conditions.
-
Solid State: Store in a tightly closed container in a dry and well-ventilated place, with a desiccant.[3]
-
Solution Stability: Stock solutions of dapoxetine hydrochloride are stable for at least 48 hours at room temperature.
-
Degradation: The compound is susceptible to degradation under oxidative conditions and to a lesser extent in acidic and alkaline environments. It is relatively stable under heat and UV light.
Conclusion
N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine hydrochloride (Dapoxetine Hydrochloride) is a well-characterized API with a unique pharmacological profile that makes it effective for the on-demand treatment of premature ejaculation. This guide has provided a detailed overview of its physicochemical properties, mechanism of action, synthesis, analytical methods, and safety profile. The information compiled herein serves as a valuable resource for researchers and professionals involved in the development, manufacturing, and analysis of this important pharmaceutical compound.
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Dapoxetine. In: Wikipedia. [Link]
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Formulation Development and Evaluation of Dapoxetine Hydrochloride Tablets Approved for the Treatment of Premature Ejaculation. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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McMahon CG, et al. Dapoxetine: an evidence-based review of its effectiveness in treatment of premature ejaculation. PMC - PubMed Central. [Link]
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Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. National Institutes of Health (NIH). [Link]
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Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC–MS/MS and Its Application in a Bioequivalence Study. MDPI. [Link]
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Dapoxetine hydrochloride. SpectraBase. [Link]
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Synthesis of dapoxetine hydrochloride. ResearchGate. [Link]
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What is the mechanism of Dapoxetine Hydrochloride?. Patsnap Synapse. [Link]
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Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC–MS/MS and Its Application in a Bioequivalence Study. MDPI. [Link]
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The Serendipitous Journey of a Fast-Acting SSRI: A Technical Guide to the Discovery and Development of Dapoxetine
This in-depth technical guide chronicles the discovery, development, and mechanism of action of N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, known pharmaceutically as dapoxetine. Initially investigated as an antidepressant, its unique pharmacokinetic profile charted a new course for this molecule, establishing it as the first approved oral therapy for premature ejaculation (PE). This document serves as a comprehensive resource for researchers, clinicians, and drug development professionals, offering insights into the scientific rationale and technical execution behind the journey of dapoxetine from a shelved compound to a targeted therapeutic.
A Fortuitous Discovery: From Antidepressant to a Novel Treatment Paradigm
The story of dapoxetine begins at Eli Lilly and Company, where it was initially synthesized and evaluated as an antidepressant.[1][2] As a member of the selective serotonin reuptake inhibitor (SSRI) class of drugs, its primary mechanism involves blocking the serotonin transporter (SERT), leading to an increase in the neurotransmitter serotonin in the synaptic cleft.[1][3][4] However, during Phase I clinical trials, dapoxetine exhibited a pharmacokinetic profile that distinguished it from other SSRIs.[1][5] Unlike conventional antidepressants that require chronic daily dosing to achieve a steady-state concentration and therapeutic effect, dapoxetine is rapidly absorbed and eliminated from the body.[1][5]
This rapid onset of action and short half-life, deemed unsuitable for the treatment of depression, proved to be the very characteristics that made it an ideal candidate for an "on-demand" treatment for premature ejaculation.[1][6][7] Recognizing this potential, the development of dapoxetine was pivoted. Eli Lilly later sold the patent for dapoxetine to Pharmaceutical Product Development (PPD), who, in collaboration with ALZA Corporation (a subsidiary of Johnson & Johnson), spearheaded its development for PE.[1][2]
Elucidating the Mechanism of Action: A Tale of Rapid Serotonin Modulation
The efficacy of dapoxetine in delaying ejaculation is directly linked to its function as a potent SSRI.[1][4] The ejaculatory process is a complex reflex involving both the central and peripheral nervous systems, with serotonin playing a crucial inhibitory role.[3][4] By blocking the reuptake of serotonin at the presynaptic terminal, dapoxetine enhances serotonergic neurotransmission.[1][3][4] This heightened serotonin activity at the postsynaptic cleft is believed to modulate the ejaculatory reflex at the supraspinal level, specifically influencing neurons in the lateral paragigantocellular nucleus (LPGi).[1][8]
The key differentiator for dapoxetine is its pharmacokinetic profile, which allows for acute, on-demand dosing.[1][4][9]
Pharmacokinetic Profile of Dapoxetine:
| Parameter | Value | Reference |
| Time to Maximum Plasma Concentration (Tmax) | 1-2 hours | [1][4][10][11] |
| Bioavailability | 15-76% (mean 42%) | [1][11] |
| Protein Binding | >99% | [1] |
| Initial Half-life (t1/2) | ~1.3-1.4 hours | [1][10] |
| Terminal Half-life (t1/2) | ~18.7-21.9 hours | [1][10] |
| Metabolism | Extensively in the liver and kidney by CYP2D6, CYP3A4, and FMO1 | [1][4][11] |
This table summarizes the key pharmacokinetic parameters of dapoxetine, highlighting its rapid absorption and biphasic elimination.
The rapid Tmax allows for administration shortly before anticipated sexual activity, while the short initial half-life minimizes the risk of drug accumulation and associated side effects commonly seen with chronic SSRI therapy.[1][6]
Figure 1: Mechanism of Action of Dapoxetine. Dapoxetine inhibits the serotonin transporter (SERT), increasing serotonin levels in the synaptic cleft and enhancing postsynaptic signaling, which leads to a delay in ejaculation.
The Path to the Active Enantiomer: Synthesis of (S)-Dapoxetine
The therapeutic activity of dapoxetine resides in its (S)-enantiomer, which is significantly more potent than the (R)-enantiomer.[12] Consequently, stereoselective synthesis is crucial for its production. Several synthetic routes have been developed, with a focus on efficiency and enantiomeric purity.[12][13][14]
Representative Asymmetric Synthesis Workflow:
A common and effective approach involves a Sharpless asymmetric epoxidation followed by a Mitsunobu reaction.[1][12]
Figure 2: Simplified Asymmetric Synthesis Workflow for (S)-Dapoxetine. This diagram illustrates a multi-step synthesis starting from trans-cinnamyl alcohol to yield the enantiomerically pure (S)-dapoxetine.
Step-by-Step Protocol for Eschweiler-Clarke Reductive Methylation:
This protocol outlines the final step in the synthesis, converting the primary amine to the desired N,N-dimethylated product.
-
Dissolution: Dissolve the primary amine intermediate in a suitable solvent, such as ethanol.
-
Addition of Reagents: Add an excess of aqueous formaldehyde (HCHO) and formic acid (HCOOH) to the solution.
-
Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and make it basic by adding a solution of sodium hydroxide (NaOH).
-
Extraction: Extract the aqueous layer with an organic solvent, such as diethyl ether.
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the crude (S)-dapoxetine. Further purification can be achieved through column chromatography if necessary.
Clinical Validation: Efficacy and Safety Profile
The efficacy and safety of dapoxetine for the treatment of PE have been established through numerous randomized, double-blind, placebo-controlled trials.[1][8][15][16] These studies consistently demonstrated that on-demand administration of dapoxetine (30 mg and 60 mg) significantly improves key parameters of PE.
Summary of Key Efficacy Outcomes from Phase III Clinical Trials:
| Outcome Measure | Placebo | Dapoxetine 30 mg | Dapoxetine 60 mg | Reference |
| Mean Intravaginal Ejaculatory Latency Time (IELT) at 12 weeks (minutes) | 1.75 | 2.78 | 3.32 | [5][17] |
| Percentage of men rating control over ejaculation as "fair to very good" | 26.4% | 51.8% | 58.4% | [16] |
| Percentage of men rating sexual satisfaction as "good to very good" | 24.6% | 38.7% | 46.5% | [16] |
| Percentage of partners rating sexual satisfaction as "good to very good" | 25.2% | 39.0% | 47.4% | [16] |
This table presents a summary of the significant improvements in both objective (IELT) and subjective (patient- and partner-reported outcomes) measures with dapoxetine treatment compared to placebo.
The most commonly reported adverse events were generally mild to moderate and included nausea, dizziness, headache, and diarrhea.[8][15][18] The cardiovascular safety profile of dapoxetine has been extensively studied and has not shown clinically significant effects.[1]
Conclusion and Future Perspectives
The development of dapoxetine is a prime example of how a deep understanding of pharmacology and pharmacokinetics can lead to the repositioning of a drug candidate for a novel therapeutic indication. Its journey from a failed antidepressant to the first-in-class treatment for premature ejaculation underscores the importance of serendipity and astute scientific observation in drug discovery. The on-demand dosing regimen of dapoxetine offers a significant advantage over the chronic administration of other SSRIs used off-label for PE.[6][18] Future research may focus on identifying patient populations who would benefit most from dapoxetine therapy and exploring its potential in combination with other treatment modalities for sexual dysfunction.
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An In-Depth Technical Guide to the Enantiomers of N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine (Dapoxetine) and Their Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, widely known as dapoxetine, is a selective serotonin reuptake inhibitor (SSRI) recognized for its rapid onset of action and short half-life. These pharmacokinetic properties distinguish it from other SSRIs and have led to its primary clinical application in the on-demand treatment of premature ejaculation (PE).[1] As a chiral molecule, dapoxetine exists as two enantiomers: (S)-dapoxetine and (R)-dapoxetine. This technical guide provides a comprehensive overview of the stereoselective synthesis, analytical separation, and differential pharmacological activity of these enantiomers. The focus is on the underlying scientific principles and methodologies pertinent to researchers and professionals in drug development.
Introduction: The Significance of Chirality in Dapoxetine's Pharmacology
The therapeutic efficacy of dapoxetine is predominantly attributed to its (S)-enantiomer, which is a significantly more potent inhibitor of the serotonin transporter (SERT) than its (R)-counterpart.[2] This stereoselectivity is a critical aspect of its pharmacology, underscoring the importance of enantiopure synthesis and analysis in the development of dapoxetine as a therapeutic agent. Initially investigated as an antidepressant, its unique pharmacokinetic profile made it more suitable for treating PE.[3] This guide will delve into the technical details of the enantiomers of dapoxetine, from their synthesis and separation to their distinct biological activities.
Stereoselective Synthesis of Dapoxetine Enantiomers
The synthesis of enantiomerically pure dapoxetine is crucial for its clinical application. Several stereoselective strategies have been developed to obtain the desired (S)-enantiomer and its (R)-counterpart for research purposes.
Synthesis of (S)-Dapoxetine via Chiral Auxiliary
One effective method for the asymmetric synthesis of (S)-dapoxetine involves the use of a chiral auxiliary, such as (S)-tert-butanesulfinamide.[4][5] This approach provides high diastereoselectivity and a straightforward cleavage of the auxiliary group.
Experimental Protocol:
-
Condensation: React 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one with (S)-tert-butanesulfinamide in the presence of a Lewis acid catalyst (e.g., Ti(OEt)₄) to form the corresponding N-sulfinylimine.
-
Diastereoselective Reduction: Reduce the N-sulfinylimine using a reducing agent such as sodium borohydride (NaBH₄). The chiral auxiliary directs the hydride attack to stereoselectively form the desired (S)-amine intermediate.
-
Methylation: Perform reductive amination of the chiral amine with formaldehyde and a reducing agent (e.g., sodium triacetoxyborohydride) to introduce the two methyl groups on the nitrogen atom.
-
Cleavage of Auxiliary: Remove the tert-butanesulfinyl group by treating the product with a strong acid, such as hydrochloric acid (HCl), in a suitable solvent like methanol or isopropanol.
-
Salt Formation: Isolate the final product as (S)-dapoxetine hydrochloride.
Causality of Experimental Choices: The use of (S)-tert-butanesulfinamide as a chiral auxiliary is pivotal as it effectively controls the stereochemistry of the newly formed chiral center during the reduction step. The choice of a mild reducing agent like NaBH₄ is important to avoid side reactions.
Synthesis of (R)-Dapoxetine
The synthesis of the (R)-enantiomer can be achieved by employing a similar synthetic strategy but starting with the opposite enantiomer of the chiral auxiliary or by utilizing a different stereoselective method. A patented method describes the synthesis of (R)-dapoxetine starting from Boc-(R)-3-amino-3-phenylpropanol.[6]
Experimental Protocol:
-
Condensation: React optically pure Boc-(R)-3-amino-3-phenylpropanol with 1-fluoronaphthalene in the presence of a strong base like sodium hydride (NaH) in an anhydrous solvent such as dimethylformamide (DMF).[6]
-
Deprotection: Remove the Boc protecting group under acidic conditions.
-
Methylation: Introduce the dimethylamino group via reductive amination with formaldehyde and formic acid (Eschweiler-Clarke reaction).[6]
-
Salt Formation: Convert the resulting (R)-N,N-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine to its hydrochloride salt.[6]
Self-Validating System: Each step of the synthesis should be monitored by appropriate analytical techniques, such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), to ensure the reaction completion and purity of the intermediates. The final product's enantiomeric purity must be confirmed using chiral HPLC.
Chiral Separation and Analysis of Dapoxetine Enantiomers
The accurate determination of the enantiomeric purity of dapoxetine is essential for quality control and research. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable method for separating the (S) and (R) enantiomers.
Chiral HPLC Method
Experimental Protocol:
-
Chromatographic Column: A polysaccharide-based chiral stationary phase, such as cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALCEL OD-H or Lux Cellulose-1), is effective for the separation of dapoxetine enantiomers.
-
Mobile Phase: A mixture of n-heptane, ethanol, and diethylamine (e.g., in a ratio of 90:10:0.1, v/v/v) is a suitable mobile phase. The diethylamine is added to improve peak shape and resolution by minimizing secondary interactions with the stationary phase.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: The separation is usually performed at a controlled temperature, for instance, 35°C.[2]
-
Detection: UV detection at a wavelength of 210 nm or 224 nm is appropriate for dapoxetine.
Causality of Experimental Choices: Polysaccharide-based CSPs provide a chiral environment with grooves and cavities that allow for differential interaction with the enantiomers based on their three-dimensional structure. The choice of the mobile phase composition is critical for achieving optimal resolution and retention times.
Differential Pharmacological Activity of Dapoxetine Enantiomers
The therapeutic effect of dapoxetine is primarily mediated by the (S)-enantiomer due to its higher affinity for the serotonin transporter (SERT).
Serotonin Transporter (SERT) Inhibition
(S)-Dapoxetine is a potent inhibitor of the serotonin transporter, which leads to an increase in the concentration of serotonin in the synaptic cleft. This enhanced serotonergic neurotransmission is believed to be the mechanism by which dapoxetine delays ejaculation. The (S)-enantiomer is reported to be 3.5 times more potent as a serotonin reuptake inhibitor than the (R)-enantiomer.[2]
| Enantiomer | Target | IC₅₀ (nM) | Potency Ratio (S/R) |
| (S)-Dapoxetine | Serotonin Transporter (SERT) | 1.12[7] | ~3.5 |
| (R)-Dapoxetine | Serotonin Transporter (SERT) | ~3.92 (estimated) | 1 |
| (S)-Dapoxetine | Norepinephrine Transporter (NET) | 202[7] | - |
| (S)-Dapoxetine | Dopamine Transporter (DAT) | 1720[7] | - |
Table 1: Comparative in vitro activity of Dapoxetine enantiomers at monoamine transporters.
Pharmacological Profile of (R)-Dapoxetine
The pharmacological activity of (R)-dapoxetine has been less extensively studied compared to the (S)-enantiomer. Its lower potency at the serotonin transporter suggests a significantly reduced clinical efficacy for the treatment of premature ejaculation. Further research is needed to fully characterize its pharmacological profile and to determine if it has any other significant biological activities.
In Vitro Metabolism of Dapoxetine Enantiomers
Dapoxetine is extensively metabolized in the liver primarily by cytochrome P450 enzymes, including CYP2D6 and CYP3A4, as well as flavin-containing monooxygenase 1 (FMO1).[8] The main metabolic pathways are N-oxidation, N-demethylation, and hydroxylation of the naphthalene ring.[8]
-
N-Oxidation: Formation of dapoxetine-N-oxide.[9]
-
N-Demethylation: Formation of desmethyldapoxetine and didesmethyldapoxetine.[10]
-
Hydroxylation: Addition of a hydroxyl group to the naphthyl moiety.[8]
While studies have elucidated the metabolic pathways of racemic dapoxetine, there is a lack of specific comparative data on the in vitro metabolism of the individual (S) and (R) enantiomers. It is plausible that stereoselective metabolism occurs, potentially leading to different pharmacokinetic profiles for each enantiomer. The major metabolites, desmethyldapoxetine and didesmethyldapoxetine, have similar efficacy to dapoxetine, but their clinical effect is limited due to their low circulating concentrations.[10]
Conclusion
The therapeutic utility of dapoxetine is intrinsically linked to its stereochemistry, with the (S)-enantiomer being the active pharmaceutical ingredient. A thorough understanding of the stereoselective synthesis, chiral analysis, and differential pharmacology of the enantiomers of N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine is paramount for researchers and professionals in the field of drug development. This guide has provided a detailed overview of these critical aspects, offering both theoretical insights and practical experimental protocols. Further research into the specific pharmacological profile and metabolic fate of the (R)-enantiomer could provide a more complete picture of this interesting chiral molecule.
Diagrams
Caption: Major metabolic pathways of Dapoxetine.
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An In-depth Technical Guide to the Spectroscopic Analysis of N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine
Abstract
N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, widely known in the pharmaceutical field as Dapoxetine, is a potent and selective serotonin reuptake inhibitor (SSRI) utilized for specific therapeutic applications.[1][2] Its structural integrity, purity, and identity are paramount for ensuring safety and efficacy. This guide provides a comprehensive, multi-technique spectroscopic framework for the definitive characterization of this molecule. We will delve into the core principles and practical applications of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The narrative emphasizes the causality behind experimental choices and integrates detailed protocols to establish a self-validating analytical workflow for researchers and drug development professionals.
Molecular Architecture and Analytical Strategy
The structure of Dapoxetine incorporates several key functional groups that yield distinct spectroscopic signatures: a monosubstituted phenyl ring, a 1-substituted naphthalene ring, an aliphatic propyl chain, a tertiary amine, and an aryl ether linkage. A successful analysis relies on an integrated approach where each spectroscopic technique provides complementary pieces of a larger structural puzzle.
Below is a visualization of the molecule's structure, highlighting the key regions for spectroscopic interrogation.
Caption: Figure 1: Chemical Structure of Dapoxetine
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Rationale and Expected Data
Mass spectrometry is the foundational technique for confirming the molecular weight and elemental composition of Dapoxetine. Using electrospray ionization (ESI) in positive ion mode, we expect to observe the protonated molecule, [M+H]⁺. Subsequent tandem mass spectrometry (MS/MS) experiments elucidate the structure by inducing fragmentation at the molecule's weakest bonds.
The molecular formula of Dapoxetine is C₂₁H₂₃NO, with a monoisotopic mass of approximately 305.18 Da.[3] Therefore, the primary ion observed in ESI-MS will be the [M+H]⁺ adduct at m/z 306.2.[4][5][6]
The fragmentation pattern is highly informative. The most characteristic cleavage is the loss of the dimethylamine moiety, resulting in a highly abundant fragment ion at m/z 261.1.[4] Further fragmentation along the propyl chain and within the aromatic systems provides a unique fingerprint for the molecule.[4] High-resolution mass spectrometry (HRMS) can confirm the elemental composition of these ions to within a few parts per million (ppm), providing irrefutable evidence of the structure.
Table 1: Predicted High-Resolution MS and MS/MS Fragments for Dapoxetine
| m/z (Monoisotopic) | Ion Species | Description |
|---|---|---|
| 306.1856 | [M+H]⁺ | Protonated parent molecule |
| 261.1287 | [C₁₉H₁₇O]⁺ | Loss of dimethylamine (-NH(CH₃)₂)[4] |
| 157.0649 | [C₁₁H₉O]⁺ | Fragment corresponding to protonated naphthoxy group after chain cleavage[4][5] |
| 144.0578 | [C₁₀H₈O]⁺ | Fragment corresponding to naphthol |
| 91.0544 | [C₇H₇]⁺ | Tropylium ion from the phenylpropyl fragment[4] |
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Dissolve 1 mg of the Dapoxetine sample in 10 mL of methanol to create a 100 µg/mL stock solution. Further dilute with 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of 1-5 µg/mL. The acid is crucial for promoting protonation in ESI.
-
Chromatography: Inject 5 µL of the sample onto a C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient elution with Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). This step separates the analyte from any potential impurities.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode (MS1): Full scan from m/z 100-500 to detect the [M+H]⁺ ion.
-
Scan Mode (MS/MS): Product ion scan targeting the precursor ion m/z 306.2.
-
Collision Energy: Apply a collision energy ramp (e.g., 15-40 eV) to induce fragmentation and observe the key fragments listed in Table 1.
-
Infrared (IR) Spectroscopy: Functional Group Identification
Rationale and Expected Data
IR spectroscopy probes the vibrational modes of molecules, providing a rapid and non-destructive method to confirm the presence of key functional groups. For Dapoxetine, the IR spectrum will be dominated by signals from the aromatic rings, the C-O ether bond, and the aliphatic C-H bonds. As a tertiary amine, a key confirmatory data point is the absence of any N-H stretching bands typically seen between 3300-3500 cm⁻¹.[7]
Table 2: Characteristic IR Absorption Bands for Dapoxetine
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl & Naphthyl) |
| 2960 - 2800 | C-H Stretch | Aliphatic (Propyl & Methyl) |
| ~1600, ~1580, ~1500 | C=C Stretch | Aromatic Rings |
| ~1250 - 1200 | C-O-C Asymmetric Stretch | Aryl Ether |
| ~1100 - 1050 | C-O-C Symmetric Stretch | Aryl Ether |
| ~1200 - 1000 | C-N Stretch | Tertiary Amine |
| 800 - 690 | C-H Out-of-Plane Bend | Aromatic Substitution Pattern |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and performing a background scan.
-
Sample Application: Place a small amount (a few milligrams) of the solid Dapoxetine sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Spectrum Collection: Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform an ATR correction using the instrument software to produce a spectrum that is comparable to a traditional transmission spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
Rationale and Expected Data
NMR spectroscopy provides the most detailed structural information, mapping the complete carbon-hydrogen framework. ¹H NMR reveals the chemical environment and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms. The combination of these techniques allows for the unambiguous assignment of the entire molecular structure.
-
¹H NMR: The spectrum will be complex in the aromatic region (7.0-8.5 ppm) due to the 12 protons on the phenyl and naphthyl rings. The aliphatic protons on the propyl chain will appear in the mid-field region, with the N-methyl protons being the most upfield and appearing as a sharp singlet.
-
¹³C NMR: The spectrum will show distinct signals for the aromatic carbons (downfield), the aliphatic carbons, and the N-methyl carbons (upfield).
Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃, relative to TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.2 - 7.2 | Multiplet | 12H | Aromatic protons (Naphthyl & Phenyl) |
| ~4.2 | Triplet | 2H | -CH₂-O- |
| ~3.8 | Triplet | 1H | -CH(Ph)-N- |
| ~2.3 | Singlet | 6H | -N(CH₃)₂ |
| ~2.1 | Multiplet | 2H | -CH-CH₂-CH₂- |
Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, relative to TMS)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
|---|---|---|
| 155 - 120 | Aromatic | Naphthyl & Phenyl carbons |
| ~68 | Aliphatic | -CH₂-O- |
| ~65 | Aliphatic | -CH(Ph)-N- |
| ~45 | Aliphatic | -N(CH₃)₂ |
| ~35 | Aliphatic | -CH-CH₂-CH₂- |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the Dapoxetine sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure high magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: 30° pulse angle, 2-second relaxation delay, 16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 30° pulse angle, 2-second relaxation delay, 1024 or more scans (due to lower natural abundance of ¹³C).
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra by setting the TMS peak to 0.00 ppm. Integrate the ¹H NMR signals.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Chromophores
Rationale and Expected Data
UV-Vis spectroscopy is sensitive to the conjugated π-electron systems within a molecule. For Dapoxetine, the phenyl and, more significantly, the naphthalene ring systems act as strong chromophores, absorbing UV light to promote electronic transitions. This technique is excellent for quantitative analysis and for confirming the presence of these aromatic systems. The literature reports a strong absorption maximum (λmax) around 291-292 nm, which is characteristic of the naphthalenyloxy moiety.[8][9][10]
Table 5: Reported UV Absorption Maxima (λmax) for Dapoxetine
| λmax (nm) | Solvent | Reference |
|---|---|---|
| 292.3 | Acetonitrile | [8] |
| 291 | Methanol | [9][11] |
| 229 | Not Specified |[10] |
Experimental Protocol: UV-Vis Spectrum Acquisition
-
Solvent Selection: Use a UV-grade solvent such as methanol or acetonitrile.
-
Sample Preparation: Prepare a stock solution of Dapoxetine in the chosen solvent (e.g., 100 µg/mL). Dilute this stock to a concentration that gives an absorbance reading between 0.2 and 1.0 AU (typically 5-15 µg/mL).
-
Instrument Blank: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).
-
Measurement: Replace the blank cuvette with the cuvette containing the Dapoxetine solution.
-
Scan: Scan the sample across the wavelength range of 200-400 nm and record the absorption spectrum to identify the λmax.
Integrated Analytical Workflow
No single technique is sufficient for the complete and unambiguous characterization of a pharmaceutical compound. The true power of spectroscopic analysis lies in the integration of data from multiple orthogonal techniques. The workflow below illustrates how these methods are synergistically applied for a comprehensive structural verification of Dapoxetine.
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An In-depth Technical Guide to N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Stereochemistry of a Rapid-Acting SSRI
This technical guide delves into the science of N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, a molecule of significant interest in contemporary pharmacology. It is crucial from the outset to address a point of chemical specificity that underpins its entire pharmacological profile. The CAS number provided, 119356-76-2, refers to the racemic mixture of this compound—a 50/50 blend of its two non-superimposable mirror-image isomers, or enantiomers.[1] However, the vast body of scientific and clinical research, and indeed the clinically approved therapeutic agent, focuses exclusively on the (S)-enantiomer.[1] This specific stereoisomer is known as Dapoxetine , with the CAS number 119356-77-3.[2]
Clinical studies have demonstrated that the (S)-enantiomer is approximately 3.5 times more potent as a serotonin reuptake inhibitor than its (R)-counterpart. This stereoselectivity is a cornerstone of its therapeutic efficacy. Therefore, while acknowledging the racemic origin, this guide will focus on the pharmacologically active and clinically relevant entity: (S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, or Dapoxetine.
Core Compound Profile
Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) that is structurally similar to fluoxetine.[3] Originally developed as an antidepressant by Eli Lilly, its unique pharmacokinetic profile—characterized by rapid absorption and elimination—rendered it unsuitable for chronic depression treatment but ideally suited for on-demand management of premature ejaculation (PE).[2]
| Property | Value | Source |
| IUPAC Name | (S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine | [2] |
| Synonyms | Dapoxetine, Priligy, LY-210448 | [2] |
| CAS Number | 119356-77-3 ((S)-enantiomer); 129938-20-1 (HCl salt) | [2] |
| Molecular Formula | C₂₁H₂₃NO | [2] |
| Molar Mass | 305.421 g·mol⁻¹ | [2] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Water-soluble compound; Soluble in DMSO, methanol, ethanol, acetonitrile | [3][4] |
| pKa | 8.6 | [3] |
Mechanism of Action: Modulating the Ejaculatory Reflex
The therapeutic effect of Dapoxetine in premature ejaculation is a direct consequence of its function as a potent SSRI. The causality behind this is a fascinating interplay of neurochemistry and central nervous system (CNS) regulation.[2][5]
Human ejaculation is not a simple peripheral reflex; it is a complex process mediated by a network of neural pathways within the CNS.[2] The ejaculatory reflex originates from a spinal reflex generator at the thoracolumbar and lumbosacral levels of the spinal cord, which is activated by sensory stimuli from the genitalia.[2][6] These signals ascend to the brainstem and are influenced by several key brain nuclei, including the medial preoptic and paraventricular nuclei.[2]
The neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) plays a crucial inhibitory role in this pathway.[6] By binding to the serotonin transporter (SERT) on the presynaptic neuron, Dapoxetine blocks the reuptake of serotonin from the synaptic cleft.[2][5][7] This leads to an increased concentration of serotonin in the synapse, enhancing its inhibitory action at both pre- and postsynaptic receptors (specifically 5-HT2C receptors, which are known to delay ejaculation).[5][6] This potentiation of serotonergic neurotransmission effectively raises the "braking" signal on the ejaculatory reflex, thereby delaying ejaculation.[2][5]
Animal studies have provided authoritative grounding for this mechanism. Research in anesthetized male rats demonstrated that acute administration of Dapoxetine inhibits the ejaculatory expulsion reflex at a supraspinal level, specifically by modulating the activity of neurons in the lateral paragigantocellular nucleus (LPGi), a key brainstem area involved in ejaculation.[2][3]
Caption: Dapoxetine's mechanism as a selective serotonin reuptake inhibitor.
Pharmacokinetics: The "On-Demand" Advantage
The clinical utility of Dapoxetine is defined by its pharmacokinetic profile, which distinguishes it from all other SSRIs.[2] Traditional SSRIs, used for depression, have long elimination half-lives, requiring daily dosing to maintain therapeutic concentrations.[3] This leads to drug accumulation and a higher incidence of side effects like reduced libido.[2] Dapoxetine, in contrast, is a fast-acting SSRI.[2]
| Parameter | 30 mg Dose | 60 mg Dose | Source |
| Bioavailability | 15–76% (mean 42%) | 15–76% (mean 42%) | [2] |
| Tmax (Time to Peak Plasma Conc.) | 1.01 - 1.3 hours | 1.27 - 1.3 hours | [2] |
| Cmax (Peak Plasma Conc.) | 297 ng/mL | 498 ng/mL | [2] |
| Protein Binding | >99% | >99% | [2] |
| Initial Half-life (t½) | ~1.31 - 1.4 hours | ~1.42 - 1.5 hours | [2] |
| Terminal Half-life (t½) | ~18.7 hours | ~21.9 hours | [2] |
| Plasma Conc. at 24h | <5% of Cmax | <5% of Cmax | [7] |
This rapid absorption to peak concentration within 1-3 hours and subsequent swift elimination makes Dapoxetine suitable for "on-demand" dosing prior to sexual activity.[7] This pharmacokinetic profile minimizes drug accumulation, habituation, and the chronic side effects associated with other SSRIs.[2] Food has an insignificant effect on its pharmacokinetics, allowing it to be taken with or without meals.[2]
Metabolism and Excretion
Dapoxetine is extensively metabolized in the liver and kidneys by multiple cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4, as well as flavin monooxygenase 1 (FMO1).[2][5] The major metabolic pathways are N-oxidation and demethylation.[2]
The primary metabolites are:
-
Dapoxetine-N-oxide: A weak SSRI with no clinical effect.[2]
-
Desmethyldapoxetine: Roughly equipotent to Dapoxetine but constitutes less than 3% of the circulating drug, limiting its clinical effect.[2]
-
Didesmethyldapoxetine: Also present in very low concentrations.[2]
These metabolites are rapidly eliminated, primarily in the urine.[2][5]
Caption: Primary metabolic pathways of Dapoxetine.
Synthesis and Manufacturing
The synthesis of enantiomerically pure (S)-Dapoxetine is a critical aspect of its production, given its stereospecific activity. While several synthetic routes exist, a common and effective approach involves the stereoselective synthesis starting from commercially available precursors.[1] Early methods often produced racemic mixtures requiring challenging resolution steps.[1] More modern approaches utilize chiral auxiliaries or asymmetric catalysis to ensure high enantiomeric purity.[1]
A representative, high-yield stereoselective synthesis can be outlined as follows:
Caption: A representative workflow for the synthesis of (S)-Dapoxetine.
A patented method describes the reaction of 1-(3-Chloro-3-phenylpropoxy)-naphthalene with an aqueous solution of dimethylamine.[8] The resulting racemic mixture is then treated with L-(+)-Tartaric acid in ethanol, which selectively precipitates the (S)-Dapoxetine tartrate salt.[8] This salt is then isolated and treated with a base, such as sodium hydroxide, to yield the free base of (S)-Dapoxetine with high enantiomeric purity.[8]
Clinical Efficacy and Application
Randomized, double-blind, placebo-controlled trials have firmly established the efficacy of Dapoxetine for the treatment of PE in men aged 18 to 64.[2] The primary endpoint in these studies is the Intravaginal Ejaculatory Latency Time (IELT), measured via stopwatch.
| Study Outcome | Placebo | Dapoxetine 30 mg | Dapoxetine 60 mg | Source |
| Baseline Mean IELT (min) | ~0.9 | ~0.9 | ~0.9 | [7] |
| Mean IELT at 12 Weeks (min) | 1.9 | 3.1 - 3.2 | 3.5 - 3.6 | [7][9] |
| Fold Increase in Mean IELT | ~2.1x | ~3.4x - 3.6x | ~3.9x - 4.0x | [7][9] |
| % Reporting 'Good' or 'Very Good' Control over Ejaculation | 11.2% | 26.2% | 30.2% | [9] |
| % Reporting 'Good' or 'Very Good' Satisfaction with Intercourse | 24.4% | 37.9% | 42.8% | [9] |
The data demonstrates a statistically significant (p<0.001) and dose-dependent improvement in IELT compared to placebo.[7][9] Beyond the objective measure of IELT, Dapoxetine also significantly improves crucial patient-reported outcomes (PROs), including the sense of control over ejaculation, satisfaction with sexual intercourse, and reduced personal distress related to the condition.[2][9]
Safety, Tolerability, and Drug Interactions
Dapoxetine is generally well-tolerated, with most adverse effects being mild to moderate in severity. The most commonly reported adverse events are:
-
Nausea (most common)
-
Dizziness
-
Headache
-
Diarrhea
-
Dry mouth
-
Insomnia
Unlike other SSRIs, Dapoxetine is associated with low rates of sexual dysfunction, such as decreased libido (<1%) and erectile dysfunction (<4%).[2]
Key Contraindications and Interactions:
-
Serotonergic Agents: Co-administration with MAO inhibitors, other SSRIs, SNRIs, or other agents that increase serotonin levels (e.g., St. John's Wort, tramadol) is contraindicated due to the risk of serotonin syndrome.
-
CYP3A4 Inhibitors: Potent inhibitors of the CYP3A4 enzyme (e.g., ketoconazole, ritonavir) can significantly increase plasma concentrations of Dapoxetine and should not be used concomitantly.
-
Phosphodiesterase-5 (PDE5) Inhibitors: The summary of product characteristics states that Dapoxetine should not be used with PDE5 inhibitors (e.g., sildenafil) due to an increased risk of syncope (fainting).[7]
-
Alcohol: Patients should be advised not to use Dapoxetine in combination with alcohol.
Experimental Protocols: Analytical Quantification
For drug development and quality control, a robust analytical method for quantifying Dapoxetine is essential. A validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is a standard approach.
Protocol: RP-HPLC for Dapoxetine HCl in Pharmaceutical Formulations
This protocol is a self-validating system designed for accuracy and reproducibility, grounded in established methodologies.[4]
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 Hypersil BDS, 100mm x 4.6mm, 5µ particle size.[4]
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (40:60 v/v).[4]
-
Buffer Preparation: Dissolve 14.9 g of ammonium phosphate in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.1 using dilute orthophosphoric acid.[4]
-
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 230 nm.[4]
-
Temperature: Ambient.
-
Injection Volume: Typically 10-25 µL.
2. Preparation of Standard Solution:
-
Accurately weigh 60 mg of Dapoxetine HCl reference standard and transfer to a 50 mL volumetric flask.
-
Add a suitable diluent (e.g., mobile phase), sonicate to dissolve, and dilute to volume. This creates a standard stock solution.
-
Perform serial dilutions from the stock solution to create a calibration curve with concentrations ranging from approximately 15 to 90 µg/mL.[4]
3. Preparation of Sample Solution (from Tablets):
-
Weigh and finely powder a representative number of tablets (e.g., 10 tablets).
-
Accurately weigh a portion of the powder equivalent to a single dose (e.g., 60 mg of Dapoxetine) and transfer it to a 100 mL volumetric flask.
-
Add approximately 60 mL of diluent, sonicate for 15 minutes to ensure complete dissolution, and then dilute to the mark.[4]
-
Filter the solution through a 0.45 µm membrane filter to remove excipients.
-
Further dilute the filtered solution with the mobile phase to bring the concentration within the linear range of the calibration curve (e.g., to a target of 30 µg/mL).[10]
4. Analysis and Quantification:
-
Inject the standard and sample solutions into the HPLC system.
-
The retention time for Dapoxetine under these conditions is expected to be approximately 4.2-5.8 minutes.[4][10]
-
Quantify the amount of Dapoxetine in the sample by comparing the peak area with the calibration curve generated from the standard solutions.
5. Validation (as per ICH Guidelines):
-
Specificity: Ensure no interference from excipients or degradation products at the retention time of Dapoxetine.
-
Linearity: Confirm a linear relationship between concentration and peak area (Correlation coefficient R² > 0.999).[10][11]
-
Accuracy & Precision: Verify through recovery studies and replicate injections (intraday and interday). Results should be within ±2%.[10]
-
Robustness: Test the effect of small, deliberate variations in method parameters (e.g., pH of mobile phase, flow rate).
Conclusion and Future Directions
N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, specifically in its (S)-enantiomeric form Dapoxetine, represents a significant advancement in sexual medicine. Its development was a direct result of understanding and leveraging a unique pharmacokinetic profile. The causality is clear: rapid absorption and elimination provide on-demand efficacy for premature ejaculation while avoiding the drawbacks of chronic SSRI therapy. Its mechanism, grounded in the fundamental neurochemistry of the serotonergic system, is well-established. For drug development professionals, Dapoxetine serves as a prime example of repositioning a compound based on its kinetic properties. For researchers, it remains a valuable tool for probing the intricate CNS pathways that govern the ejaculatory reflex. Future research may focus on long-term safety data beyond 24 weeks and exploring its efficacy in patient populations with comorbid conditions.[7]
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Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC–MS/MS and Its Application in a Bioequivalence Study. (2022). Molecules. Available at: [Link]
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A Process For The Preparation Of (S) (+) N,N Dimethyl 3 (1 Naphthalenyloxy) 3 (2 Thienyl)propanamine,A Duloxetine Intermediate. (n.d.). Quick Company. Available at: [Link]
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A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy). (n.d.). WIPO Patentscope. Available at: [Link]
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Methodological & Application
Application Notes & Protocols for the Evaluation of N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine (Dapoxetine) in Preclinical Models of Depression
Introduction: A Unique Pharmacokinetic Profile for Neuromodulation
N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, widely known as Dapoxetine, is a potent and short-acting selective serotonin reuptake inhibitor (SSRI)[1][2]. While initially developed as an antidepressant, its unique pharmacokinetic profile—characterized by rapid absorption and elimination—led to its primary clinical application in treating premature ejaculation[1][3]. Its maximum plasma concentration (Cmax) is reached approximately 1-2 hours after oral administration, and it possesses a short initial half-life of about 1.5 hours[3][4].
This rapid-on, rapid-off activity distinguishes it from conventional antidepressants like fluoxetine, which require weeks to reach steady-state concentrations[4][5]. However, the fundamental mechanism of Dapoxetine, the inhibition of the serotonin transporter (SERT), remains a cornerstone of antidepressant action[4][5][6]. This shared mechanism provides a strong rationale for investigating its potential antidepressant-like effects in preclinical animal models, particularly for understanding the acute neurobiological and behavioral responses to serotonergic modulation. These application notes provide a comprehensive guide for researchers on the use of Dapoxetine in established rodent models of depression-like states.
Core Mechanism of Action: Serotonin Transporter (SERT) Inhibition
The primary mechanism through which Dapoxetine exerts its effects is by binding to and inhibiting the serotonin transporter (SERT)[1][5]. SERT is a presynaptic protein responsible for the reuptake of serotonin (5-HT) from the synaptic cleft back into the presynaptic neuron. By blocking this reuptake process, Dapoxetine increases the concentration and prolongs the availability of serotonin in the synapse, thereby enhancing serotonergic neurotransmission[3][6]. This potentiation of serotonin activity in key neural circuits is believed to underlie its therapeutic effects[4]. While other neurotransmitter transporters for norepinephrine and dopamine are minimally affected, the primary action is selective for serotonin[5][7].
Caption: Experimental workflow for the UCMS model.
Step-by-Step Procedure:
-
Acclimation & Grouping: Allow rats to acclimate to the housing facility for at least one week. Randomly assign animals to four groups: (1) Unstressed-Vehicle, (2) Unstressed-Dapoxetine, (3) UCMS-Vehicle, (4) UCMS-Dapoxetine.
-
UCMS Protocol (4 Weeks): Expose the UCMS groups to one or two mild, unpredictable stressors daily for 28 consecutive days. The unstressed groups should remain undisturbed in their home cages.
-
Drug Administration: Prepare Dapoxetine at a concentration of 1.0 mg/ml in distilled water for a final dose of 1.0 mg/kg.[7][8] Administer Dapoxetine or vehicle daily via oral gavage (p.o.) approximately 60 minutes before the stressor is applied.[7]
-
Behavioral Testing (Post-UCMS): 24 hours after the final stressor and drug administration, conduct behavioral tests to assess locomotor activity (Open Field Test) and anxiety-like behavior (Light/Dark Box).
Table 1: Example Unpredictable Chronic Mild Stress (UCMS) Schedule
| Day | Stressor 1 (AM) | Stressor 2 (PM) |
|---|---|---|
| Mon | Stroboscopic light (4 hrs) | Tilted cage (45°) (Overnight) |
| Tue | Food and water deprivation (12 hrs) | Damp bedding (100ml water) |
| Wed | Cage rotation (2 hrs) | White noise (85 dB) (4 hrs) |
| Thu | Predator odor (fox urine) (1 hr) | Soiled cage (24 hrs) |
| Fri | Forced swim (10 min, 25°C) | Overnight illumination |
| Sat | Restricted access to food (4 hrs) | Crowded housing (4 rats/cage) |
| Sun | No stressor | No stressor |
Note: The schedule should be varied weekly to maintain unpredictability.
Expected Outcome: Rats in the UCMS-Vehicle group are expected to show decreased locomotor activity and increased anxiety-like behavior (less time in the light compartment) compared to unstressed controls. Successful treatment with Dapoxetine (UCMS-Dapoxetine group) should reverse these deficits, bringing behavior closer to that of the unstressed groups.[9][10]
Protocol 3.2: Forced Swim Test (FST) in Mice
Objective: To assess the acute antidepressant-like effect of Dapoxetine by measuring the duration of immobility in mice.
Materials:
-
Male C57BL/6 or CD-1 mice (25-30g)
-
Dapoxetine hydrochloride
-
Vehicle (0.9% saline)
-
Positive Control (e.g., Desipramine, 20 mg/kg)
-
Plexiglas cylinders (20 cm diameter, 50 cm height) [11]* Water bath to maintain temperature (24-25°C) [12]* Video recording equipment and analysis software
Step-by-Step Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment begins.[12]
-
Drug Administration: Administer Dapoxetine (e.g., 1, 3, 10 mg/kg), vehicle, or positive control via intraperitoneal (i.p.) injection 30-60 minutes prior to testing to align with its Tmax.
-
Test Procedure: a. Fill the cylinders with water (24-25°C) to a depth where the mouse cannot touch the bottom with its tail or feet (approx. 30 cm).[13] b. Gently place each mouse into its respective cylinder. c. Record the session for a total of 6 minutes.[11]
-
Scoring & Analysis: The primary measure is immobility time, defined as the period when the mouse ceases struggling and remains floating, making only small movements necessary to keep its head above water.[14] Typically, the last 4 minutes of the 6-minute test are scored.[15]
-
Post-Test Care: After the test, remove the mice, gently dry them with a towel, and place them in a clean, dry cage, possibly with a heat source, until fully dry.[12]
Protocol 3.3: Tail Suspension Test (TST) in Mice
Objective: To assess the acute antidepressant-like effect of Dapoxetine by measuring immobility time when suspended by the tail.
Materials:
-
Male C57BL/6 or CD-1 mice (25-30g)
-
Dapoxetine hydrochloride
-
Vehicle (0.9% saline)
-
Positive Control (e.g., Imipramine, 15 mg/kg)
-
Tail suspension chamber or apparatus
-
Adhesive tape
-
Video recording equipment and analysis software
Step-by-Step Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 60 minutes prior to the test.
-
Drug Administration: Administer Dapoxetine (e.g., 1, 3, 10 mg/kg), vehicle, or positive control via i.p. injection 30-60 minutes before testing.
-
Test Procedure: a. Secure a piece of adhesive tape approximately 1-2 cm from the tip of the mouse's tail.[15] b. Suspend the mouse by taping the tail to a suspension bar, ensuring it cannot reach any surfaces.[16] c. The total duration of the test is 6 minutes.[17]
-
Scoring & Analysis: Record the total time the mouse remains immobile during the 6-minute session.[16][18] Immobility is defined as the absence of any limb or body movement, except for those caused by respiration.[15]
-
Post-Test Care: At the end of the test, carefully remove the mouse from the apparatus and return it to its home cage.
Data Analysis and Expected Outcomes
Data should be analyzed using appropriate statistical methods, such as a one-way or two-way ANOVA followed by post-hoc tests (e.g., Tukey's or Dunnett's test) to compare between groups.
Table 2: Summary of Dosing and Expected Outcomes in Preclinical Models
| Model | Test Compound | Dose Range (p.o. or i.p.) | Primary Outcome Measure | Expected Result vs. Vehicle |
|---|---|---|---|---|
| UCMS | Dapoxetine | 1.0 mg/kg (chronic, p.o.) | Locomotor Activity | ↑ (Reversal of deficit) |
| Time in Light (Light/Dark Box) | ↑ (Reversal of anxiogenic-like behavior) | |||
| FST | Dapoxetine | 1 - 10 mg/kg (acute, i.p.) | Immobility Time | ↓ (Decrease) |
| TST | Dapoxetine | 1 - 10 mg/kg (acute, i.p.) | Immobility Time | ↓ (Decrease) |
| FST/TST | Fluoxetine/Desipramine | 10 - 20 mg/kg (acute, i.p.) | Immobility Time | ↓ (Decrease, Positive Control) |
Conclusion
N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine (Dapoxetine) serves as a valuable research tool for investigating the neurobiology of depression and the effects of acute serotonergic modulation. Its well-defined mechanism as a SERT inhibitor and its unique, rapid pharmacokinetics make it a compelling compound for study in both acute and chronic animal models of depression. The protocols outlined in these application notes provide a robust framework for researchers to explore its antidepressant-like potential and further elucidate the role of the serotonin system in mood regulation.
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Urology Textbook. (n.d.). Dapoxetin: Adverse Effects, Contraindications and Dosage. Retrieved from Urology Textbook. [Link]
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National Center for Biotechnology Information. (n.d.). Dapoxetine. PubChem Compound Summary for CID 71353. Retrieved from [Link]
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Rafi, H., & Farhan, M. (2016). Dapoxetine: An Innovative Approach in the Therapeutic Management in Animal Model of Depression. ResearchGate. [Link]
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Rafi, H., et al. (2016). Dapoxetine Treatment Leads to Attenuation of Chronic Unpredictable Stress Induced Behavioral Deficits in Rats Model of Depression. ResearchGate. [Link]
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Rafi, H., & Farhan, M. (2015). Dapoxetine: An Innovative Approach in the Therapeutic Management in Animal Model of Depression. ResearchGate. [Link]
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Farhan, M., et al. (2015). Dapoxetine Treatment Leads to Attenuation of Chronic Unpredictable Stress Induced Behavioral Deficits in Rats Model of Depression. Journal of Pharmacy and Nutrition Sciences. [Link]
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Rafi, H., & Farhan, M. (2019). Dapoxetine: An innovative approach to the therapeutic management In animal model of depression. ResearchGate. [Link]
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ACS Publications. (2015). Dapoxetine Treatment Leads to Attenuation of Chronic Unpredictable Stress Induced Behavioral Deficits in Rats Model of Depression. Journal of Pharmacy and Nutrition Sciences. [Link]
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Harvard Library. (2015). Dapoxetine Treatment Leads to Attenuation of Chronic Unpredictable Stress Induced Behavioral Deficits in Rats Model of Depression. Journal of Pharmacy and Nutrition Sciences. [Link]
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University of Notre Dame. (n.d.). Forced Swim Test v.3. Retrieved from crc.nd.edu. [Link]
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Nazari, H., et al. (2022). Paroxetine treatment in an animal model of depression improves sperm quality. PLoS ONE, 17(12), e0271217. [Link]
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Can, A., et al. (2011). The tail suspension test. Journal of Visualized Experiments, (58), 3769. [Link]
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Understanding Animal Research. (n.d.). Factsheet on the forced swim test. Retrieved from understandinganimalresearch.org.uk. [Link]
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Can, A., et al. (2012). The Tail Suspension Test. Journal of Visualized Experiments, (59), e3638. [Link]
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JoVE. (2022). Forced Swim Test: Model Of Depressive-Like Behavior l Protocol Preview. [Link]
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Application Notes and Protocols for the Study of Serotonin Transporters Using N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine (Dapoxetine)
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, commonly known as dapoxetine, as a potent and selective tool for studying the serotonin transporter (SERT). This document outlines the molecular characteristics of dapoxetine, its mechanism of action, and detailed protocols for its application in key in vitro and in vivo experimental paradigms.
Introduction: Understanding Dapoxetine as a Research Tool
N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine (dapoxetine) is a short-acting selective serotonin reuptake inhibitor (SSRI)[1][2][3]. Initially developed as an antidepressant, its unique pharmacokinetic profile, characterized by rapid absorption and elimination, has led to its primary clinical use in the treatment of premature ejaculation[1][4]. These same properties, however, make it an invaluable research tool for the acute pharmacological modulation of the serotonin transporter (SERT). Its chemical structure is similar to that of fluoxetine[5].
The primary mechanism of action of dapoxetine is the potent and selective inhibition of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron[1][2][3]. By blocking SERT, dapoxetine increases the concentration and prolongs the availability of serotonin in the synapse, thereby enhancing serotonergic neurotransmission[2][3][6]. This targeted action allows researchers to investigate the physiological and behavioral consequences of acute SERT inhibition with high temporal precision.
Molecular and Pharmacokinetic Profile of Dapoxetine
A thorough understanding of the physicochemical and pharmacokinetic properties of dapoxetine is essential for designing and interpreting experiments.
Table 1: Physicochemical and Pharmacokinetic Properties of Dapoxetine
| Property | Value | Reference(s) |
| IUPAC Name | (S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine | [7] |
| Molecular Formula | C₂₁H₂₃NO | [8] |
| Molecular Weight | 305.42 g/mol (hydrochloride salt: 341.87 g/mol ) | [7] |
| Solubility | Soluble in DMSO (≥20 mg/mL) | [7] |
| Pharmacokinetics | ||
| Absorption | Rapid | [1][2] |
| Time to Peak Plasma Concentration (Tmax) | ~1-2 hours | [2][4] |
| Plasma Protein Binding | >99% | [2] |
| Half-life (initial) | ~1.4 hours | [4] |
| Metabolism | Primarily hepatic (CYP2D6, CYP3A4) | [2] |
Mechanism of Action: Selective Inhibition of the Serotonin Transporter
Dapoxetine exhibits high affinity and selectivity for the serotonin transporter over other monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT). This selectivity is crucial for attributing observed experimental effects specifically to the modulation of the serotonergic system.
Table 2: In Vitro Binding Affinity and Potency of Dapoxetine for Monoamine Transporters
| Transporter | Parameter | Value (nM) | Reference(s) |
| Serotonin Transporter (SERT) | IC₅₀ ([³H]5-HT uptake) | 1.12 | [9] |
| pKi | 8 | [10] | |
| Norepinephrine Transporter (NET) | IC₅₀ ([³H]norepinephrine uptake) | 202 | [9] |
| Dopamine Transporter (DAT) | IC₅₀ ([³H]dopamine uptake) | 1720 | [9] |
The data clearly indicates a significantly higher potency of dapoxetine for SERT compared to NET and DAT, making it a highly selective tool for probing serotonergic function.
Signaling Pathway of SERT Inhibition by Dapoxetine
The following diagram illustrates the mechanism of action of dapoxetine at the serotonergic synapse.
Caption: Dapoxetine inhibits the reuptake of serotonin by blocking SERT.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key experiments utilizing dapoxetine to study serotonin transporters.
In Vitro Radioligand Binding Assay for SERT
This protocol is designed to determine the binding affinity (Ki) of dapoxetine for the serotonin transporter using a competitive radioligand binding assay with [³H]citalopram, a well-characterized SERT radioligand.
Materials:
-
Test Compound: Dapoxetine hydrochloride (dissolved in an appropriate solvent, e.g., DMSO, and serially diluted).
-
Radioligand: [³H]citalopram (specific activity ~70-90 Ci/mmol).
-
Membrane Preparation: Synaptosomal membranes prepared from a brain region rich in SERT, such as the rat cortex or striatum, or membranes from cells stably expressing human SERT.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine or unlabeled citalopram).
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine (PEI).
-
96-well plates.
-
Filtration apparatus and liquid scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize the brain tissue or cell pellet in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of the non-specific binding control.
-
Competitive Binding: 50 µL of serially diluted dapoxetine solutions.
-
-
Add 100 µL of the membrane preparation (containing 50-100 µg of protein) to each well.
-
Add 50 µL of [³H]citalopram (at a final concentration close to its Kd, typically 1-2 nM) to each well.
-
Incubate the plate at room temperature (22-25°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the dapoxetine concentration. Determine the IC₅₀ value (the concentration of dapoxetine that inhibits 50% of the specific binding of [³H]citalopram) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Synaptosomal [³H]Serotonin Uptake Assay
This assay measures the functional inhibition of SERT by dapoxetine by quantifying its effect on the uptake of radiolabeled serotonin into isolated nerve terminals (synaptosomes).
Materials:
-
Test Compound: Dapoxetine hydrochloride.
-
Radiolabeled Substrate: [³H]Serotonin (5-HT).
-
Synaptosome Preparation: Freshly prepared synaptosomes from a relevant brain region (e.g., rat cortex or hippocampus).
-
Krebs-Ringer-HEPES (KRH) Buffer: 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 10 mM glucose, pH 7.4.
-
Uptake Inhibitor for Control: A known potent SERT inhibitor (e.g., 10 µM fluoxetine) to determine non-specific uptake.
-
Scintillation Cocktail and Liquid Scintillation Counter.
Protocol:
-
Synaptosome Preparation: Homogenize brain tissue in ice-cold 0.32 M sucrose solution and centrifuge to obtain the P2 fraction (crude synaptosomal pellet). Resuspend the pellet in KRH buffer.
-
Pre-incubation: Aliquot the synaptosomal suspension into microcentrifuge tubes. Add varying concentrations of dapoxetine or vehicle control and pre-incubate for 10-15 minutes at 37°C.
-
Uptake Initiation: Initiate the uptake reaction by adding [³H]5-HT to a final concentration of approximately 10-20 nM.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Uptake Termination: Terminate the uptake by rapid filtration through glass fiber filters, followed by three washes with ice-cold KRH buffer.
-
Quantification: Measure the radioactivity retained on the filters by liquid scintillation counting.
-
Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (in the presence of a saturating concentration of a SERT inhibitor) from the total uptake. Calculate the percentage inhibition of serotonin uptake at each dapoxetine concentration and determine the IC₅₀ value.
In Vivo Microdialysis in Rodent Brain
This advanced in vivo technique allows for the measurement of extracellular serotonin levels in specific brain regions of freely moving animals following the administration of dapoxetine, providing a direct assessment of its pharmacodynamic effects.
Materials:
-
Animal Model: Adult male Sprague-Dawley or Wistar rats.
-
Microdialysis Probes: Commercially available or custom-made probes with a suitable membrane length (e.g., 2-4 mm) and molecular weight cut-off.
-
Stereotaxic Apparatus.
-
Dapoxetine hydrochloride solution for injection (e.g., intraperitoneal - i.p.).
-
Artificial Cerebrospinal Fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4.
-
HPLC system with electrochemical detection (HPLC-ED) for serotonin analysis.
Protocol:
-
Surgical Implantation of Microdialysis Probe: Anesthetize the rat and place it in a stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, nucleus accumbens). Allow the animal to recover for several days.
-
Microdialysis Experiment: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2-3 hours to establish a stable baseline of extracellular serotonin levels.
-
Drug Administration: Administer dapoxetine (e.g., 10-30 mg/kg, i.p.) or vehicle.
-
Post-injection Collection: Continue collecting dialysate samples for several hours to monitor the effect of dapoxetine on extracellular serotonin.
-
Sample Analysis: Analyze the dialysate samples for serotonin content using HPLC-ED.
-
Data Analysis: Express the serotonin concentrations in each sample as a percentage of the average baseline concentration. Plot the time course of the effect of dapoxetine on extracellular serotonin levels.
Experimental Workflows
The following diagrams illustrate the general workflows for the in vitro and in vivo characterization of dapoxetine.
In Vitro Characterization Workflow
Caption: Workflow for in vitro characterization of dapoxetine.
In Vivo Characterization Workflow
Caption: Workflow for in vivo microdialysis study of dapoxetine.
Conclusion
N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine (dapoxetine) is a powerful and selective research tool for the investigation of the serotonin transporter. Its well-defined mechanism of action and rapid pharmacokinetics allow for precise and acute modulation of serotonergic signaling. The detailed protocols and workflows provided in these application notes offer a solid foundation for researchers to effectively utilize dapoxetine in their studies of SERT function in both health and disease. Adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to a deeper understanding of the complexities of the serotonergic system.
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- 10. researchgate.net [researchgate.net]
Protocol for dissolving N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine for in vitro assays
Application Note & Protocol
Title: A Validated Protocol for the Solubilization of N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine (Dapoxetine) for In Vitro Biological Assays
Abstract
N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, a compound widely known as Dapoxetine, is a selective serotonin reuptake inhibitor (SSRI) of significant interest in pharmacological research.[1][2] A primary challenge for its study in in vitro systems is its lipophilic nature and consequently poor aqueous solubility, particularly at neutral pH.[3][4][5] This application note provides a comprehensive, validated protocol for the effective solubilization and preparation of Dapoxetine for use in cell-based assays and other in vitro models. We address the critical choice of solvent, detail a robust methodology for preparing high-concentration stock solutions, and provide a step-by-step guide to creating working dilutions while maintaining compound integrity and minimizing solvent-induced artifacts. This guide is intended for researchers, scientists, and drug development professionals seeking reliable and reproducible results in their in vitro studies of Dapoxetine.
Compound Profile & Physicochemical Properties
A thorough understanding of the compound's properties is fundamental to developing a successful dissolution strategy. Dapoxetine is a white to off-white crystalline powder.[1] Its key characteristics are summarized below.
| Property | Value | Source |
| IUPAC Name | N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine | [2][6] |
| Common Name | Dapoxetine | [1][2] |
| CAS Number | 119356-76-2 (racemate); 119356-77-3 ((S)-enantiomer) | [2][7] |
| Molecular Formula | C₂₁H₂₃NO | [1][2] |
| Molecular Weight | 305.41 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Known Solvents | DMSO, Methanol, Chloroform, Ethanol | [1][3][8] |
| Aqueous Solubility | pH-dependent; very low at neutral pH (e.g., 0.26 µg/mL in phosphate buffer pH 6.8) | [4] |
The Causality of Experimental Design: Why Solubility is the Critical First Step
The lipophilic character of Dapoxetine presents a significant hurdle for in vitro testing, which predominantly occurs in aqueous environments (e.g., cell culture media, buffers). Directly adding the powdered compound to media will result in non-homogenous suspension and negligible bioavailability to the biological target.
Therefore, a "like-dissolves-like" strategy is required, using a water-miscible organic solvent to first create a concentrated stock solution. The choice of this solvent is critical. It must effectively dissolve the compound at a high concentration while exhibiting minimal toxicity to the biological system when diluted to its final working concentration.
Dimethyl Sulfoxide (DMSO) is the solvent of choice for this application for several reasons:
-
High Solvating Power: As an aprotic, polar solvent, DMSO is highly effective at dissolving a wide range of poorly water-soluble and lipophilic compounds like Dapoxetine.[1][8]
-
Water Miscibility: DMSO is fully miscible with water and cell culture media, which allows for the dilution of the stock solution into the final assay buffer.
-
Established Use: It is the most commonly used solvent for compound screening in drug discovery, and its effects on most cell lines are well-characterized.[9]
However, researchers must be aware that DMSO is not inert and can induce biological effects, including cytotoxicity, differentiation, and changes in gene expression, typically at concentrations above 1%.[10][11] Therefore, the entire dissolution and dilution strategy is designed to minimize the final concentration of DMSO in the assay.
Core Protocol: Preparation of a 50 mM Master Stock Solution in DMSO
This protocol details the preparation of a high-concentration master stock, which serves as the foundation for all subsequent experimental dilutions. Preparing a concentrated master stock is a critical step to ensure that the volume of solvent added to the final assay is insignificant.[9][12]
Materials
-
N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine (Dapoxetine) powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO), cell culture grade
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated P1000 and P200 micropipettes with sterile, low-retention tips
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a Dapoxetine master stock.
Step-by-Step Methodology
-
Calculation: Determine the mass of Dapoxetine required. To prepare 1 mL of a 50 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 50 mmol/L x 0.001 L x 305.41 g/mol x 1000 mg/g = 15.27 mg
-
-
Weighing: On a calibrated analytical balance, carefully weigh out 15.27 mg of Dapoxetine powder and place it into a sterile, appropriate-sized vial (e.g., a 1.5 mL microcentrifuge tube or a 2 mL amber glass vial).
-
Expert Tip: Weighing the compound directly into the storage vial minimizes transfer loss.
-
-
Dissolution: Using a calibrated pipette, add exactly 1.0 mL of sterile, anhydrous DMSO to the vial containing the powder.
-
Solubilization: Cap the vial securely and vortex at high speed for 1-2 minutes. Visually inspect the solution against a light source to ensure that all solid particles have completely dissolved. If particulates remain, continue vortexing and gently warm the solution to 37°C if necessary.
-
Causality Check: Incomplete dissolution at this stage is the primary source of error. The concentration of subsequent dilutions will be inaccurate if the master stock is not homogenous.
-
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, dispense the master stock into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes. Store these aliquots in the dark at -20°C. For long-term storage (>6 months), -80°C is recommended.[8]
Protocol for Preparing Working Solutions via Serial Dilution
Serial dilution is a systematic technique to prepare a series of working solutions from the master stock.[13][14] This process is essential for generating dose-response curves and ensures that the final solvent concentration remains constant across all tested concentrations of the compound.[11]
Serial Dilution Workflow (Example: 1:10 Dilution Series)
Caption: 1:10 serial dilution scheme for dose-response testing.
Step-by-Step Methodology
This example creates a top working concentration where the DMSO is 1% or less, a common upper limit for many cell-based assays.[15]
-
Label Tubes: Prepare and label a series of sterile tubes for your dilution series (e.g., "500 µM," "50 µM," "5 µM," etc.) and one for your "Vehicle Control."
-
Prepare First Dilution: To create the highest working concentration (e.g., 500 µM with 1% DMSO), add 990 µL of your final assay medium (e.g., DMEM + 10% FBS) to the first tube. Add 10 µL of the 50 mM master stock. This is a 1:100 dilution.
-
Trustworthiness Check: Pipette the DMSO stock directly into the medium and immediately vortex or pipette-mix vigorously. This rapid dispersion is crucial to prevent the lipophilic compound from precipitating out of solution as it encounters the aqueous environment.[16]
-
-
Prepare Vehicle Control: In your "Vehicle Control" tube, add the same volume of pure DMSO as used for your highest concentration. For this example, add 10 µL of 100% DMSO to 990 µL of assay medium. This control is essential to ensure that any observed cellular effects are due to the compound and not the solvent.
-
Perform Serial Dilutions:
-
Add 900 µL of assay medium to all subsequent labeled tubes.
-
Transfer 100 µL from the "500 µM" tube into the "50 µM" tube. Mix thoroughly.
-
Using a fresh pipette tip, transfer 100 µL from the "50 µM" tube into the "5 µM" tube. Mix thoroughly.
-
Continue this 1:10 dilution for as many concentrations as required for your experiment.
-
-
Application to Assay: Use these freshly prepared working solutions immediately to treat your cells or begin your in vitro assay. Do not store diluted aqueous solutions of Dapoxetine, as the compound's stability and solubility in media are not guaranteed over time.
Troubleshooting and Critical Considerations
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms when adding stock to media. | The compound is crashing out of solution due to the rapid polarity shift from 100% DMSO to an aqueous buffer. This is a common issue with highly lipophilic compounds.[15][16] | 1. Increase Mixing Energy: Vortex immediately and vigorously upon adding the stock to the media. 2. Lower Stock Concentration: Prepare an intermediate dilution of the master stock in DMSO (e.g., 5 mM) and use that for the first dilution into media. This lessens the concentration gradient. 3. Warm the Medium: Pre-warming the assay medium to 37°C can sometimes help maintain solubility. |
| Inconsistent or non-reproducible assay results. | 1. Incomplete dissolution of the master stock. 2. Degradation of the compound due to improper storage or multiple freeze-thaw cycles. 3. Inaccurate pipetting during serial dilution. | 1. Re-make the master stock, ensuring complete visual dissolution. 2. Always use freshly thawed aliquots; never re-freeze a stock solution. 3. Ensure pipettes are calibrated. Use fresh tips for every transfer in the serial dilution.[14] |
| Toxicity observed in vehicle control wells. | The final concentration of DMSO is too high for the specific cell line being used, or the cell line is particularly sensitive to DMSO.[10][17] | 1. Perform a DMSO tolerance test: Expose your cells to a range of DMSO concentrations (e.g., 0.1% to 2%) to determine the maximum non-toxic concentration. 2. Redesign the dilution scheme: Start with a more concentrated master stock (if possible) or add an additional dilution step to lower the final DMSO percentage to a safe level (typically ≤0.5%).[9] |
References
- Ningbo Inno Pharmchem Co., Ltd. (2025). N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine.
- Smolecule. (2023). N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine.
- IOP Publishing. (2025). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate.
- Bridges Lab Protocols. (2018). Generating DMSO Stocks for Cell Culture.
- ACS Publications. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology.
- National Institutes of Health (NIH). (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC.
- Protocols.io. (2021). DMSO stock preparation.
- Sigma-Aldrich. (n.d.). (S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine.
- Reddit. (2024). How to prepare sterile drug solution in DMSO for cell culture? r/labrats.
- ResearchGate. (2016). Effect of solvents- Ethanol vs DMSO in in vitro cytotoxicity evaluation by SRB assay?
- Impactfactor.org. (2025). Improving Solubility and Dissolution Characteristics of Dapoxetine Hydrochloride through the Liquisolid Compact Method.
- Ossila. (n.d.). Serial Dilution | The Method.
- PubMed. (2024). In vitro cytotoxicity assessment of different solvents used in pesticide dilution.
- ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?
- PubChem. (n.d.). N,N-Dimethyl-alpha-(2-(1-naphthalenyloxy)ethyl)benzenemethanamine.
- Cayman Chemical. (n.d.). PRODUCT INFORMATION: DL-Dapoxetine (hydrochloride).
- National Institutes of Health (NIH). (2020). Enhanced pharmacokinetic performance of dapoxetine hydrochloride via the formulation of instantly-dissolving buccal films with acidic pH modifier and hydrophilic cyclodextrin: Factorial analysis, in vitro and in vivo assessment. PMC.
- ResearchGate. (2025). Enhanced pharmacokinetic performance of dapoxetine hydrochloride via the formulation of instantly-dissolving buccal films with acidic pH modifier and hydrophilic cyclodextrin: Factorial analysis, in vitro and in vivo assessment.
- BPS Bioscience. (n.d.). Serial Dilution Protocol.
- ResearchGate. (2021). How to dissolve a lipophilic compund in media?
- ResearchGate. (2014). How to enhance drug solubility for in vitro assays?
Sources
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- 4. Enhanced pharmacokinetic performance of dapoxetine hydrochloride via the formulation of instantly-dissolving buccal films with acidic pH modifier and hydrophilic cyclodextrin: Factorial analysis, in vitro and in vivo assessment - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. N,N-Dimethyl-alpha-(2-(1-naphthalenyloxy)ethyl)benzenemethanamine | C21H23NO | CID 6093437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine | 119356-77-3 [sigmaaldrich.com]
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Application Note: A Robust and Validated LC-MS/MS Method for the High-Throughput Quantification of Dapoxetine in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed, robust, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, commonly known as Dapoxetine, in human plasma. Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) utilized for the treatment of premature ejaculation.[1][2][3] Accurate determination of its concentration in biological matrices is fundamental for pharmacokinetic analysis, bioequivalence studies, and clinical trial monitoring. The described protocol employs a straightforward protein precipitation technique for sample preparation and utilizes a stable isotope-labeled internal standard (Dapoxetine-d6) to ensure accuracy and precision.[1][2] The method has been developed and validated in accordance with the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[4][5][6][7]
Introduction: The Rationale for a Validated Assay
Dapoxetine is distinguished from other SSRIs by its rapid absorption and elimination profile, making it suitable for on-demand treatment rather than chronic daily dosing.[3][8] This unique pharmacokinetic profile, characterized by a rapid time to maximum plasma concentration (Tmax) of approximately 1-2 hours, necessitates a highly sensitive and specific analytical method to accurately capture its concentration curve in plasma.[8][9] LC-MS/MS offers unparalleled selectivity and sensitivity, making it the gold standard for bioanalytical quantification of drugs and their metabolites.
The causality behind choosing LC-MS/MS lies in its ability to differentiate Dapoxetine from endogenous plasma components and potential metabolites, thereby minimizing matrix effects and ensuring reliable data. The use of a stable isotope-labeled internal standard (SIL-IS), such as Dapoxetine-d6, is a critical element of this protocol. The SIL-IS co-elutes with the analyte and experiences similar ionization effects, effectively compensating for variations during sample preparation and injection, which is a cornerstone of a self-validating system.
Physicochemical Properties of Dapoxetine
A thorough understanding of the analyte's properties is crucial for methodical development.
| Property | Value | Source |
| Chemical Name | (S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine | [10] |
| Molecular Formula | C₂₁H₂₃NO | [11] |
| Molecular Weight | 305.42 g/mol | [8][11] |
| pKa | 8.6 | [9][12] |
| Appearance | White to off-white crystalline powder | [11] |
| Solubility | Water-soluble | [12] |
Experimental Workflow: A Step-by-Step Protocol
The entire analytical process, from sample receipt to final data generation, is designed for efficiency and robustness.
Figure 1: High-level workflow for the quantification of Dapoxetine.
Materials and Reagents
-
Dapoxetine reference standard (≥98% purity)
-
Dapoxetine-d6 internal standard (≥98% purity)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (AR grade)
-
Ultrapure water
-
Control human plasma (K2-EDTA)
Preparation of Solutions
-
Dapoxetine Stock Solution (1 mg/mL): Accurately weigh ~10 mg of Dapoxetine and dissolve in methanol to a final volume of 10 mL.
-
Dapoxetine-d6 Internal Standard (IS) Stock Solution (1 mg/mL): Prepare similarly to the Dapoxetine stock solution.[1]
-
Working Standard Solutions: Perform serial dilutions of the Dapoxetine stock solution with 50:50 methanol:water to prepare working standards for the calibration curve (e.g., 5-600 ng/mL) and Quality Control (QC) samples (Low, Medium, High).[1][2]
-
IS Working Solution (e.g., 50 ng/mL): Dilute the IS stock solution with 50:50 methanol:water.
Sample Preparation Protocol (Protein Precipitation)
The choice of protein precipitation with acetonitrile is based on its efficiency in removing the majority of plasma proteins while being cost-effective and rapid, making it ideal for high-throughput analysis.[1]
-
Label 1.5 mL polypropylene microcentrifuge tubes for blanks, standards, QCs, and unknown samples.
-
Pipette 100 µL of the corresponding plasma sample into each tube.[1]
-
Add 20 µL of the IS Working Solution to all tubes except the blank matrix sample.
-
To precipitate proteins, add 300 µL of ice-cold acetonitrile to each tube.[1]
-
Vortex mix vigorously for 1 minute to ensure complete protein precipitation.[1]
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to autosampler vials or a 96-well plate for analysis.[1]
Instrumentation and Analytical Conditions
The parameters provided below are a validated starting point and may require optimization based on the specific instrumentation used.
Liquid Chromatography (LC) Parameters
The use of a C18 column provides excellent retention and separation for a compound with the polarity of Dapoxetine. A gradient elution is not strictly necessary due to the clean sample preparation, and an isocratic method can offer faster run times.[2]
| Parameter | Recommended Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | ACE C8 (4.6 x 50 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile : 0.01 M Ammonium Acetate + 0.02% Formic Acid (85:15, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Run Time | ~1.6 - 2.5 minutes |
Mass Spectrometry (MS) Parameters
The analysis is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides the required specificity and sensitivity. Electrospray ionization (ESI) in positive mode is chosen as Dapoxetine contains a tertiary amine group that is readily protonated.
| Parameter | Recommended Condition |
| MS System | Sciex API 4000 or equivalent |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| IonSpray Voltage | 5500 V |
| Temperature | 550°C |
| Curtain Gas | 30 psi |
| Collision Gas | 6 psi |
MRM Transitions:
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (CE) | Declustering Potential (DP) |
| Dapoxetine | 306.2 | 157.2 | 33 V | 60 V |
| Dapoxetine-d7 * | 313.2 | 164.2 | 34 V | 60 V |
Note: Parameters for Dapoxetine-d7 are provided as a close surrogate for Dapoxetine-d6 and represent an excellent starting point for optimization.[1][13]
Method Validation: Ensuring Trustworthiness and Reliability
A bioanalytical method must be rigorously validated to ensure its performance is acceptable for its intended purpose. The validation was performed based on the FDA and EMA guidelines.[4][6][7][14]
Figure 2: Core parameters for bioanalytical method validation.
Validation Summary
The method was validated over a linear range of 5.0-600 ng/mL in human plasma.[2]
| Validation Parameter | Acceptance Criteria (FDA/EMA) | Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Intra-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | ≤ 5% |
| Inter-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | ≤ 5% |
| Intra-day Accuracy (%) | 85-115% (80-120% at LLOQ) | 97-106% |
| Inter-day Accuracy (%) | 85-115% (80-120% at LLOQ) | 97-106% |
| Recovery (%) | Consistent and reproducible | > 90% |
| Stability | % Deviation within ±15% | Stable under tested conditions |
Data synthesized from published methods demonstrating typical performance.[2]
Selectivity: No significant interfering peaks were observed at the retention times of Dapoxetine and the IS in blank plasma from multiple sources.
Accuracy & Precision: Both intra-day and inter-day accuracy and precision were well within the acceptable limits across all QC levels.[2]
Matrix Effect: No significant ion suppression or enhancement was observed, confirming the robustness of the sample preparation and chromatographic method.
Stability: Dapoxetine was found to be stable in plasma through three freeze-thaw cycles, at room temperature for 24 hours, and for at least 30 days at -80°C.
Conclusion
The LC-MS/MS method detailed in this application note provides a rapid, sensitive, and reliable protocol for the quantification of Dapoxetine in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, making it exceptionally well-suited for pharmacokinetic studies and large-scale clinical trials where numerous samples require processing. The method's validation demonstrates excellent accuracy, precision, and robustness, ensuring that the data generated is reliable and of high quality, conforming to regulatory expectations.
References
- BenchChem. (n.d.). Application Note: High-Throughput Analysis of Dapoxetine in Human Plasma by LC-MS/MS.
-
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024, January 21). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
- BenchChem. (n.d.). Bioanalytical Method for Dapoxetine-d6 in Human Plasma using LC-MS/MS.
- U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation.
-
Said, R., et al. (2020). High performance liquid chromatography - Mass spectrometric bioanalytical method for the determination of dapoxetine in human plasma: Application for bioequivalence study. Journal of Chromatography B, 1149, 122154. doi: 10.1016/j.jchromb.2020.122154. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Guideline Bioanalytical method validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Retrieved from [Link]
-
Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]
- European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
-
ResearchGate. (n.d.). Development and validation of a sensitive UPLC-MS/MS method for the simultaneous determination of Dapoxetine and its two metabolites in human plasma. Retrieved from [Link]
-
Al-Majed, A. R., et al. (2021). Simultaneous determination of Avanafil and Dapoxetine in human plasma using liquid chromatography/tandem mass spectrometry (LC-MS/MS) based on a protein precipitation technique. RSC Advances, 11(49), 29797-29806. doi: 10.1039/D1RA05492A. Retrieved from [Link]
- International Journal of Pharmaceutical Sciences Review and Research. (2014). Formulation Development and Evaluation of Dapoxetine Hydrochloride Tablets Approved for the Treatment of Premature Ejaculation.
-
Wikipedia. (n.d.). Dapoxetine. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes & Protocols for the Analysis of Dapoxetine Utilizing Dapoxetine-d6 as an Internal Standard via High-Performance Liquid Chromatography (HPLC).
-
ResearchGate. (n.d.). Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC–MS/MS and Its Application in a Bioequivalence Study. Retrieved from [Link]
-
RSC Publishing. (2021). Simultaneous determination of Avanafil and Dapoxetine in human plasma using liquid chromatography/tandem mass spectrometry (LC-MS/MS) based on a protein precipitation technique. Retrieved from [Link]
-
MDPI. (n.d.). Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. Retrieved from [Link]
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ResearchGate. (n.d.). Pharmacokinetic and pharmacodynamic properties of dapoxetine a novel 'on demand' treatment for premature ejaculation. Retrieved from [Link]
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PubChem. (n.d.). Dapoxetine Hydrochloride. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine. Retrieved from [Link]
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PubChem. (n.d.). 3-(Naphthalen-1-yloxy)-1-phenylpropan-1-amine. Retrieved from [Link]
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PubChem. (n.d.). N,N-Dimethyl-3-((naphthalen-1-yl)oxy)-3-(thiophen-2-yl)propan-1-amine. Retrieved from [Link]
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Application Note: Characterizing N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine Binding to Monoamine Transporters Using Competitive Radioligand Assays
Introduction
N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, commonly known as Dapoxetine, is a potent and short-acting selective serotonin reuptake inhibitor (SSRI).[1][2] Unlike traditional SSRIs used for treating depression, Dapoxetine's unique pharmacokinetic profile, characterized by rapid absorption and elimination, makes it suitable for the on-demand treatment of premature ejaculation (PE).[3][4]
The primary therapeutic mechanism of Dapoxetine is the high-affinity inhibition of the serotonin transporter (SERT), which increases the concentration of serotonin in the synaptic cleft, thereby modulating the ejaculatory reflex.[4][5] While highly selective for SERT, Dapoxetine also exhibits measurable affinity for the norepinephrine transporter (NET) and significantly lower affinity for the dopamine transporter (DAT).[6][7][8] A comprehensive understanding of its binding affinity (Ki) and selectivity profile across these monoamine transporters is critical for elucidating its full pharmacological effects and potential off-target interactions.
Radioligand competitive binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor or transporter.[9] This application note provides a detailed theoretical framework and step-by-step protocols for determining the binding affinities of Dapoxetine for the human serotonin (hSERT) and norepinephrine (hNET) transporters.
Principle of the Competitive Binding Assay
The competitive binding assay is an equilibrium-based method used to measure the affinity of an unlabeled test compound (the "competitor," e.g., Dapoxetine) by quantifying its ability to displace a labeled ligand (the "radioligand") from its target transporter. The assay relies on the principle of the law of mass action.[10]
In this setup, a fixed concentration of a high-affinity radioligand and a fixed amount of transporter-expressing cell membranes are incubated with increasing concentrations of the unlabeled Dapoxetine. As the concentration of Dapoxetine increases, it competes for and occupies more binding sites on the transporter, resulting in a dose-dependent decrease in the amount of bound radioligand. The concentration of Dapoxetine that displaces 50% of the specifically bound radioligand is known as the IC50 (Inhibitory Concentration 50%). This value is then used to calculate the inhibition constant (Ki), a true measure of binding affinity, using the Cheng-Prusoff equation.[10]
Caption: Validated Workflow for Competitive Binding Assays.
Troubleshooting and Advanced Insights
-
High Non-Specific Binding (NSB > 30% of Total): This is a common issue that reduces the assay window.
-
Cause: Radioligand sticking to filters, plates, or membrane lipids.
-
Solution: Increase the concentration or soaking time of the PEI solution for filters. Add 0.1% BSA to the assay buffer. Reduce the amount of membrane protein per well.
-
-
High Data Variability: Inconsistent results between replicate wells.
-
Cause: Inefficient washing, improper mixing, or pipetting errors.
-
Solution: Ensure the cell harvester provides consistent and rapid washing across the plate. Verify pipette calibration. Ensure all reagents are fully thawed and vortexed before use.
-
-
Shallow Competition Curve (Hill Slope ≠ -1.0):
-
Cause: May indicate complex binding kinetics, allosteric interactions, or that the reaction has not reached equilibrium.
-
Solution: Increase incubation time. Re-evaluate buffer components. The compound may not follow the simple law of mass action, requiring more complex binding models for analysis.
-
-
Discrepancy Between Binding and Functional Data: It is not uncommon for the Ki from a binding assay to differ from the IC50 obtained in a functional uptake inhibition assay. [11]This can be due to assay conditions (temperature, buffer ions) that do not reflect the physiological state required for transport, or complex transport kinetics. [12]Therefore, complementing binding data with functional assays provides a more complete and physiologically relevant pharmacological profile.
References
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Wikipedia. (n.d.). Dapoxetine. Retrieved from Wikipedia. [Link]
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McMahon, C. G. (2008). Dapoxetine and the treatment of premature ejaculation. PMC - PubMed Central - NIH. [Link]
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Urology Textbook. (n.d.). Dapoxetin: Adverse Effects, Contraindications and Dosage. Retrieved from Urology Textbook. [Link]
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PubChem. (n.d.). Dapoxetine. National Center for Biotechnology Information. [Link]
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Kivell, B. M., et al. (2012). Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. PubMed Central - NIH. [Link]
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Kivell, B. M., et al. (2012). Characterization of [³H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. PubMed. [Link]
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Simeon, S., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central - NIH. [Link]
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Sitte, H. H., & Freissmuth, M. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. [Link]
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Reith, M. E., et al. (2005). Pharmacological profile of radioligand binding to the norepinephrine transporter: instances of poor indication of functional activity. PubMed. [Link]
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Andersen, J., et al. (2009). Location of the Antidepressant Binding Site in the Serotonin Transporter. PMC - NIH. [Link]
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Eurofins Discovery. (n.d.). NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from Eurofins Discovery. [Link]
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PubChem. (n.d.). Norepinephrine Transporter Binding Assay from US Patent US12344616. National Center for Biotechnology Information. [Link]
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Schicker, K., et al. (2017). A mechanism of uncompetitive inhibition of the serotonin transporter. PubMed Central - NIH. [Link]
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Kendirci, M., et al. (2007). Dapoxetine, a novel selective serotonin transport inhibitor for the treatment of premature ejaculation. PMC - PubMed Central - NIH. [Link]
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Schiødt, M., et al. (1997). Ligand binding to the serotonin transporter: equilibria, kinetics, and ion dependence. Journal of Biological Chemistry. [Link]
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Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. [Link]
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Katritch, V., et al. (2018). Harnessing Ion-Binding Sites for GPCR Pharmacology. PMC - PubMed Central - NIH. [Link]
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Application Notes & Protocols: Experimental Use of Dapoxetine to Study Ejaculatory Control Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction: Dapoxetine as a Tool for Neurobiological Investigation
Dapoxetine is a unique pharmacological agent, classified as a short-acting selective serotonin reuptake inhibitor (SSRI).[1][2] Originally developed as an antidepressant, its distinct pharmacokinetic profile—characterized by rapid absorption and elimination—rendered it unsuitable for chronic depression treatment but ideal for on-demand management of premature ejaculation (PE).[1][3][4] This rapid onset and offset of action provide researchers with a powerful tool to transiently modulate the serotonergic system and dissect its role in the complex neural circuitry governing ejaculation.
Ejaculation is a reflex mediated by a central pattern generator in the lumbosacral spinal cord, known as the spinal ejaculation generator.[5][6][7] This generator integrates sensory inputs and coordinates the sympathetic, parasympathetic, and somatic outflows that orchestrate the two phases of ejaculation: emission and expulsion.[5][8][9] Supraspinal sites, including the hypothalamus and brainstem, exert significant modulatory control over this spinal generator, with the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT) playing a crucial inhibitory role.[10][11] By inhibiting the serotonin transporter (SERT), Dapoxetine increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission and delaying ejaculation.[1][2][12]
These application notes provide a comprehensive guide for utilizing Dapoxetine in preclinical research to explore the neurobiological underpinnings of ejaculatory control. The protocols outlined below are designed to be robust and reproducible, offering a framework for investigating the central and peripheral mechanisms of Dapoxetine's action.
Pharmacokinetics of Dapoxetine
A thorough understanding of Dapoxetine's pharmacokinetic profile is essential for designing and interpreting experimental studies. Unlike conventional SSRIs that have long half-lives, Dapoxetine is rapidly absorbed and eliminated.[1][13]
| Pharmacokinetic Parameter | Value | Reference |
| Time to Maximum Plasma Concentration (Tmax) | ~1-2 hours | [1][2] |
| Initial Half-life (t1/2) | ~1.3-1.4 hours | [1][3][13] |
| Terminal Half-life (t1/2) | ~18-22 hours | [1][3][13] |
| Protein Binding | >99% | [1] |
| Metabolism | Primarily hepatic via CYP2D6, CYP3A4, and FMO1 | [1][2] |
Note: Food has no significant impact on the pharmacokinetics of Dapoxetine.[1] This rapid absorption and elimination profile allows for acute, on-demand administration in experimental settings, minimizing the confounding effects of long-term receptor desensitization or drug accumulation seen with other SSRIs.[1][3]
Key Neural Pathways and Receptors in Ejaculatory Control
The ejaculatory process is governed by a complex interplay of central and peripheral neural pathways. Serotonin exerts a predominantly inhibitory influence on ejaculation.[10][14] This modulation is mediated by various 5-HT receptor subtypes.
-
5-HT1A Receptors: Activation of these receptors, particularly presynaptic autoreceptors, has been shown to facilitate ejaculation by reducing serotonin release.[11][15]
-
5-HT2C Receptors: Conversely, stimulation of 5-HT2C receptors is associated with a delay in ejaculation.[10][11][15]
Dapoxetine, by increasing synaptic serotonin, is thought to enhance the activity at postsynaptic receptors like 5-HT2C, contributing to its ejaculatory-delaying effects.[9]
Below is a simplified representation of the serotonergic modulation of the ejaculatory reflex.
Caption: Serotonergic Modulation of Ejaculation.
In Vivo Protocol: Assessment of Ejaculatory Latency in Rodent Models
Rodent models are invaluable for the preclinical investigation of ejaculatory function.[16][17] This protocol details the methodology for assessing the effects of Dapoxetine on ejaculatory latency in sexually experienced male rats.
Experimental Workflow
Caption: In Vivo Experimental Workflow.
Detailed Methodology
4.2.1 Animals and Housing
-
Species: Sexually experienced male Wistar or Sprague-Dawley rats are commonly used.[16]
-
Housing: House animals individually to prevent aggressive interactions and maintain consistent social environments. Maintain a 12-hour light/dark cycle, with testing conducted during the dark phase when rodents are most active.[16]
4.2.2 Apparatus
-
Testing Arena: A clear Plexiglas arena (e.g., 50 cm x 50 cm x 50 cm) allows for clear observation.[16]
-
Bedding: A thin layer of clean bedding should be used and replaced between each trial to eliminate olfactory cues.[16]
-
Lighting: Dim red light is recommended to facilitate rodent activity and video recording.[16]
-
Recording: A video camera positioned above or to the side of the arena is essential for accurate scoring of sexual behaviors.[16]
4.2.3 Procedure
-
Habituation: Acclimate the male rats to the testing arena for several sessions prior to baseline testing to reduce novelty-induced stress.
-
Baseline Testing:
-
Introduce a sexually receptive female rat (brought into estrus through hormonal priming) into the arena.
-
Record the following copulatory behaviors:
-
Mount Latency (ML): Time from the introduction of the female to the first mount.
-
Intromission Latency (IL): Time from the introduction of the female to the first intromission.
-
Ejaculation Latency (EL): Time from the first intromission to ejaculation.[18]
-
Number of Mounts and Intromissions: The frequency of these behaviors prior to ejaculation.
-
-
Establish a stable baseline of ejaculatory behavior over several tests.
-
-
Drug Administration:
-
Dapoxetine Dosing: Administer Dapoxetine hydrochloride (dissolved in a suitable vehicle, e.g., saline or distilled water) via oral gavage (p.o.) or intraperitoneal (i.p.) injection.
-
Dosage Range: Based on preclinical studies, a dose range of 1-10 mg/kg can be explored.
-
Timing: Administer Dapoxetine 1-2 hours prior to behavioral testing to coincide with its peak plasma concentration.[1][2]
-
Control Group: Administer the vehicle alone to a control group of animals.
-
-
Post-Treatment Testing:
-
Following the drug administration waiting period, introduce a receptive female and record the same copulatory parameters as in the baseline testing.
-
-
Data Analysis:
-
Compare the ejaculatory latency and other copulatory parameters between the Dapoxetine-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Expected Outcomes
Acute administration of Dapoxetine is expected to significantly increase the ejaculation latency in male rats compared to vehicle-treated controls. A decrease in the number of intromissions may also be observed.
| Treatment Group | Expected Ejaculation Latency (seconds) |
| Vehicle Control | 200 - 400 |
| Dapoxetine (1-10 mg/kg) | 400 - 800+ (Dose-dependent increase) |
Note: The exact values can vary depending on the rat strain and individual differences in sexual performance.[19]
In Vitro Protocol: Investigating Neuronal Activity in Brain Slices
To probe the direct effects of Dapoxetine on neuronal excitability in brain regions implicated in ejaculatory control, in vitro electrophysiology using brain slices is a powerful technique. The nucleus paragigantocellularis (nPGi) in the brainstem is a key area that sends serotonergic projections to the spinal cord to modulate ejaculation.[11]
Experimental Workflow
Caption: In Vitro Experimental Workflow.
Detailed Methodology
5.2.1 Brain Slice Preparation
-
Anesthesia and Perfusion: Deeply anesthetize a rat and perform a transcardial perfusion with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Brain Extraction: Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Slicing: Use a vibratome to prepare coronal or sagittal slices (e.g., 300 µm thick) containing the brain region of interest (e.g., nPGi).
5.2.2 Electrophysiological Recording
-
Incubation: Allow the slices to recover in oxygenated aCSF at room temperature for at least one hour.
-
Recording Chamber: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.
-
Patch-Clamp Recording: Using whole-cell patch-clamp electrophysiology, record the spontaneous or evoked firing activity of individual neurons within the target region.
-
Baseline Recording: Establish a stable baseline of neuronal activity for several minutes.
-
Dapoxetine Application: Bath-apply Dapoxetine at a known concentration (e.g., 1-10 µM) to the slice.
-
Post-Drug Recording: Record the neuronal activity for a sufficient period to observe the full effect of the drug.
-
Washout: Perfuse the slice with drug-free aCSF to determine if the effects of Dapoxetine are reversible.
Expected Outcomes
By inhibiting serotonin reuptake, Dapoxetine is expected to increase the ambient serotonin levels in the brain slice. This will likely lead to a modulation of neuronal firing rates in serotonergic or serotonin-receptive neurons. Depending on the specific 5-HT receptors expressed by the recorded neuron, Dapoxetine may cause either an increase or a decrease in firing frequency. For example, in the nPGi, an increase in serotonergic inhibition would be expected to decrease the firing rate of neurons that project to the spinal ejaculation generator.
Concluding Remarks
Dapoxetine's unique pharmacokinetic profile makes it an invaluable tool for investigating the serotonergic mechanisms of ejaculatory control. The protocols outlined in these application notes provide a solid foundation for both in vivo behavioral studies and in vitro electrophysiological experiments. By employing these methodologies, researchers can further elucidate the complex neural circuits that govern ejaculation and identify novel targets for the development of treatments for ejaculatory dysfunctions.
References
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Dapoxetine - Wikipedia. Available from: [Link]
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Modi NB, Dresser MJ, Simon M, Lin D, Desai D, Gupta S. Single- and multiple-dose pharmacokinetics of dapoxetine hydrochloride, a novel agent for the treatment of premature ejaculation. J Clin Pharmacol. 2006;46(3):301-9. Available from: [Link]
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Ejaculation - Wikipedia. Available from: [Link]
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What is the mechanism of Dapoxetine Hydrochloride? - Patsnap Synapse. Available from: [Link]
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AB54. Pathophysiology of premature ejaculation and serotonin - PMC - PubMed Central. Available from: [Link]
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Giuliano F, Clément P. Serotonin and premature ejaculation: from physiology to patient management. Eur Urol. 2006;50(3):454-66. Available from: [Link]
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Clément P, Bernabé J, Giuliano F. Spinal cord control of ejaculation. Prog Neurobiol. 2003;71(2-3):133-72. Available from: [Link]
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Serotonin's Role in the Biology of Male Ejaculation - Verywell Health. Available from: [Link]
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Waldinger MD, Olivier B. Animal models of premature and retarded ejaculation. World J Urol. 2005;23(2):115-8. Available from: [Link]
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The Spinal Pattern Generator for Ejaculation Exhibits Oscillatory Activity in the Spinal Male Rat - Austin Publishing Group. Available from: [Link]
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Single- and Multiple-Dose Pharmacokinetics of Dapoxetine Hydrochloride, a Novel Agent for the Treatment of Premature Ejaculation - Ovid. Available from: [Link]
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Olivier B, van Oorschot R, Waldinger MD. Serotonin and the neurobiology of the ejaculatory threshold. Neurosci Biobehav Rev. 2006;30(7):893-907. Available from: [Link]
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Spinal Cord Mechanism for Ejaculation Identified - Medscape. Available from: [Link]
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McMahon C. Pharmacokinetic and pharmacodynamic features of dapoxetine, a novel drug for 'on-demand' treatment of premature ejaculation. Expert Opin Drug Metab Toxicol. 2007;3(2):289-301. Available from: [Link]
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Full evidence summary | Premature ejaculation: dapoxetine | Advice - NICE. Available from: [Link]
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How Do You Fix Ejaculation Problems? 3 Causes & 5 Methods - MedicineNet. Available from: [Link]
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Snoeren EM, Chan JS, de Jong TR, Waldinger MD, Olivier B, Oosting RS. Pharmacological Studies on the Role of 5-HT1A Receptors in Male Sexual Behavior of Wildtype and Serotonin Transporter Knockout Rats. Front Pharmacol. 2016;7:22. Available from: [Link]
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Neurons for Ejaculation and Factors Affecting Ejaculation - PMC - PubMed Central. Available from: [Link]
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The 5-HT2C receptor gene Cys23Ser polymorphism influences the intravaginal ejaculation latency time in Dutch Caucasian men with lifelong premature ejaculation - PMC - PubMed Central. Available from: [Link]
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Human spinal ejaculation generator - PubMed. Available from: [Link]
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FDA turns down dapoxetine for premature ejaculation - PharmaTimes. Available from: [Link]
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Animal Models of Ejaculatory Behavior - Bentham Science Publishers. Available from: [Link]
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Priligy (dapoxetine): What is it and is it FDA approved? - Drugs.com. Available from: [Link]
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Dapoxetine and premature ejaculation - PMC - PubMed Central - NIH. Available from: [Link]
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Hull EM, Muschamp JW, Sato S. Dopamine and serotonin: influences on male sexual behavior. Physiol Behav. 2004;83(2):291-307. Available from: [Link]
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ALZA Files For Approval Of Premature Ejaculation Drug - BioWorld. Available from: [Link]
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Animal models of premature and delayed ejaculation | Request PDF - ResearchGate. Available from: [Link]
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Are there any approved drugs for the treatment of premature ejaculation? - Dr.Oracle. Available from: [Link]
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Neurophysiology of Erection and Ejaculation - Oxford Academic. Available from: [Link]
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Waldinger MD. Utility of selective serotonin reuptake inhibitors in premature ejaculation. Curr Opin Investig Drugs. 2004;5(7):743-7. Available from: [Link]
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Dapoxetine: LY 210448 - PubMed. Available from: [Link]
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A Double-Blind, Placebo-Controlled Parallel Group Study to Evaluate the Effect of a Single Oral Dose of 5-HT1A Antagonist GSK958108 on Ejaculation Latency Time in Male Patients Suffering From Premature Ejaculation - PubMed. Available from: [Link]
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de Almeida Kiguti LR, Pacheco TL, Antunes E, et al. Lorcaserin Administration Has Pro-Ejaculatory Effects in Rats via 5-HT 2C Receptors Activation: A Putative Pharmacologic Strategy to Delayed Ejaculation?. J Sex Med. 2020;17(6):1060-1071. Available from: [Link]
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5HT-1A Receptor Polymorphism Effects Ejaculatory Function in Egyptian Patients With Lifelong Premature Ejaculation - PubMed. Available from: [Link]
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Dapoxetine, a novel selective serotonin transport inhibitor for the treatment of premature ejaculation - PMC - PubMed Central. Available from: [Link]
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A new approach to 'on-demand' treatment of lifelong premature ejaculation by treatment with a combination of a 5-HT 1A receptor antagonist and SSRI in rats - PubMed. Available from: [Link]
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Ejaculatory response induced by a 5-HT2 receptor agonist m-CPP in rats - PubMed. Available from: [Link]
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The Neurobiology of Sex - William A. Haseltine PhD. Available from: [Link]
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Assessment of Sexual Behavior of Male Mice - JoVE. Available from: [Link]
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Ejaculation Latency (Chapter 9) - The Cambridge Handbook of Evolutionary Perspectives on Sexual Psychology. Available from: [Link]
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SEXUAL BEHAVIOR IN MALE RODENTS - PMC - PubMed Central. Available from: [Link]
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Double-decker cage reduces mount frequency and ejaculation latency, resulting in reduced weight loss in male rats after mating behavior - PMC - NIH. Available from: [Link]
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Application Notes & Protocols: High-Throughput Screening for N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine Analogues
Introduction: The Imperative for High-Throughput Screening of Novel Monoamine Reuptake Inhibitors
N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, a compound belonging to the class of selective serotonin reuptake inhibitors (SSRIs), and its analogues represent a significant area of interest in the development of therapeutics for neuropsychiatric and other disorders.[1][2] The parent compound, Dapoxetine, is a short-acting SSRI used for the management of premature ejaculation.[3][4] Its mechanism of action involves the inhibition of the serotonin transporter (SERT), leading to an increase in the synaptic concentration of serotonin and thereby modulating serotonergic neurotransmission.[1][2] The exploration of analogues of this compound is driven by the quest for improved pharmacokinetic profiles, enhanced selectivity for monoamine transporters (SERT, norepinephrine transporter (NET), and dopamine transporter (DAT)), and novel therapeutic applications.[5]
High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large libraries of chemical compounds to identify potential drug candidates.[6][7] For N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine analogues, HTS assays are crucial for efficiently identifying molecules that exhibit the desired inhibitory activity on monoamine transporters. This document provides a comprehensive guide to the design, validation, and implementation of robust HTS assays tailored for this specific class of compounds.
Pillar 1: Understanding the Molecular Target and Assay Principles
The primary molecular targets for this class of compounds are the plasma membrane monoamine transporters: SERT, NET, and DAT. These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus terminating the signaling process.[8] Inhibition of these transporters prolongs the presence of neurotransmitters in the synapse, enhancing neuronal signaling.
The choice of HTS assay format is dictated by the need for sensitivity, reproducibility, and scalability. For monoamine transporter inhibitors, several assay principles can be employed:
-
Neurotransmitter Uptake Assays: These are functional assays that directly measure the inhibition of neurotransmitter transport into cells.
-
Radioligand Binding Assays: These assays quantify the ability of a test compound to displace a radiolabeled ligand that specifically binds to the transporter.
-
Membrane Potential Assays: As monoamine transport is an electrogenic process, changes in membrane potential can be used as an indirect measure of transporter activity.[9][10]
This guide will focus on fluorescence-based neurotransmitter uptake assays and radioligand binding assays due to their widespread use and adaptability to HTS formats.
Pillar 2: Assay Methodologies and Step-by-Step Protocols
Assay 1: Fluorescence-Based Neurotransmitter Transporter Uptake Assay
This assay provides a direct functional measure of transporter inhibition in a live-cell, homogeneous format, making it highly suitable for HTS.[11][12][13] The principle involves a fluorescent substrate that mimics the natural neurotransmitter and is transported into cells expressing the target transporter, leading to an increase in intracellular fluorescence.[8][12]
Causality Behind Experimental Choices: The selection of a cell line stably expressing the human transporter of interest (hSERT, hNET, or hDAT) is critical for assay specificity and robustness. A fluorescent substrate with high affinity for the transporters and a quenching dye to minimize extracellular fluorescence are key components for achieving a good signal-to-noise ratio.[13]
Experimental Workflow Diagram:
Caption: Workflow for the fluorescence-based neurotransmitter uptake assay.
Detailed Protocol:
-
Cell Plating:
-
Seed HEK293 cells stably expressing hSERT, hNET, or hDAT in black, clear-bottom 384-well microplates at a density of 15,000-25,000 cells per well in 25 µL of culture medium.
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence and formation of a monolayer.[11]
-
-
Compound Addition:
-
Prepare serial dilutions of the N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine analogues in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The final DMSO concentration should not exceed 1%.[11]
-
Add 5 µL of the compound dilutions to the cell plates. Include wells with a known inhibitor as a positive control (e.g., fluoxetine for SERT) and wells with vehicle only as a negative control.
-
Incubate for 15-30 minutes at 37°C.
-
-
Substrate Addition and Signal Detection:
-
Prepare a working solution of the fluorescent neurotransmitter substrate and quenching dye according to the manufacturer's instructions (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).[11]
-
Add 30 µL of the substrate solution to all wells.
-
Immediately transfer the plate to a bottom-reading fluorescence plate reader (e.g., FLIPR Tetra or FlexStation 3) pre-set to 37°C.[9]
-
Monitor the fluorescence intensity kinetically for 10-20 minutes or as an endpoint reading after a defined incubation period.
-
Data Analysis and Interpretation: The rate of fluorescence increase is proportional to the transporter activity. The inhibitory effect of the test compounds is calculated as a percentage of the uninhibited control. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Quantitative Data Summary Table:
| Parameter | Recommended Value | Rationale |
| Cell Density (384-well) | 15,000-25,000 cells/well | Ensures a confluent monolayer for optimal signal.[11] |
| Compound Pre-incubation | 15-30 minutes | Allows for compound binding to the transporter. |
| Final DMSO Concentration | ≤ 1% | Minimizes solvent effects on cell viability and transporter function.[11] |
| Positive Control | Known Transporter Inhibitor | Validates assay performance and provides a reference for potency. |
| Readout Mode | Kinetic or Endpoint | Kinetic mode provides mechanistic insights, while endpoint is suitable for HTS.[13] |
Assay 2: Radioligand Binding Assay (Scintillation Proximity Assay - SPA)
This assay measures the affinity of the test compounds for the monoamine transporters by quantifying their ability to displace a high-affinity radiolabeled ligand. The Scintillation Proximity Assay (SPA) format is a homogeneous assay that eliminates the need for a separation step, making it ideal for HTS.[14][15]
Causality Behind Experimental Choices: The choice of a high-affinity radioligand (e.g., [³H]citalopram for SERT) and SPA beads coated with a material that captures cell membranes (e.g., wheat germ agglutinin) are crucial for a specific and robust signal. When the radioligand binds to the transporter on the membrane captured by the SPA bead, the emitted beta particles excite the scintillant in the bead, producing light.[16] Unbound radioligand in the solution is too far away to cause light emission.[17]
Experimental Workflow Diagram:
Caption: Workflow for the Scintillation Proximity Assay (SPA).
Detailed Protocol:
-
Membrane Preparation:
-
Harvest cells overexpressing the target transporter and prepare a crude membrane fraction by homogenization and centrifugation.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).
-
-
Assay Plate Setup:
-
In a 384-well microplate, add in the following order:
-
Assay buffer
-
Test compounds or vehicle
-
Radioligand (e.g., [³H]citalopram for SERT) at a concentration close to its Kd.
-
Cell membranes
-
SPA beads (e.g., wheat germ agglutinin-coated PVT beads)
-
-
-
Incubation:
-
Seal the plate and incubate for 2-4 hours at room temperature with gentle agitation to allow the binding to reach equilibrium.
-
-
Signal Detection:
-
Centrifuge the plate briefly to settle the beads.
-
Measure the light output using a microplate scintillation counter (e.g., MicroBeta2).
-
Data Analysis and Interpretation: The amount of light emitted is proportional to the amount of radioligand bound to the transporter. The ability of the test compounds to inhibit radioligand binding is used to determine their binding affinity (Ki).
Quantitative Data Summary Table:
| Parameter | Recommended Value | Rationale |
| Radioligand Concentration | ~Kd | Provides optimal conditions for competitive binding. |
| Membrane Protein | 5-20 µ g/well | Empirically determined to give a good signal window. |
| SPA Bead Concentration | 0.25 mg/well | Empirically determined for optimal signal. |
| Incubation Time | 2-4 hours | Ensures binding equilibrium is reached. |
| Non-specific Binding | Determined with excess unlabeled ligand | Essential for calculating specific binding. |
Pillar 3: Assay Validation and Quality Control
A robust HTS assay must be rigorously validated to ensure the data generated is reliable and reproducible.[18][19]
Key Validation Parameters:
-
Z'-factor: This statistical parameter is a measure of assay quality and is calculated using the signals from the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[19]
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
-
Signal-to-Background Ratio (S/B): A high S/B ratio indicates a robust assay with a clear distinction between the signal and the background noise.
-
Intra- and Inter-plate Reproducibility: Assessed by running the same control compounds on multiple plates and on different days to ensure consistency. The coefficient of variation (%CV) should ideally be below 15%.
-
DMSO Tolerance: The assay should be tolerant to the concentration of DMSO used to dissolve the test compounds, typically up to 1-2%.[11]
Conclusion and Future Directions
The high-throughput screening assays detailed in these application notes provide a robust framework for the identification and characterization of novel N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine analogues as potent and selective monoamine transporter inhibitors. The choice between a functional uptake assay and a binding assay will depend on the specific goals of the screening campaign. For primary screening, a fluorescence-based uptake assay is often preferred due to its functional relevance and homogeneous format. Hits identified from the primary screen can then be further characterized using radioligand binding assays to determine their affinity and selectivity. Subsequent secondary assays, such as electrophysiology or in vivo microdialysis, can provide a more in-depth understanding of the pharmacological profile of promising compounds. The successful implementation of these HTS strategies will undoubtedly accelerate the discovery of new therapeutics for a range of neurological and psychiatric disorders.
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
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Roth, B. L., & Simaan, M. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 253-259. Retrieved from [Link]
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Eshleman, A. J., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods, 169(2), 284-291. Retrieved from [Link]
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Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5474. Retrieved from [Link]
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Al-Salami, H., et al. (2023). Development and Validation of Green and High-Throughput Microwell Spectrophotometric Assay for the Determination of Selective Serotonin Reuptake Inhibitors in Their Pharmaceutical Dosage Forms. Molecules, 28(10), 4235. Retrieved from [Link]
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Williams, J. B., et al. (2003). Development of a scintillation proximity assay for analysis of Na+/Cl- -dependent neurotransmitter transporter activity. Analytical Biochemistry, 321(1), 63-70. Retrieved from [Link]
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Xu, J., et al. (2009). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Drug Discovery Today: Technologies, 6(1-4), e125-e132. Retrieved from [Link]
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El-Agnaf, O. M. A., & Irvine, G. B. (2021). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Pharmaceuticals, 14(7), 659. Retrieved from [Link]
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Molecular Devices. (n.d.). FLIPR Membrane Potential Assay Kits. Retrieved from [Link]
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Creative BioMart. (n.d.). Transporter Screening Assays. Retrieved from [Link]
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
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Springer Nature. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. Retrieved from [Link]
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Medina, A., et al. (2021). Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens. Journal of Fungi, 7(10), 834. Retrieved from [Link]
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Sittampalam, G. S., et al. (2007). High-throughput screening for norepinephrine transporter inhibitors using the FLIPRTetra. Journal of Biomolecular Screening, 12(4), 546-555. Retrieved from [Link]
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ResearchGate. (n.d.). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Retrieved from [Link]
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ResearchGate. (n.d.). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Retrieved from [Link]
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Wang, X., et al. (2007). Validation of a fluorescent imaging plate reader membrane potential assay for high-throughput screening of glycine transporter modulators. Journal of Biomolecular Screening, 12(1), 79-87. Retrieved from [Link]
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ResearchGate. (n.d.). Monitoring monoamine transport with the fluorescent substrate analogue.... Retrieved from [Link]
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National Institutes of Health. (n.d.). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Retrieved from [Link]
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McMahon, C. G. (2012). Dapoxetine: an evidence-based review of its effectiveness in treatment of premature ejaculation. Core Evidence, 7, 1-14. Retrieved from [Link]
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Sygnature Discovery. (n.d.). High Throughput Drug Screening. Retrieved from [Link]
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National Institutes of Health. (n.d.). A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. Retrieved from [Link]
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MDPI. (n.d.). Potential Utility of Biased GPCR Signaling for Treatment of Psychiatric Disorders. Retrieved from [Link]
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Dr.Oracle. (2025). What are the alternatives to dapoxetine (serotonin-norepinephrine reuptake inhibitor) for treating premature ejaculation?. Retrieved from [Link]
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Biocompare. (n.d.). Membrane Potential Assay Kit for FlexStation R8042 from Molecular Devices. Retrieved from [Link]
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ResearchGate. (n.d.). Design and Implementation of High-Throughput Screening Assays. Retrieved from [Link]
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YouTube. (2024). Scintillation proximity assay. What it is, how it works and what it is used for. Retrieved from [Link]
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PubMed. (n.d.). HTRF: A technology tailored for drug discovery - a review of theoretical aspects and recent applications. Retrieved from [Link]
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Validation of FLIPR Membrane Potential Dye for High Throughput Screening of Potassium Channel Modulators. Retrieved from [Link]
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National Institutes of Health. (n.d.). GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization. Retrieved from [Link]
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Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved from [Link]
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Wikipedia. (n.d.). Scintillation proximity assay. Retrieved from [Link]
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Application Notes and Protocols: Stereoselective Synthesis of (S)-(+)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine (Dapoxetine)
For: Researchers, scientists, and drug development professionals
Introduction
(S)-(+)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, widely known as Dapoxetine, is a selective serotonin reuptake inhibitor (SSRI) specifically developed for the treatment of premature ejaculation (PE).[1][2] Unlike other SSRIs that are used as antidepressants, Dapoxetine is characterized by its rapid onset of action and short half-life, making it suitable for on-demand treatment.[2] The pharmacological activity of Dapoxetine is highly stereospecific, with the (S)-enantiomer being significantly more potent than its (R)-counterpart.[3] Consequently, the development of efficient and highly stereoselective synthetic routes to obtain the pure (S)-enantiomer is of paramount importance in pharmaceutical chemistry.
This document provides a detailed guide to the stereoselective synthesis of (S)-(+)-Dapoxetine, focusing on a practical and scalable asymmetric approach. We will delve into the mechanistic underpinnings of the key stereoselective step, provide detailed experimental protocols, and present data in a clear and accessible format.
Synthetic Strategies: An Overview
Several synthetic strategies for enantiomerically pure Dapoxetine have been reported, including chiral resolution of a racemic mixture, enzymatic resolutions, and asymmetric synthesis.[1][4][5] While chiral resolution can be effective, it inherently limits the maximum yield of the desired enantiomer to 50% from the racemate. Asymmetric synthesis, on the other hand, offers the potential for higher yields and is often more atom-economical.
This guide will focus on a robust asymmetric synthesis that utilizes a chiral auxiliary to control the stereochemistry of a key reduction step. This method has been demonstrated to be efficient, scalable, and provides the target (S)-enantiomer with high enantiomeric excess.[1][4][6]
Core Synthetic Pathway: Chiral Auxiliary-Mediated Asymmetric Reduction
The central strategy of this protocol involves the diastereoselective reduction of a chiral N-tert-butanesulfinylimine intermediate. The chiral auxiliary, (S)-tert-butanesulfinamide, developed by Ellman, is a versatile and reliable reagent for the asymmetric synthesis of chiral amines.[1][4][6]
The overall synthetic workflow can be visualized as follows:
Caption: Overall workflow for the asymmetric synthesis of (S)-(+)-Dapoxetine.
Mechanistic Insight: The Role of the Chiral Auxiliary
The key to achieving high stereoselectivity lies in the diastereoselective reduction of the N-tert-butanesulfinylimine. The bulky tert-butyl group on the sulfinamide auxiliary effectively shields one face of the C=N double bond, directing the hydride attack from the reducing agent to the less hindered face.
Caption: Mechanism of diastereoselective reduction.
This steric control leads to the preferential formation of one diastereomer of the resulting sulfinamide, which, upon cleavage of the auxiliary, yields the desired (S)-enantiomer of the primary amine.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Purity |
| 3-(Naphthalen-1-yloxy)-1-phenylpropan-1-one | J&K Chemical Ltd. | >98% |
| (S)-tert-butanesulfinamide | Commercial Source | >99% |
| Titanium(IV) ethoxide (Ti(OEt)₄) | Commercial Source | >97% |
| Sodium borohydride (NaBH₄) | Commercial Source | >98% |
| Borane-tetrahydrofuran complex (BH₃·THF) | Commercial Source | 1 M sol |
| Hydrochloric acid (HCl) | Commercial Source | 37% |
| Methanol (MeOH) | Commercial Source | Anhydrous |
| Formaldehyde solution | Commercial Source | 37% aq. |
| Formic acid (HCOOH) | Commercial Source | >98% |
| Diethyl ether (Et₂O) | Commercial Source | Anhydrous |
| Ethyl acetate (EtOAc) | Commercial Source | HPLC grade |
| Dichloromethane (CH₂Cl₂) | Commercial Source | Anhydrous |
| Sodium sulfate (Na₂SO₄) | Commercial Source | Anhydrous |
Step 1: Synthesis of (S,E)-N-(3-(naphthalen-1-yloxy)-1-phenylpropylidene)-2-methylpropane-2-sulfinamide
-
To a solution of 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one (10.0 g, 34.4 mmol) in anhydrous THF (100 mL) is added (S)-tert-butanesulfinamide (4.59 g, 37.8 mmol).
-
Titanium(IV) ethoxide (14.2 mL, 68.8 mmol) is added dropwise to the mixture at room temperature under a nitrogen atmosphere.
-
The reaction mixture is heated to reflux and stirred for 12 hours.
-
After cooling to room temperature, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution (50 mL).
-
The resulting suspension is filtered through a pad of Celite, and the filter cake is washed with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 10:1) to afford the title compound as a yellow oil.
Step 2: Diastereoselective Reduction to (S)-N-((S)-3-(naphthalen-1-yloxy)-1-phenylpropyl)-2-methylpropane-2-sulfinamide
-
The chiral N-tert-butanesulfinylimine from Step 1 (10.0 g, 26.3 mmol) is dissolved in anhydrous THF (100 mL) and cooled to -78 °C in a dry ice/acetone bath.
-
A 1.0 M solution of L-Selectride® in THF (31.6 mL, 31.6 mmol) is added dropwise over 30 minutes, maintaining the internal temperature below -70 °C.
-
The reaction mixture is stirred at -78 °C for 3 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (30 mL).
-
The mixture is allowed to warm to room temperature and extracted with ethyl acetate (3 x 75 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization from a mixture of ethyl acetate and hexane to yield the title compound as a white solid.
Step 3: Hydrolysis to (S)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-amine
-
The sulfinamide from Step 2 (8.0 g, 20.9 mmol) is dissolved in methanol (80 mL).
-
A solution of 4 M HCl in 1,4-dioxane (26.1 mL, 104.5 mmol) is added, and the mixture is stirred at room temperature for 2 hours.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in water (50 mL) and washed with diethyl ether (2 x 30 mL) to remove the tert-butanesulfinic acid byproduct.
-
The aqueous layer is basified to pH > 10 with 2 M NaOH solution and extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure to give the title compound as a pale yellow oil.
Step 4: N,N-Dimethylation to (S)-(+)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine (Dapoxetine)
-
To a solution of the primary amine from Step 3 (5.0 g, 18.0 mmol) in formic acid (12.4 mL, 324 mmol) is added a 37% aqueous solution of formaldehyde (12.0 mL, 144 mmol) at room temperature.[1][4]
-
The reaction mixture is heated to 90 °C and stirred for 6 hours.[4]
-
After cooling to room temperature, the mixture is carefully poured into a stirred solution of saturated aqueous NaHCO₃ (150 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 75 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: dichloromethane/methanol = 20:1) to afford Dapoxetine as a colorless oil.
Data Summary
| Step | Product | Starting Material (g) | Product (g) | Yield (%) | Purity (HPLC) | Enantiomeric Excess (ee%) |
| 1 | (S,E)-N-(3-(naphthalen-1-yloxy)-1-phenylpropylidene)-2-methylpropane-2-sulfinamide | 10.0 | 11.5 | 85 | >98% | N/A |
| 2 | (S)-N-((S)-3-(naphthalen-1-yloxy)-1-phenylpropyl)-2-methylpropane-2-sulfinamide | 10.0 | 9.2 | 92 | >99% | >99% de |
| 3 | (S)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-amine | 8.0 | 5.4 | 95 | >99% | >99% |
| 4 | (S)-(+)-Dapoxetine | 5.0 | 5.2 | 95 | >99.5% | >99% |
| Overall Yield | 10.0 | - | ~70 | - | - |
Conclusion
The described protocol provides a reliable and highly stereoselective method for the synthesis of (S)-(+)-Dapoxetine. The use of Ellman's chiral auxiliary is a key feature of this synthesis, ensuring excellent control over the stereochemistry of the final product. The experimental procedures are straightforward and scalable, making this approach suitable for both laboratory-scale synthesis and potential industrial production. The high yields and enantiomeric purity obtained underscore the efficiency of this synthetic route.
References
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Zhu, Y., Liu, Z., Li, H., Ye, D., & Zhou, W. (2015). A novel and practical asymmetric synthesis of dapoxetine hydrochloride. Beilstein Journal of Organic Chemistry, 11, 2641–2645. [Link]
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Zhu, Y., Liu, Z., Li, H., Ye, D., & Zhou, W. (2015). A novel and practical asymmetric synthesis of dapoxetine hydrochloride. Beilstein Journal of Organic Chemistry, 11, 2641–2645. [Link]
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Beilstein Journals. (2015). A novel and practical asymmetric synthesis of dapoxetine hydrochloride. [Link]
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Sasikumar, M., & Nikalje, M. D. (2012). Simple and Efficient Synthesis of (S)-Dapoxetine. Synthetic Communications, 42(20), 3061–3067. [Link]
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Wu, P., Du, Q., & Lu, T. (2016). Improved Synthesis of Dapoxetine Hydrochloride. Chinese Journal of Modern Applied Pharmacy, 33(2), 181-183. [Link]
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Wikipedia. (n.d.). Dapoxetine. [Link]
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Kang, S., & Lee, H.-K. (2010). Highly Efficient, Enantioselective Syntheses of (S)-(+)- and (R)-(−)-Dapoxetine Starting with 3-Phenyl-1-propanol. The Journal of Organic Chemistry, 75(1), 237–240. [Link]
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Zhu, Y., Liu, Z., Li, H., Ye, D., & Zhou, W. (2015). A novel and practical asymmetric synthesis of dapoxetine hydrochloride. Beilstein Journal of Organic Chemistry, 11, 2641–2645. [Link]
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Reyoung Pharma. (2019). The preparation method of dapoxetine hydrochloride. Eureka | Patsnap. [Link]
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N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine (Dapoxetine) as a Neuroscience Research Tool: Application Notes and Protocols
Introduction: A Rapid-Acting Serotonergic Modulator for Neuroscience Research
N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, more commonly known as Dapoxetine, is a potent and selective serotonin reuptake inhibitor (SSRI).[1][2] Initially investigated as an antidepressant, its unique pharmacokinetic profile, characterized by rapid absorption and elimination, led to its development for the treatment of premature ejaculation.[3][4] This fast-acting property, however, also makes Dapoxetine an invaluable tool for neuroscientists seeking to investigate the acute effects of serotonergic modulation on various neural circuits and behaviors. Unlike traditional SSRIs that require chronic administration to elicit significant effects, Dapoxetine allows for the study of rapid, transient changes in serotonin signaling.[2][5]
This guide provides a comprehensive overview of Dapoxetine's utility as a research tool, complete with detailed protocols for its application in key in vitro and in vivo neuroscience assays. We will delve into its mechanism of action, provide step-by-step experimental procedures, and offer insights into data interpretation, empowering researchers to effectively integrate this compound into their studies of serotonin-related pathways in both health and disease.
Chemical and Pharmacological Profile
Dapoxetine is a water-soluble powder with the molecular formula C₂₁H₂₃NO.[2] Its primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT), with significantly lower affinity for the norepinephrine transporter (NET) and the dopamine transporter (DAT).[2][5] This selectivity is crucial for dissecting the specific roles of the serotonergic system in various physiological and pathological processes.
Mechanism of Action at the Synapse
Dapoxetine blocks the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, thereby increasing the concentration and prolonging the availability of serotonin to act on postsynaptic receptors. This enhanced serotonergic neurotransmission is the foundation of its pharmacological effects.
Caption: Mechanism of Dapoxetine at the synapse.
Quantitative Data: Transporter Inhibition Profile
The selectivity of Dapoxetine for the serotonin transporter is a key feature for its use as a specific research tool. The following table summarizes its inhibitory activity on the three major monoamine transporters.
| Transporter | Parameter | Value (nM) | Reference |
| Serotonin Transporter (SERT) | IC₅₀ | 1.12 | [5] |
| Norepinephrine Transporter (NET) | IC₅₀ | 202 | [5] |
| Dopamine Transporter (DAT) | IC₅₀ | 1720 | [5] |
Note: IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates a higher potency.
In Vitro Applications: Dissecting Molecular Mechanisms
In vitro assays are fundamental for characterizing the direct interaction of Dapoxetine with its molecular targets and for investigating its cellular effects.
Protocol 1: Serotonin Transporter (SERT) Uptake Inhibition Assay
This protocol details a radioligand-based assay to determine the potency of Dapoxetine in inhibiting serotonin uptake by cells expressing the human serotonin transporter.
Materials:
-
Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]Serotonin (specific activity ~20-30 Ci/mmol)
-
Dapoxetine hydrochloride
-
Unlabeled citalopram (for determining non-specific uptake)
-
Scintillation vials and scintillation fluid
-
Microplate shaker and liquid scintillation counter
Procedure:
-
Cell Culture: Culture hSERT-HEK293 cells in appropriate flasks until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 24-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with KRH buffer.
-
Pre-incubation: Add KRH buffer containing various concentrations of Dapoxetine (e.g., 0.1 nM to 1 µM) to the wells. For determining non-specific uptake, use a high concentration of unlabeled citalopram (e.g., 10 µM). For total uptake, add buffer without any inhibitor. Incubate for 15-20 minutes at 37°C.
-
Initiation of Uptake: Add [³H]Serotonin to each well to a final concentration approximately equal to its Kₘ for the transporter (typically in the low nanomolar range). Incubate for a short period (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of uptake.
-
Termination of Uptake: Rapidly aspirate the assay buffer and wash the cells three times with ice-cold KRH buffer to stop the uptake process.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS). Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percent inhibition of specific uptake against the logarithm of the Dapoxetine concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: Evaluating Neuroprotective Effects Against Glutamate-Induced Excitotoxicity
This protocol outlines a method to assess the potential neuroprotective effects of Dapoxetine against glutamate-induced cell death in primary neuronal cultures.[1][6]
Materials:
-
Primary cortical or hippocampal neurons cultured from embryonic rodents
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Glutamate
-
Dapoxetine hydrochloride
-
Cell viability assay kit (e.g., MTT, LDH, or live/dead staining)
-
Fluorescence microscope or plate reader
Procedure:
-
Neuronal Culture: Isolate and culture primary neurons on poly-D-lysine coated plates or coverslips. Allow the neurons to mature for at least 7-10 days in vitro.
-
Pre-treatment with Dapoxetine: On the day of the experiment, replace the culture medium with fresh medium containing various concentrations of Dapoxetine (e.g., 1 µM, 5 µM, 10 µM). Incubate for a specified period (e.g., 1-2 hours).
-
Glutamate Exposure: Add glutamate to the culture medium to a final concentration known to induce excitotoxicity (e.g., 50-100 µM). A control group without glutamate and a group with glutamate but no Dapoxetine pre-treatment should be included.
-
Incubation: Incubate the neurons for a period sufficient to induce cell death (e.g., 24 hours).
-
Assessment of Cell Viability: Following the incubation period, assess neuronal viability using a chosen method. For example, with an MTT assay, incubate the cells with MTT solution, followed by solubilization of the formazan crystals and measurement of absorbance.
-
Data Analysis: Quantify cell viability for each treatment group. Compare the viability of neurons pre-treated with Dapoxetine to the glutamate-only control group to determine the neuroprotective effect. Express the results as a percentage of the viability of the untreated control group.
In Vivo Applications: Investigating Behavioral and Neurochemical Effects
In vivo studies are essential to understand the effects of Dapoxetine on complex physiological processes and behavior in a whole-organism context.
Protocol 3: In Vivo Microdialysis for Measuring Extracellular Serotonin and Norepinephrine
This protocol describes the use of in vivo microdialysis in freely moving rats to measure the acute effects of Dapoxetine administration on extracellular levels of serotonin and norepinephrine in a specific brain region, such as the prefrontal cortex.[7]
Sources
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Troubleshooting & Optimization
Solubility issues of N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine in aqueous buffers
Technical Support Center: Navigating Solubility Challenges of Dapoxetine in Aqueous Buffers
A Foreword from a Senior Application Scientist:
Welcome, fellow researchers. The compound N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, widely known as Dapoxetine, presents a common yet significant hurdle in experimental design: poor aqueous solubility.[1][2][3] As a selective serotonin reuptake inhibitor (SSRI), its study is crucial, but its hydrophobic nature can often lead to inconsistent and unreliable results in aqueous experimental setups.[4][5] This guide is born from collective experience, designed to be a practical resource to navigate these challenges. Here, we will not only outline protocols but also delve into the "why" behind each step, empowering you to make informed decisions in your research. Our goal is to transform solubility issues from a roadblock into a manageable variable, ensuring the integrity and reproducibility of your work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling of Dapoxetine in aqueous solutions.
Q1: What is Dapoxetine and why is its solubility in aqueous buffers a concern?
Dapoxetine is a selective serotonin reuptake inhibitor (SSRI).[5][6] Structurally, it is a lipophilic (fat-loving) molecule with a naphthalene ring and a phenylpropanamine moiety, making it inherently resistant to dissolving in water-based solutions like most biological buffers.[6] This poor water solubility is a critical factor as it can lead to precipitation of the compound during an experiment, resulting in inaccurate concentrations and unreliable data.[1][2]
Q2: I've noticed that Dapoxetine is often supplied as a hydrochloride salt. Does this improve its aqueous solubility?
Yes, to an extent. Dapoxetine is a basic compound due to its amine group.[7][8] Reacting it with hydrochloric acid to form the hydrochloride salt is a common strategy to enhance water solubility.[8] The salt form is ionic and thus has a greater affinity for polar solvents like water compared to the "free base" form. However, even as a hydrochloride salt, its solubility in aqueous buffers can still be limited, especially at physiological pH.[1]
Q3: At what pH is Dapoxetine most soluble?
As an amine salt, Dapoxetine's solubility is pH-dependent.[9][10][11] It is more soluble in acidic conditions (lower pH). In an acidic environment, the amine group is protonated, carrying a positive charge that enhances its interaction with water molecules.[9] As the pH increases and becomes more basic, the amine group deprotonates, returning to its less soluble free base form.[7] Dapoxetine has a pKa of 8.6, meaning that at a pH below this value, the protonated, more soluble form will predominate.[12]
Q4: Can I simply dissolve Dapoxetine hydrochloride in my aqueous buffer of choice?
While you might achieve dissolution initially, especially at lower concentrations, there's a risk of precipitation over time or with changes in temperature. For many experimental setups requiring higher concentrations or prolonged stability, direct dissolution may not be sufficient. It's often necessary to first prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous buffer.
Q5: What are the initial signs of solubility problems in my experiment?
The most obvious sign is visible precipitation, which can appear as cloudiness, a fine powder, or larger crystals in your solution. Other, more subtle indicators can include a lack of dose-response in your assays, poor reproducibility between experiments, or a lower-than-expected pharmacological effect.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step guidance for overcoming common solubility issues.
Troubleshooting Guide 1: My Dapoxetine hydrochloride is not dissolving in the aqueous buffer.
Underlying Cause: The concentration of Dapoxetine may be exceeding its solubility limit in the chosen buffer at that specific pH and temperature. The inherent hydrophobicity of the molecule is the primary barrier.
Solutions:
-
pH Adjustment:
-
Rationale: Lowering the pH of the buffer will increase the proportion of the protonated, more soluble form of Dapoxetine.[9][10]
-
Protocol:
-
Prepare your buffer at the desired final concentration.
-
While stirring, slowly add small volumes of a dilute acid (e.g., 0.1 M HCl) to lower the pH. Monitor the pH continuously with a calibrated pH meter.
-
Attempt to dissolve the Dapoxetine hydrochloride in the pH-adjusted buffer.
-
Critical Note: Ensure the final pH is compatible with your experimental system (e.g., cell culture, enzyme assay).
-
-
-
Use of Co-solvents:
-
Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[13][14][15][16]
-
Protocol:
-
Prepare a high-concentration stock solution of Dapoxetine hydrochloride in a suitable organic solvent such as DMSO, ethanol, or dimethyl formamide (DMF).[17]
-
Serially dilute this stock solution into your aqueous buffer to achieve the final desired concentration.
-
Important: The final concentration of the organic solvent should be kept to a minimum (typically <1% and often <0.1%) to avoid off-target effects in biological systems. Always run a vehicle control (buffer with the same final concentration of the co-solvent) in your experiments.
-
-
Troubleshooting Guide 2: My Dapoxetine solution is initially clear but becomes cloudy over time.
Underlying Cause: This is indicative of delayed precipitation. The initial solution may be supersaturated, and over time, the compound begins to crystallize out of solution. This can be triggered by temperature fluctuations or nucleation events.
Solutions:
-
Employing Solubilizing Excipients:
-
Cyclodextrins:
-
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18][19][20][21] They can encapsulate hydrophobic drug molecules like Dapoxetine, forming inclusion complexes that are more water-soluble.[18][19][20][21][22]
-
Protocol:
-
Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which has good solubility and low toxicity.[20]
-
Prepare the aqueous buffer containing the desired concentration of HP-β-CD.
-
Slowly add the Dapoxetine hydrochloride to the cyclodextrin-containing buffer while stirring. Gentle heating may aid in complex formation.
-
-
-
Surfactants:
-
Rationale: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can entrap hydrophobic drugs in their core, increasing their apparent solubility in water.[23][24][25][26][27]
-
Protocol:
-
Select a non-ionic surfactant with low biological activity, such as Tween® 80 or Pluronic® F-68.
-
Prepare the aqueous buffer with a concentration of the surfactant above its CMC.
-
Dissolve the Dapoxetine hydrochloride in this surfactant-containing buffer.
-
-
-
Troubleshooting Guide 3: I am observing inconsistent results in my biological assays.
Underlying Cause: Inconsistent results are often a downstream effect of solubility issues. If the drug is not fully dissolved, the actual concentration reaching the target is unknown and variable.
Solutions:
-
Solubility Assessment:
-
Rationale: Before proceeding with biological assays, it is crucial to determine the kinetic solubility of Dapoxetine in your final buffer formulation.
-
Protocol (Simplified Kinetic Solubility Assay):
-
Prepare a series of dilutions of your Dapoxetine stock solution in the final aqueous buffer.
-
Incubate these solutions under the same conditions as your experiment (e.g., 37°C for 2 hours).
-
Visually inspect for any precipitation. The highest concentration that remains clear is your approximate kinetic solubility limit. For more quantitative results, techniques like nephelometry can be used.
-
-
-
Filtration:
-
Rationale: After preparing your final diluted solution, filtering it through a 0.22 µm filter can remove any undissolved micro-precipitates that may not be visible to the naked eye. This ensures you are working with a truly solubilized compound.
-
Protocol:
-
Prepare your final working solution of Dapoxetine in the chosen buffer system.
-
Draw the solution into a syringe.
-
Attach a 0.22 µm syringe filter (ensure it is compatible with any organic co-solvents used).
-
Dispense the filtered solution into a sterile tube for use in your experiment.
-
-
Part 3: Data Summaries and Visualizations
Table 1: Physicochemical Properties of Dapoxetine
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₂₃NO | [4][6][28] |
| Molecular Weight | 305.42 g/mol | [6][12] |
| pKa | 8.6 | [12] |
| Form | White to off-white powder | [1][2][6] |
| Aqueous Solubility | Almost insoluble in water | [1][2][3] |
| Organic Solvent Solubility | Soluble in DMSO, ethanol, DMF, and methanol | [1][2][6][17] |
Table 2: Common Solubilization Strategies and Considerations
| Strategy | Mechanism | Advantages | Disadvantages |
| pH Adjustment | Increases the proportion of the ionized, more soluble form.[9][10] | Simple and cost-effective. | May not be compatible with the pH requirements of the experimental system. |
| Co-solvents (e.g., DMSO, Ethanol) | Reduces the polarity of the solvent system.[13][14][16] | Effective for creating high-concentration stock solutions. | Can have toxic or off-target effects in biological systems.[13][29] |
| Cyclodextrins (e.g., HP-β-CD) | Forms inclusion complexes, encapsulating the hydrophobic drug.[18][20][21] | Generally low toxicity and high solubilizing capacity.[20] | Can be more expensive; may alter drug availability to its target. |
| Surfactants (e.g., Tween® 80) | Forms micelles that entrap the drug.[23][24][25][26][27] | Highly effective at increasing apparent solubility. | Can interfere with biological membranes and some assays. |
Visual Workflow for Preparing a Solubilized Dapoxetine Working Solution
Caption: Workflow for preparing a Dapoxetine working solution.
References
-
National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Retrieved from [Link]
-
SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Retrieved from [Link]
-
ScienceDirect. (n.d.). Solubilization by surfactants: Significance and symbolism. Retrieved from [Link]
-
MDPI. (n.d.). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. Retrieved from [Link]
-
University of Huddersfield Repository. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. Retrieved from [Link]
-
Preprints.org. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Retrieved from [Link]
-
ScienceDirect. (n.d.). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dapoxetine and the treatment of premature ejaculation. PubMed Central. Retrieved from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
Chemdad. (n.d.). Dapoxetine hydrochloride. Retrieved from [Link]
-
ScienceDirect. (n.d.). Co-solvent: Significance and symbolism. Retrieved from [Link]
-
International Journal of Pharmacy & Life Sciences. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Retrieved from [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]
-
Wikipedia. (n.d.). Dapoxetine. Retrieved from [Link]
-
University of York. (n.d.). Solubility and pH of amines. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of the ionic strength on the constancy of the solubility product. Retrieved from [Link]
-
JoVE. (2024). Video: Extraction: Effects of pH. Retrieved from [Link]
-
PubMed. (2013). The effect of pH and ionic strength of dissolution media on in-vitro release of two model drugs of different solubilities from HPMC matrices. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). (S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Effect of pH, Ionic Strength and Agitation Rate on Dissolution Behaviour of 3D-Printed Tablets, Tablets Prepared from Ground Hot-Melt Extruded Filaments and Physical Mixtures. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. Retrieved from [Link]
-
MDPI. (n.d.). Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review. Retrieved from [Link]
-
UCalgary. (n.d.). 8.11 pH and Solubility. Retrieved from [Link]
-
Pion Inc. (n.d.). How the ionic strength affects the ionization constant (pKa)?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(Naphthalen-1-yloxy)-1-phenylpropan-1-amine. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N,N-Dimethyl-3-((naphthalen-1-yl)oxy)-3-(thiophen-2-yl)propan-1-amine. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dapoxetine. PubChem. Retrieved from [Link]
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Technical Support Center: Synthesis of N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine (Dapoxetine)
Welcome to the technical support center for the synthesis of N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, the active pharmaceutical ingredient (API) known as Dapoxetine.[1][2] This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues, optimize reaction conditions, and improve the overall yield and purity of this selective serotonin reuptake inhibitor (SSRI).[1][2][3][4]
Section 1: General Synthesis Overview & Key Stages
The synthesis of Dapoxetine can be approached through several routes. A prevalent and cost-effective method begins with the etherification of 1-naphthol with a 3-halo-1-phenylpropan-1-one, followed by amination, reduction, and methylation steps, or a variation involving direct reductive amination.[1] Key challenges often revolve around controlling side reactions, maximizing stereoselectivity for the desired (S)-enantiomer, and achieving high purity in the final product.
Below is a generalized workflow illustrating a common synthetic pathway.
Caption: A common multi-stage synthesis route for Dapoxetine.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Etherification Stage: 3-Chloro-1-phenylpropan-1-one and 1-Naphthol Condensation
Question: My yield for the formation of 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one is consistently low (<60%). What are the likely causes and how can I improve it?
Answer: Low yields in this Williamson ether synthesis step are typically due to incomplete reaction, side reactions, or suboptimal reaction conditions. Here’s a breakdown of potential issues and solutions:
-
Causality - The Role of the Base: The base is critical for deprotonating the hydroxyl group of 1-naphthol to form the more nucleophilic naphthoxide ion. An inappropriate choice or amount of base can lead to problems.
-
Weak Base: If the base is too weak, the equilibrium will not sufficiently favor the naphthoxide, leading to a slow or incomplete reaction.
-
Excess Strong Base: While a strong base like potassium hydroxide (KOH) is effective, an excessive amount can promote side reactions of the ketone, such as self-condensation or decomposition, especially at elevated temperatures.
-
-
Troubleshooting & Optimization:
-
Base Selection & Stoichiometry: Ensure you are using a strong enough base. Potassium hydroxide is commonly used.[1] Use a slight excess (e.g., 1.05-1.1 equivalents) relative to 1-naphthol to ensure complete deprotonation.
-
Solvent Choice: A polar aprotic solvent like Dimethylformamide (DMF) is often used as it effectively solvates the potassium ion, leaving the naphthoxide ion more reactive.[1]
-
Temperature Control: While heating is necessary to drive the reaction, excessive temperatures (>100-120°C) can lead to decomposition. Monitor the reaction progress by TLC and avoid prolonged heating once the starting materials are consumed. A typical condition involves refluxing for several hours.[1]
-
Purity of Starting Materials: Ensure the 3-chloro-1-phenylpropan-1-one is free from impurities that could consume the base or interfere with the reaction.
-
Question: I am observing a significant amount of a dimeric naphthol impurity. Why is this happening?
Answer: The formation of naphthol-derived dimers can occur under strongly basic conditions, especially in the presence of trace oxygen, which can catalyze oxidative coupling reactions. While less common, it's a potential side reaction that consumes your starting material. To mitigate this, ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Caption: Decision tree for troubleshooting low etherification yield.
Reduction & Amination Stages
Question: What are the pros and cons of different reducing agents for the ketone intermediate?
Answer: The choice of reducing agent for converting the 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one to the corresponding amine or alcohol is critical for yield and impurity profile.
-
Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, commonly used to reduce the ketone to an alcohol before subsequent amination.[1] It is relatively safe and easy to handle. However, if performing a one-pot reductive amination, its reactivity might need to be moderated (e.g., by controlling pH or temperature) to prevent reducing the ketone before the imine is formed.
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is particularly useful for reductive amination because it is less reactive than NaBH₄ and selectively reduces the protonated imine intermediate over the ketone starting material.[1] This selectivity minimizes the formation of the alcohol byproduct. However, it is highly toxic and requires careful handling due to the potential release of hydrogen cyanide gas under acidic conditions.
-
Catalytic Hydrogenation (H₂/Pd-C): This method can be effective but may also lead to over-reduction, potentially affecting the naphthalene or phenyl rings under harsh conditions. It is a clean method as the byproducts are easily removed.
| Reducing Agent | Primary Use | Advantages | Disadvantages |
| NaBH₄ | Ketone to Alcohol / Reductive Amination | Cost-effective, safe, easy to handle.[1] | Can prematurely reduce ketone in one-pot amination. |
| NaBH₃CN | Reductive Amination | Selective for imine over ketone.[1] | Highly toxic, requires careful pH control. |
| H₂/Pd-C | Reductive Amination / Ketone Reduction | Clean workup, high efficiency. | Potential for over-reduction, requires pressure equipment.[5] |
Question: My final product contains significant amounts of the N-methyl intermediate instead of the desired N,N-dimethyl product after the Eschweiler-Clarke reaction. How can I drive the reaction to completion?
Answer: Incomplete dimethylation in the Eschweiler-Clarke reaction (using formaldehyde and formic acid) or a related methylation step is a common issue.
-
Causality: The reaction proceeds in two steps: formation of the N-methyl intermediate followed by a second methylation. If the reaction is not driven to completion, the mono-methylated product will remain.
-
Solutions:
-
Reagent Stoichiometry: Ensure a sufficient excess of both formaldehyde and formic acid (or another suitable reducing agent) is used to favor the second methylation step.
-
Reaction Time and Temperature: The second methylation is often slower than the first. Increase the reaction time or temperature moderately and monitor by TLC or HPLC until the N-methyl intermediate is fully consumed.
-
Stepwise Approach: A patent describes a two-step process where the N-methyl intermediate is first formed via amination and reduction, and then subsequently methylated with formaldehyde.[1] This can sometimes provide better control than a one-pot dimethylation.
-
Purification and Enantiomeric Resolution
Question: What is the most effective method for purifying the final product and achieving high enantiomeric purity for (S)-(+)-Dapoxetine?
Answer: Achieving high chemical and enantiomeric purity requires a multi-step approach involving salt formation and chiral resolution.
-
Initial Purification: After the synthesis of racemic Dapoxetine, a preliminary purification is often done by extraction and washing to remove unreacted reagents and bulk impurities.[6]
-
Chiral Resolution: This is the most critical step for isolating the pharmacologically active (S)-(+)-enantiomer.[3]
-
Method: The most common industrial method is diastereomeric salt formation. The racemic Dapoxetine base is treated with a chiral acid, such as L-(+)-tartaric acid or D-(-)-tartaric acid.[2]
-
Mechanism: The chiral acid reacts with both enantiomers of Dapoxetine to form two diastereomeric salts ((S)-Dapoxetine-(L)-Tartrate and (R)-Dapoxetine-(L)-Tartrate). These diastereomers have different physical properties, most importantly, different solubilities in a given solvent system.
-
Protocol: One of the diastereomeric salts will preferentially crystallize from the solution. The solid is then isolated by filtration.
-
-
Liberation of the Free Base and Final Salt Formation:
-
The isolated diastereomeric salt is treated with a base (e.g., sodium hydroxide) to liberate the enantiomerically pure (S)-(+)-Dapoxetine free base.[7]
-
The free base is then converted to a pharmaceutically acceptable salt, typically the hydrochloride salt, by treating it with HCl in a suitable solvent like isopropanol.[7] This final salt is often purified further by recrystallization to remove any remaining impurities.[7]
-
Section 3: Experimental Protocols
Protocol 1: Synthesis of 3-(Naphthalen-1-yloxy)-1-phenylpropan-1-one
This protocol is a representative example based on common literature procedures.[1]
-
To a stirred solution of dimethylformamide (DMF, 150 mL), add potassium hydroxide (10g, 0.178 mol).
-
Add 1-naphthol (25g, 0.174 mol) to the mixture at room temperature and stir for 1 hour to form the potassium naphthoxide salt.
-
Add 3-chloro-1-phenylpropan-1-one (25g, 0.148 mol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 10 hours, monitoring the reaction by TLC.
-
After cooling, add water to the reaction mixture and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product as a brown oil. Further purification can be achieved by column chromatography if necessary.
Protocol 2: Chiral Resolution and Hydrochloride Salt Formation
This protocol outlines the key steps for resolving the racemic mixture.[2][7]
-
Dissolve racemic N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine in a suitable solvent (e.g., ethanol or isopropanol).
-
Add a solution of L-(+)-tartaric acid (approximately 0.5 equivalents) in the same solvent.
-
Heat the mixture to obtain a clear solution, then allow it to cool slowly to room temperature to induce crystallization of the diastereomeric salt.
-
Filter the precipitated solid (the (S)-(+)-Dapoxetine L-tartrate salt should be less soluble) and wash with a small amount of cold solvent.
-
Suspend the isolated salt in water and a water-immiscible organic solvent (e.g., toluene).
-
Add an aqueous base (e.g., 10% NaOH) until the pH is strongly basic to break the salt and liberate the free amine into the organic layer.
-
Separate the organic layer, dry it, and concentrate it to obtain the enantiomerically enriched free base.
-
Dissolve the free base in isopropanol and add a solution of HCl in isopropanol to precipitate the (S)-(+)-Dapoxetine hydrochloride salt.
-
Filter the solid and recrystallize from a suitable solvent like isopropanol to achieve high purity.[7]
References
- CN101367739A - Preparation process of N,N-dimethyl-1-phenyl-3-(1-naphthyloxy)propylamine - Google Patents.
-
Study On New Process Development Of Dapoxetine Intermediate - Globe Thesis. (2021, March 11). Retrieved from [Link]
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N,N-Dimethyl-3-(1-naphth-yloxy)-3-(2-thien-yl)propan-1-amine - PubMed. (2008, February 6). Retrieved from [Link]
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Synthesis of Anti-Inflammatory Drugs' Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling - NIH. Retrieved from [Link]
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Dapoxetine - Wikipedia. Retrieved from [Link]
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Synthesis of dapoxetine hydrochloride - ResearchGate. Retrieved from [Link]
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Dapoxetine HCl | API | Intermediates | Manufacturer | Supplier - Maithili Life Sciences. Retrieved from [Link]
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Synthesis of Chalcones Derivatives and Their Biological Activities: A Review | ACS Omega. (2022, August 2). Retrieved from [Link]
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Dapoxetine and the treatment of premature ejaculation - PMC - PubMed Central - NIH. Retrieved from [Link]
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The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery - Frontiers. Retrieved from [Link]
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Stability and degradation of N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine in solution
Technical Support Center: Stability and Degradation of Dapoxetine in Solution
Welcome to the technical support guide for N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, commonly known as Dapoxetine. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and degradation of Dapoxetine in solution. Here, we will explore the molecule's inherent stability characteristics, troubleshoot common experimental challenges, and provide validated protocols to ensure the integrity of your results.
Fundamental Stability Profile of Dapoxetine
Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) with a chemical structure featuring an ether linkage and a tertiary amine, which are key sites for potential degradation.[1][2] Understanding its stability under various stress conditions is paramount for developing robust analytical methods and stable pharmaceutical formulations.
Forced degradation studies reveal that Dapoxetine hydrochloride is:
-
Highly Susceptible to Oxidation: The molecule degrades rapidly in the presence of oxidizing agents like hydrogen peroxide.[1][3][4] The tertiary amine is prone to oxidation, forming Dapoxetine-N-oxide as a major metabolic and oxidative degradation product.[2][5][6]
-
Slightly Unstable in Acidic and Alkaline Conditions: Dapoxetine shows slight degradation under both acidic and basic hydrolysis conditions.[1][7][8]
-
Generally Stable to Heat and UV Light: The compound demonstrates good stability when exposed to thermal stress and UV radiation in solution.[1][3][9]
A stock solution of Dapoxetine hydrochloride in a typical HPLC mobile phase (e.g., acetonitrile/buffer) is generally stable for at least 48 hours at ambient room temperature (approx. 26°C).[1][3][9]
Table 1: Summary of Dapoxetine HCl Degradation Under Forced Stress Conditions
| Stress Condition | Reagent/Parameter | Observation | Reference |
|---|---|---|---|
| Oxidation | Hydrogen Peroxide | Significant and rapid degradation | [1][9] |
| Acid Hydrolysis | 0.5N HCl (reflux) | Slight degradation | [8] |
| Alkali Hydrolysis | 0.5N NaOH | Slight degradation | [8] |
| Thermal | Heat | Stable | [1][9] |
| Photolytic | UV Light | Stable |[1][9] |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Dapoxetine in solution?
A1: The most significant degradation pathway is oxidation. The tertiary amine group is readily oxidized to form Dapoxetine-N-oxide.[2][5] This N-oxide is not only a major metabolite but also a key product of chemical degradation, especially when the Dapoxetine base is exposed to air.[5][6] A subsequent reaction, known as Cope elimination, can occur from the N-oxide, leading to the formation of cinnamyloxynaphthalene isomers.[6]
Q2: I am preparing a stock solution of Dapoxetine for my experiments. What solvent should I use and how long can I store it?
A2: For analytical purposes (e.g., HPLC), a common practice is to dissolve Dapoxetine hydrochloride in the mobile phase, often a mixture of acetonitrile and a buffer like ammonium acetate.[1][3] These solutions have been shown to be stable for up to 48 hours at ambient temperature.[1][9] For longer-term storage, it is advisable to store solutions at refrigerated temperatures (2-8°C) and protected from light, although specific long-term stability data should be generated for your specific solvent system and concentration.
Q3: Are there any special handling precautions I should take to prevent degradation during my experiments?
A3: Yes. Given its high susceptibility to oxidation, you should minimize the exposure of Dapoxetine solutions to atmospheric oxygen and sources of free radicals.[1][3] Consider using de-gassed solvents for solution preparation. If your experimental matrix is complex or contains potentially oxidative species, purging the solution with an inert gas like nitrogen or argon can provide an additional layer of protection.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing insights into the cause and actionable solutions.
Problem 1: Appearance of Unexpected Peaks in my HPLC Chromatogram
-
Potential Cause: You are likely observing degradation products. If you see early-eluting, more polar peaks, they could be related to hydrolysis. However, the most probable degradant is Dapoxetine-N-oxide, formed via oxidation.[6]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unknown peaks.
-
Recommended Action:
-
Confirm with a Forced Oxidation Study: Intentionally degrade a sample of Dapoxetine using a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Analyze the Degraded Sample: Run the oxidized sample on your HPLC system.
-
Compare Chromatograms: If the retention time of the unexpected peak in your experimental sample matches the major degradation peak in the oxidized sample, you have positively identified it as an oxidative degradant.
-
Problem 2: Poor Reproducibility and Loss of Analyte Over Time
-
Potential Cause: This is a classic sign of in-solution instability. The gradual loss of the parent Dapoxetine peak with a concurrent increase in degradation peaks points to an ongoing chemical reaction in your sample vials. As established, oxidation is the most likely culprit.[1]
-
Recommended Action:
-
Solvent Selection: Ensure your solvents are of high purity and are properly de-gassed before use.
-
Control Temperature: Use a temperature-controlled autosampler set to a lower temperature (e.g., 4-10°C) to slow down the degradation kinetics during long analytical runs.
-
Limit Oxygen Exposure: Prepare samples fresh and analyze them promptly. If samples must sit in the autosampler, consider using vial caps with low-oxygen permeability septa.
-
pH Control: If your solution is not buffered, minor pH shifts could contribute to hydrolysis. Ensure your solution is buffered within a stable pH range if appropriate for your experiment.
-
Key Experimental Protocols
Protocol 4.1: Forced Oxidation Stress Study
This protocol is a self-validating system to confirm susceptibility to oxidation and tentatively identify the primary oxidative degradation product.
-
Objective: To intentionally degrade Dapoxetine via oxidation and observe the resulting chromatographic profile.
-
Materials:
-
Dapoxetine hydrochloride standard
-
Methanol or Acetonitrile (HPLC grade)
-
3% Hydrogen Peroxide (H₂O₂) solution
-
HPLC system with UV detector
-
-
Methodology:
-
Prepare Control Sample: Accurately prepare a solution of Dapoxetine HCl in your chosen solvent (e.g., 100 µg/mL). This is your "Unstressed Control."
-
Prepare Stressed Sample: To an equal volume of the Dapoxetine solution, add a volume of 3% H₂O₂. The final concentration of H₂O₂ should be sufficient to cause degradation (e.g., 1-3%).
-
Incubation: Allow the stressed sample to react at room temperature. A 5-10 minute exposure is often sufficient to see significant degradation.[1]
-
Analysis: Inject the Unstressed Control and the Stressed Sample into the HPLC system.
-
Evaluation: Compare the two chromatograms. A significant decrease in the parent Dapoxetine peak area and the appearance of one or more new peaks in the stressed sample confirms its susceptibility to oxidation. The major new peak is likely Dapoxetine-N-oxide.
-
Protocol 4.2: Stability-Indicating HPLC Method Parameters
A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products. Several such methods have been published.[1][7][9]
-
Example HPLC System:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[7]
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., Acetonitrile) and an aqueous buffer (e.g., 0.2 M Ammonium Acetate).[1][3] A common ratio is 50:50 (v/v).[1]
-
Detection Wavelength: UV detection, typically around 230-291 nm.[7][8]
-
Validation: The key to a self-validating method is to run the stressed samples (acid, base, oxidative, thermal, photolytic) and demonstrate that all degradation product peaks are baseline-resolved from the main Dapoxetine peak.
-
Diagram: Key Degradation Pathways
Caption: Primary degradation pathways of Dapoxetine in solution.
References
-
Liew, K. B., & Peh, K. K. (2014). STABILITY INDICATING HPLC-UV METHOD FOR DETERMINATION OF DAPOXETINE HCl IN PHARMACEUTICAL PRODUCT. Acta Poloniae Pharmaceutica, 71(3), 393–400. [Link]
-
Stability indicating HPLC method for Dapoxetine HCL in bulk and in formulation. (n.d.). Asian Journal of Pharmaceutical and Clinical Research. [Link]
-
Dapoxetine - Wikipedia. (2023). Wikimedia Foundation. [Link]
-
Stability indicating HPLC method for simultaneous quantification of sildenafil citrate and dapoxetine hydrochloride in Pharmaceutical products. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Liew, K. B., & Peh, K. K. (2014). Stability indicating HPLC-UV method for determination of dapoxetine HCl in pharmaceutical product. PubMed. [Link]
-
Liew, K., & Peh, K. (2014). Stability indicating HPLC-UV method for determination of dapoxetine HCl in pharmaceutical product. Semantic Scholar. [Link]
-
Wróblewski, K., et al. (2021). Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. MDPI. [Link]
-
A proposed degradation pathway of dapoxetine under thermal and/or UV... (n.d.). ResearchGate. [Link]
-
Rácz, Á., et al. (2017). Identification and characterization of a new dapoxetine impurity by NMR: Transformation of N-oxide by Cope elimination. PubMed. [Link]
-
Tengli, A. K., et al. (2020). Development and Validation of Stability Indicating RP-HPLC method for estimation of Dapoxetine in Bulk and Pharmaceutical Dosage form. Journal of Global Trends in Pharmaceutical Sciences. [Link]
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Technical Support Center: Quantification of N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine (Dapoxetine) in Biological Matrices
Welcome to the technical support center for the bioanalysis of N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, commonly known as Dapoxetine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying Dapoxetine in biological matrices such as plasma and serum. Here, we address common challenges encountered during method development, validation, and routine sample analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Our approach is rooted in providing not just solutions, but also a deeper understanding of the underlying scientific principles. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical issues you may face at the bench.
Section 1: Method Development & Optimization
This section focuses on the initial stages of setting up a robust analytical method for Dapoxetine.
FAQ 1: What is a suitable starting point for an LC-MS/MS method for Dapoxetine quantification in human plasma?
A robust and sensitive method for Dapoxetine quantification in human plasma typically involves reversed-phase liquid chromatography coupled with a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[1][2][3]
Rationale: Dapoxetine is a basic compound containing a tertiary amine group, which is readily protonated, making it highly suitable for positive ion ESI.[4] The use of a tandem mass spectrometer (MS/MS) allows for high selectivity and sensitivity through Multiple Reaction Monitoring (MRM).
A typical starting point for method parameters is summarized in the table below:
| Parameter | Recommended Starting Conditions |
| LC Column | C18 or C8, 50 x 2.1 mm, <3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with a high aqueous percentage, ramp up organic |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | ESI Positive |
| MRM Transition | Dapoxetine: m/z 306.2 → 157.2[1][2] |
| Internal Standard | Dapoxetine-d6 or Dapoxetine-d7 (e.g., m/z 313.2 → 164.2 for d7)[1][2] |
Expert Tip: The choice between acetonitrile and methanol can influence chromatographic resolution and the degree of matrix effects. Acetonitrile often provides better peak shape and lower backpressure. It's crucial to use a stable isotope-labeled internal standard (SIL-IS) like Dapoxetine-d6 or -d7 to compensate for variability in sample preparation and instrument response.[5][6]
FAQ 2: Which sample preparation technique is recommended for Dapoxetine in plasma: Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE)?
Both PPT and LLE can be successfully employed for Dapoxetine extraction from plasma. The choice depends on the required level of sample cleanup and the desired assay sensitivity.
-
Protein Precipitation (PPT): This is a simpler, faster, and higher-throughput method.[2][4] It involves adding a water-miscible organic solvent (typically acetonitrile) to the plasma sample to precipitate proteins. While efficient for high-throughput screening, it may result in a "dirtier" extract, leading to more significant matrix effects.[7]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample extract by partitioning the analyte into an immiscible organic solvent. This can lead to reduced matrix effects and improved assay performance.[3] However, it is more labor-intensive and time-consuming than PPT.
Workflow Comparison:
Caption: Comparison of PPT and LLE Workflows.
Section 2: Troubleshooting Common Issues
This section provides a question-and-answer guide to resolving specific problems you might encounter during your experiments.
Q1: I am observing poor peak shape (tailing or fronting) for Dapoxetine. What are the likely causes and how can I fix it?
Poor peak shape can compromise the accuracy and precision of your assay. Here’s a systematic approach to troubleshooting:
Caption: Troubleshooting Poor Peak Shape.
-
Detailed Explanation:
-
Column Issues: Contamination of the column frit or degradation of the stationary phase can lead to distorted peaks.[8] Regular flushing or replacing the guard column can mitigate this.
-
Mobile Phase/Sample Mismatch: Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[8] Always try to reconstitute your final extract in the initial mobile phase conditions.
-
Secondary Interactions: Dapoxetine's basic nature can lead to interactions with residual silanols on the silica-based column, causing peak tailing. Ensuring a low mobile phase pH (e.g., with 0.1% formic acid) keeps the analyte protonated and minimizes these interactions.[9]
-
Extra-Column Volume: Excessive tubing length or poorly made connections can lead to peak broadening.[10]
-
Q2: My recovery of Dapoxetine is low and inconsistent. What steps should I take to improve it?
Low and variable recovery can significantly impact the accuracy and precision of your results.
-
Step 1: Identify the Source of Loss
-
Systematically analyze each fraction of your extraction process (e.g., the supernatant and pellet in PPT; the aqueous and organic layers in LLE) to pinpoint where the analyte is being lost.
-
-
Step 2: Optimize the Extraction Procedure
-
For LLE:
-
pH Adjustment: Dapoxetine is a basic compound. Adjusting the sample pH to be basic (e.g., with a small amount of ammonium hydroxide) will ensure it is in its neutral form, maximizing its partitioning into the organic solvent.
-
Solvent Choice: Experiment with different organic solvents (e.g., methyl tert-butyl ether, ethyl acetate) to find the one with the best extraction efficiency for Dapoxetine.
-
-
For PPT:
-
Solvent-to-Plasma Ratio: A common starting point is a 3:1 ratio of acetonitrile to plasma.[1] You can evaluate if increasing this ratio improves recovery.
-
Precipitation Efficiency: Incomplete protein precipitation can trap the analyte. Ensure vigorous vortexing and adequate centrifugation time and speed.
-
-
-
Step 3: Check for Adsorption
-
Dapoxetine may adsorb to plasticware. Using low-binding tubes or adding a small amount of organic solvent to the sample before extraction can help minimize this.
-
Q3: I'm observing a significant matrix effect (ion suppression or enhancement). How can I mitigate this?
Matrix effects are a common challenge in bioanalysis and are caused by co-eluting endogenous components from the biological matrix that interfere with the ionization of the analyte.[11]
-
Assessment of Matrix Effect:
-
Mitigation Strategies:
-
Improve Sample Cleanup: Switch from PPT to a more rigorous technique like LLE or solid-phase extraction (SPE) to remove more interfering components.[14]
-
Optimize Chromatography: Adjust the LC gradient to better separate Dapoxetine from the co-eluting matrix components. A shallower gradient can improve resolution.
-
Dilution: Diluting the sample can reduce the concentration of interfering substances, but this may compromise the limit of quantification.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[4] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression or enhancement, leading to an accurate peak area ratio.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for each standard, quality control (QC), and unknown plasma sample.
-
Pipette 100 µL of the respective plasma sample into the corresponding tube.
-
Add 20 µL of the working internal standard solution (e.g., Dapoxetine-d7 in 50:50 methanol:water) to all tubes except the blank matrix.
-
Vortex each tube for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.[1]
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Vortex briefly and inject into the LC-MS/MS system.
References
-
Gao, Y., et al. (2022). Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC–MS/MS and Its Application in a Bioequivalence Study. Molecules, 27(8), 2585. Retrieved from [Link]
-
Patel, D., et al. (2021). Bioanalytical Method Development and Validation of Dapoxetine Hydrochloride in Human Plasma by RP-HPLC. International Journal of Current Microbiology and Applied Sciences, 10(10), 21-35. Retrieved from [Link]
-
Gao, Y., et al. (2022). Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC–MS/MS and Its Application in a Bioequivalence Study. National Institutes of Health. Retrieved from [Link]
-
Said, R., et al. (2020). High performance liquid chromatography - Mass spectrometric bioanalytical method for the determination of dapoxetine in human plasma: Application for bioequivalence study. Journal of Chromatography B, 1149, 122154. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
ZefSci. (2023). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
European Medicines Agency. Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved from [Link]
-
PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. matrix-effect-in-bioanalysis-an-overview.pdf. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Retrieved from [Link]
-
Sahu, P. K., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Advanced Pharmaceutical Technology & Research, 3(3), 146–154. Retrieved from [Link]
-
Chromatography Today. (2020). Challenges with Sample Preparation. Retrieved from [Link]
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2001). BioPharm International. Retrieved from [Link]
-
Agilent Technologies. (2019). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved from [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019-3030. Retrieved from [Link]
-
Mansour, A. M., et al. (2021). Simultaneous determination of Avanafil and Dapoxetine in human plasma using liquid chromatography/tandem mass spectrometry (LC-MS/MS) and its application to a pharmacokinetic study. BUE Scholar. Retrieved from [Link]
-
Zhang, Y., et al. (2015). Development and validation of a sensitive UPLC-MS/MS method for the simultaneous determination of Dapoxetine and its two metabolites in human plasma. Journal of Chromatography B, 990, 134-140. Retrieved from [Link]
-
LCGC International. (2019). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
-
Dwight W. Stoll. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 496-500. Retrieved from [Link]
-
Dwight W. Stoll. (2022). Essentials of LC Troubleshooting, Part 3: Those Peaks Don't Look Right. LCGC North America, 40(9), 416-420. Retrieved from [Link]
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Technical Support Center: Optimizing N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine (Dapoxetine) Dosage for Behavioral Studies in Mice
Welcome to the technical support center for the use of N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, commonly known as Dapoxetine, in murine behavioral research. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for optimizing experimental design and ensuring data integrity.
Introduction to Dapoxetine
Dapoxetine is a short-acting selective serotonin reuptake inhibitor (SSRI).[1] Unlike many other SSRIs that are developed for chronic treatment of depression, dapoxetine's unique pharmacokinetic profile, characterized by rapid absorption and elimination, makes it suitable for on-demand applications.[1] Its primary mechanism of action is the inhibition of the serotonin transporter, leading to increased levels of serotonin in the synaptic cleft.[1] This modulation of the serotonergic system is the basis for its effects on behavior.
Mechanism of Action: A Visual Guide
The following diagram illustrates the principal mechanism of action of Dapoxetine at the synaptic level.
Caption: Dapoxetine inhibits the serotonin transporter (SERT), increasing serotonin availability in the synaptic cleft.
Frequently Asked Questions (FAQs)
Q1: What is a good starting dose for Dapoxetine in mice for behavioral studies?
A1: Direct studies of dapoxetine in mouse models of anxiety and depression are limited. However, based on studies in rats, a starting dose range of 1-10 mg/kg administered intraperitoneally (i.p.) is a reasonable starting point for dose-response studies in mice. One study in a rat model of depression showed efficacy at 1.0 mg/kg.[2] Another study in prenatally stressed rats demonstrated antidepressant and anxiolytic effects at 3.0 mg/kg.[3] It is crucial to conduct a dose-response study to determine the optimal dose for your specific behavioral paradigm and mouse strain.
Q2: What is the recommended vehicle for dissolving Dapoxetine for in vivo studies?
A2: Dapoxetine hydrochloride is water-soluble.[4] For i.p. injections, sterile saline (0.9% NaCl) is a suitable vehicle. If you are using the free base or encounter solubility issues, a common approach is to first dissolve the compound in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or ethanol, and then dilute it to the final volume with sterile saline or phosphate-buffered saline (PBS). Ensure the final concentration of the organic solvent is low (typically <5-10%) to avoid vehicle-induced behavioral effects.
Q3: How stable are Dapoxetine solutions for injection?
A3: It is recommended to prepare fresh solutions daily. While some studies have shown stability of dapoxetine in certain formulations for extended periods, for in vivo behavioral experiments, it is best practice to use freshly prepared solutions to ensure consistent potency and avoid potential degradation products that could affect the results. One source suggests that aqueous solutions should not be stored for more than one day.
Q4: What is the optimal pre-treatment time for acute Dapoxetine administration before behavioral testing?
A4: Dapoxetine is known for its rapid absorption and onset of action. In humans, peak plasma concentrations are reached within 1-2 hours.[1] In rats, behavioral effects have been observed as early as 30 minutes post-administration. A pre-treatment time of 30-60 minutes before behavioral testing is a good starting point for acute studies in mice. However, the optimal timing may vary depending on the dose and the specific behavior being assessed. A time-course experiment is recommended to determine the peak effect time for your experimental conditions.
Q5: Can chronic administration of Dapoxetine be used in behavioral studies?
A5: Yes, chronic administration is possible. One study in rats used a 28-day treatment regimen.[2] However, it is important to consider that chronic SSRI administration can lead to adaptive changes in the serotonergic system, which may result in different behavioral outcomes compared to acute administration.[5] Chronic studies may also increase the risk of side effects.
Troubleshooting Guide
This section addresses common issues encountered during behavioral experiments with Dapoxetine.
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| No behavioral effect observed | - Inappropriate dose: The dose may be too low to elicit a response. - Incorrect timing: The behavioral test may not be conducted at the time of peak drug effect. - Compound instability: The drug may have degraded in the solution. - Strain differences: The mouse strain used may be less sensitive to the effects of Dapoxetine. | - Conduct a dose-response study with a wider range of doses (e.g., 1, 3, 10, 30 mg/kg). - Perform a time-course experiment to determine the optimal pre-treatment time. - Always use freshly prepared solutions. - Consider using a different mouse strain known to be responsive to serotonergic agents. |
| Increased anxiety or hyperactivity (paradoxical effects) | - Acute SSRI effects: Acute administration of SSRIs can sometimes produce anxiogenic-like effects, especially at higher doses.[5] - Locomotor effects: The drug may be increasing general locomotor activity, which can be misinterpreted in some behavioral tests (e.g., elevated plus-maze). | - Start with a lower dose range in your dose-response study. - Always include a measure of locomotor activity (e.g., open field test) to assess for potential confounding effects on activity.[6] - Consider a short habituation period to the testing room before drug administration. |
| High variability in behavioral data | - Inconsistent drug administration: Variations in injection volume or technique. - Environmental factors: Differences in lighting, noise, or handling between animals. - Individual differences: Natural variation in the behavioral responses of mice. | - Ensure all experimenters are well-trained in the chosen administration technique to ensure consistency. - Standardize the experimental environment as much as possible. Conduct experiments at the same time of day. - Increase the sample size per group to increase statistical power. - Handle mice gently and consistently to minimize stress. |
| Sedation or lethargy | - High dose: The dose administered may be too high, leading to sedative effects. - Interaction with other factors: Potential interaction with diet or other experimental manipulations. | - Reduce the dose of Dapoxetine. - Carefully review all experimental parameters to identify any potential confounding factors. |
Experimental Workflow for Dose Optimization
The following diagram outlines a logical workflow for optimizing the dosage of Dapoxetine for a new behavioral study.
Caption: A systematic approach to optimizing Dapoxetine dosage for behavioral studies in mice.
Detailed Experimental Protocols
Protocol 1: Preparation of Dapoxetine Solution for Intraperitoneal (i.p.) Injection
-
Materials:
-
N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine hydrochloride (Dapoxetine HCl)
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated scale
-
Syringes and needles (e.g., 27-30 gauge)
-
-
Procedure:
-
Calculate the required amount of Dapoxetine HCl based on the desired dose (e.g., 1 mg/kg) and the number of animals to be injected. Prepare a slight excess to account for any loss during preparation and injection.
-
Weigh the calculated amount of Dapoxetine HCl and place it in a sterile microcentrifuge tube.
-
Add the required volume of sterile 0.9% saline to the tube to achieve the desired final concentration (e.g., for a 1 mg/kg dose in a 25g mouse with an injection volume of 10 ml/kg, the concentration would be 0.1 mg/ml).
-
Vortex the solution until the Dapoxetine HCl is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Prepare fresh on the day of the experiment.
-
Protocol 2: Dose-Response Study for the Elevated Plus-Maze (EPM)
-
Animals: Male C57BL/6J mice (8-10 weeks old), group-housed. Acclimatize to the facility for at least one week before the experiment.
-
Drug Preparation: Prepare Dapoxetine HCl solutions in sterile 0.9% saline at concentrations required to deliver doses of 0 (vehicle), 1, 3, and 10 mg/kg in an injection volume of 10 ml/kg.
-
Procedure:
-
Habituate the mice to the testing room for at least 60 minutes before the experiment.
-
Administer Dapoxetine or vehicle via i.p. injection.
-
Return the mice to their home cages for the pre-treatment period (e.g., 30 minutes).
-
After the pre-treatment period, place each mouse in the center of the elevated plus-maze, facing an open arm.
-
Record the behavior for 5 minutes using an automated video-tracking system.
-
Key parameters to measure include:
-
Time spent in the open arms
-
Number of entries into the open arms
-
Time spent in the closed arms
-
Number of entries into the closed arms
-
Total distance traveled
-
-
At the end of the test, return the mouse to its home cage.
-
Thoroughly clean the maze with 70% ethanol between each trial.
-
-
Data Analysis: Analyze the data using a one-way ANOVA followed by appropriate post-hoc tests to compare the different dose groups to the vehicle control group.
Data Summary Tables
Table 1: Recommended Starting Doses of Dapoxetine in Rodent Behavioral Studies (for Dose-Finding Experiments)
| Species | Behavioral Paradigm | Route of Administration | Recommended Starting Dose Range (mg/kg) | Reference(s) |
| Rat | Depression Model (UCMS) | Oral | 1.0 | [2] |
| Rat | Anxiety/Depression Model (Prenatally Stressed) | i.p. | 3.0 | [3] |
| Mouse | Anxiety/Depression Models (e.g., EPM, FST, TST) | i.p. | 1 - 10 | Extrapolated from rat studies; requires empirical validation. |
Table 2: Pharmacokinetic Parameters of Dapoxetine in Humans
| Parameter | Value | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | ~1-2 hours | [1] |
| Elimination Half-Life (t1/2) | Rapid initial phase, terminal half-life ~19 hours | [1] |
| Bioavailability | ~42% (highly variable) | [1] |
Note: Pharmacokinetic parameters in mice may differ significantly from those in humans.
References
-
[The Mouse Forced Swim Test.]([Link] Forced-Swim-Test)
Sources
- 1. Dapoxetine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Antidepressant and anxiolytic efficacy of single, chronic and concomitant use of vortioxetine, dapoxetine and fluoxetine in prenatally stressed rats | Acta Neurobiologiae Experimentalis [ane.pl]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Chronic Antidepressant Treatment in Normal Mice Induces Anxiety and Impairs Stress-coping Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Technical Support Center: Refining Purification Techniques for N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine Enantiomers
Welcome to the dedicated support center for the chiral purification of N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, the active pharmaceutical ingredient commonly known as Dapoxetine. This guide is designed for researchers, scientists, and drug development professionals to address the specific challenges encountered during the separation of its (S)- and (R)-enantiomers. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chromatographic principles and extensive field experience.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the chiral separation of Dapoxetine enantiomers.
Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
Question: We are using a polysaccharide-based chiral stationary phase (CSP) with a standard mobile phase (e.g., hexane/isopropanol), but the enantiomers of Dapoxetine are co-eluting or showing very poor separation. What are the likely causes and how can we improve the resolution?
Answer:
Poor resolution is the most common challenge in chiral separations and typically points to a suboptimal interaction between the analyte and the chiral stationary phase. The key is to systematically adjust the parameters that govern these interactions.
Underlying Causes & Solutions:
-
Incorrect Chiral Stationary Phase (CSP) Selection: Dapoxetine, with its aromatic systems and tertiary amine, interacts with CSPs through a combination of hydrogen bonding, π-π stacking, and steric interactions. While polysaccharide-based CSPs (like those coated with derivatives of cellulose or amylose) are an excellent starting point, the specific derivative is crucial. If you are using a cellulose-based column, an amylose-based equivalent, or vice versa, may offer a different spatial arrangement of chiral selectors, potentially enhancing resolution.
-
Mobile Phase Composition is Not Optimized: The organic modifier (e.g., isopropanol, ethanol) in the mobile phase plays a critical role by competing with the analyte for polar interaction sites on the CSP.
-
Actionable Step: Systematically decrease the concentration of the alcohol modifier in the hexane/isopropanol mobile phase. For example, if you are at 20% isopropanol, try reducing it in small increments to 15%, 10%, and 5%. Lowering the modifier concentration generally increases retention time but often significantly improves the separation factor (α) and resolution (Rs).
-
-
Inappropriate Mobile Phase Additive: The basic nature of Dapoxetine's tertiary amine can lead to strong, non-enantioselective interactions with residual silanols on the silica support of the CSP, causing peak tailing and poor resolution.
-
Actionable Step: Introduce a basic additive to the mobile phase to mask these silanol interactions. Diethylamine (DEA) or triethylamine (TEA) at a low concentration (e.g., 0.1% v/v) is highly effective. This neutralizes the acidic silanols, ensuring that the primary interaction is with the chiral selectors.
-
-
Sub-Optimal Temperature: Column temperature affects the thermodynamics of the chiral recognition process.
-
Actionable Step: Experiment with sub-ambient temperatures (e.g., 10-25°C). Lower temperatures often enhance the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP, leading to better resolution. However, be aware that this will also increase analysis time and backpressure.
-
Troubleshooting Workflow for Poor Resolution:
Challenges in the large-scale synthesis of Dapoxetine for research purposes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical resource center for researchers and process chemists engaged in the large-scale synthesis of (S)-Dapoxetine for research applications. This guide is structured to provide not only procedural steps but also the underlying chemical logic and field-proven insights to help you navigate the common challenges encountered during scale-up.
Mechanistic Overview: The Core Synthetic Pathway
A prevalent and robust strategy for synthesizing (S)-Dapoxetine on a larger scale begins with (R)-3-chloro-1-phenyl-1-propanol. This route is favored for its stereospecificity and use of readily available starting materials. The core transformation involves three key stages: etherification, amination, and salt formation.
This pathway leverages a stereospecific SN2 reaction in the first step, where the chirality at the C1 position is inverted. The subsequent steps focus on converting the hydroxyl group into an amine and then purifying the final active pharmaceutical ingredient (API) as its hydrochloride salt.
Troubleshooting Guide: Common Scale-Up Challenges
This section is formatted as a series of questions you might encounter during your campaign, followed by expert analysis and actionable solutions.
Stage 1: Williamson Ether Synthesis
Q1: My etherification reaction is sluggish, and TLC shows a significant amount of unreacted 1-naphthol even after prolonged heating. What's going on?
Answer: This is a classic scale-up issue related to reaction phase and mixing. The Williamson ether synthesis is a biphasic reaction (solid NaOH, liquid organic phase). On a small scale, vigorous stirring might be sufficient, but on a large scale, inefficient mixing leads to poor contact between the organic-soluble starting materials and the solid base.
Causality & Troubleshooting:
-
Mass Transfer Limitation: The reaction rate is limited by the transfer of the naphthoxide anion into the organic phase.
-
Solution 1 (Phase-Transfer Catalyst): The most effective solution is to introduce a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) or Aliquat 336. The PTC actively transports the naphthoxide anion from the solid/aqueous phase into the organic phase where it can react with the chloropropanol derivative. This dramatically increases the reaction rate.[1]
-
Solution 2 (Aqueous Base & Mixing): Instead of solid NaOH, using a concentrated (e.g., 50%) aqueous solution of NaOH can create a liquid-liquid biphasic system. While this can help, it may increase the risk of emulsion formation during work-up and hydrolysis of the starting material. Ensure your reactor's agitation is set to maximum tolerable speed to improve interfacial contact.
-
In-Process Control (IPC): Monitor the reaction by TLC or HPLC. The reaction is complete when the 1-naphthol spot/peak is consumed (e.g., <1% remaining).
Q2: After the etherification work-up, I'm dealing with a persistent emulsion that won't separate. How can I break it?
Answer: Emulsions are common in large-scale basic extractions, especially with aromatic compounds. They are stabilized by partially soluble intermediates and the soap-like nature of the naphthoxide under basic conditions.
Causality & Troubleshooting:
-
Surfactant Effect: Residual naphthoxide or other intermediates can act as surfactants, stabilizing the oil-in-water or water-in-oil droplets.
-
Solution 1 (Add Brine): The first and simplest approach is to add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, making the organic components less soluble and helping to coalesce the dispersed droplets.[2]
-
Solution 2 (Adjust pH): Carefully adjusting the pH can sometimes break an emulsion. Since this work-up is basic, this is less applicable here but is a useful general technique.
-
Solution 3 (Filtration): Passing the emulsified layer through a pad of a filter aid like Celite® can sometimes physically disrupt the emulsion.
-
Solution 4 (Patience & Gentle Agitation): Sometimes, turning off the agitator and allowing the mixture to stand for several hours can lead to separation. Gentle, slow stirring can also encourage coalescence without re-introducing the high shear that forms the emulsion.[2][3]
Stage 2: Activation & Amination
Q3: The mesylation reaction to activate the alcohol is generating a lot of dark-colored impurities. Is this normal?
Answer: No, significant color change often indicates side reactions or degradation, usually due to temperature excursions. The mesylation of a secondary alcohol is exothermic.
Causality & Troubleshooting:
-
Exotherm Control: On a large scale, the surface-area-to-volume ratio of the reactor is lower, making heat dissipation less efficient. If methanesulfonyl chloride (MsCl) is added too quickly, localized hot spots can cause decomposition of the product or reaction with the solvent (e.g., dichloromethane).
-
Solution 1 (Controlled Addition): Add the MsCl dropwise via an addition funnel, carefully monitoring the internal reaction temperature. Ensure your cooling bath/jacket is robust enough to maintain the temperature at 0-5°C.
-
Solution 2 (Reverse Addition): In some cases, adding the alcohol/base solution to the MsCl (at low temperature) can provide better control, although this is less common.
-
IPC: Monitor the reaction by TLC. The starting alcohol should be fully converted to a new, less polar spot (the mesylate) before proceeding to the amination. An incomplete reaction will leave you with a difficult-to-separate mixture.
Q4: My yield is low after the amination step with dimethylamine. Where could my product be going?
Answer: Low yield in this SN2 displacement can be attributed to incomplete activation in the prior step, poor temperature/pressure control during amination, or competing elimination reactions.
Causality & Troubleshooting:
-
Incomplete Mesylation: As mentioned in Q3, if the alcohol was not fully converted to the mesylate, it cannot react with dimethylamine. Review your IPC data from the previous step.
-
Volatilization of Reagent: Dimethylamine is a gas with a low boiling point. The reaction must be performed in a sealed, pressure-rated reactor to ensure the amine remains in solution to react. Leaks in the system are a common cause of failure on scale-up.
-
Competition from Elimination (E2): The mesylate is an excellent leaving group. If the reaction is heated too aggressively, the dimethylamine can act as a base, abstracting a proton and leading to an elimination reaction to form an undesired alkene byproduct, rather than the desired SN2 substitution.
Stage 3: Purification & Salt Formation
Q5: During the addition of HCl for crystallization, my product separated as a sticky oil instead of a solid. How do I fix this "oiling out"?
Answer: "Oiling out" is one of the most frequent and frustrating challenges in large-scale crystallization. It occurs when the supersaturated solution becomes unstable at a temperature that is above the melting point of the final solid product, causing it to separate as a liquid phase.[4] This oil is often highly impure, as it traps impurities within the liquid droplets.[5]
Causality & Troubleshooting:
-
High Supersaturation: Adding the HCl solution too quickly creates a localized, extremely high concentration of the salt, which crashes out as a liquid.
-
Impurity Levels: High levels of impurities can depress the melting point of the product, making it more prone to oiling out.[5]
-
Solvent System: The chosen solvent/anti-solvent system may not be optimal.
Solutions to Prevent and Remediate Oiling Out:
-
Reduce Supersaturation Rate: Add the HCl solution much more slowly and at a slightly elevated temperature to allow for controlled nucleation.
-
Add Seed Crystals: The most reliable method. After adding a small amount of HCl, add a small quantity (0.1-1% w/w) of pure, crystalline Dapoxetine HCl. This provides a template for controlled crystal growth and avoids spontaneous, uncontrolled nucleation that leads to oiling.[6]
-
Solvent System Modification: If oiling persists, the solvent system may need adjustment. A common strategy is to dissolve the crude base in a good solvent (like isopropanol or methanol) and then add a poorer "anti-solvent" (like ethyl acetate or MTBE) to induce crystallization.[7][8] Experiment with different ratios and addition rates on a small scale.
-
Remediation: If the product has already oiled out, the best course of action is to re-heat the mixture until it is a single phase again, potentially adding a small amount of additional "good" solvent. Then, attempt the crystallization again with a slower cooling rate and the use of seed crystals.[5]
Q6: My final product has high levels of the wrong enantiomer, (R)-Dapoxetine. Where did this come from and how do I remove it?
Answer: The presence of the undesired (R)-enantiomer points to a problem with either your starting material's enantiomeric purity or a synthetic route that is not stereospecific.
Causality & Troubleshooting:
-
Starting Material Purity: The most likely cause is contamination of your (R)-3-chloro-1-phenyl-1-propanol with the (S)-enantiomer. You must have a validated chiral HPLC method to test the enantiomeric excess (ee) of your starting material before beginning the synthesis. A target of >99.5% ee is typical.
-
Racemization: While the SN2 reactions in this route are stereospecific, harsh conditions (e.g., excessively strong base or high heat) could potentially cause some racemization, although this is less common.
-
Alternate Racemic Route: If your synthesis starts from a racemic material followed by a chiral resolution step (e.g., using a tartaric acid derivative), then the issue lies in the inefficiency of your resolution.[9] Classical resolutions often require multiple recrystallizations to achieve high enantiomeric purity, and each step incurs yield loss.
-
Removal: Removing the (R)-enantiomer from the final product is extremely difficult and not practical via simple recrystallization. The best approach is prevention through strict quality control of the chiral starting material. If you must purify, preparative chiral chromatography is the only viable but very expensive option at scale.
Frequently Asked Questions (FAQs)
Q: What are the critical safety considerations for this synthesis? A: The two main hazards are the use of gaseous dimethylamine and strong acids/bases.
-
Dimethylamine: It is a flammable and corrosive gas.[10][11] All operations must be conducted in a well-ventilated area or fume hood, within a pressure-rated reactor. Personnel must be equipped with appropriate PPE, including gas monitors and respiratory protection.
-
Exothermic Reactions: Both the mesylation and the final HCl salt formation are exothermic. Large-scale reactions require robust reactor cooling systems and controlled addition rates to prevent thermal runaways.
Q: What In-Process Controls (IPCs) are essential? A: At a minimum, you should have IPCs at the completion of each major step:
-
Post-Etherification: TLC or HPLC to confirm consumption of 1-naphthol.
-
Post-Mesylation: TLC to confirm full conversion of the alcohol to the less polar mesylate.
-
Post-Amination: TLC or HPLC to confirm consumption of the mesylate and formation of the Dapoxetine free base.
-
Final Product: Chiral HPLC to determine enantiomeric purity (ee%) and a standard HPLC method for chemical purity (area %).[12]
Q: My final Dapoxetine HCl product is slightly off-white or yellowish. Is this acceptable? A: While minor color is common in crude products, the final API for research purposes should ideally be a white to off-white crystalline solid. A yellow tint often indicates the presence of trace impurities, possibly from the degradation of 1-naphthol, which is prone to oxidation.[13] If the color persists after crystallization, consider a charcoal treatment of the free-base solution in a suitable solvent (like ethyl acetate) before the final salt formation step.
Key Experimental Protocols
The following protocols are provided as a reference and should be adapted and optimized for your specific equipment and scale.
Protocol 4.1: Stage 1 - Williamson Ether Synthesis (Scale: 1 mol)
-
Reactor Setup: Charge a suitable reactor with (R)-3-chloro-1-phenyl-1-propanol (170.6 g, 1.0 mol), 1-Naphthol (151.4 g, 1.05 mol), and Toluene (1.5 L). Begin agitation.
-
Base Addition: Add powdered Sodium Hydroxide (60 g, 1.5 mol) and Tetrabutylammonium Bromide (TBAB) (16.1 g, 0.05 mol).
-
Reaction: Heat the mixture to 85-90°C and maintain for 8-12 hours.
-
IPC: Take an aliquot of the reaction mixture, quench with water, extract the organic layer, and spot on a TLC plate (e.g., 80:20 Hexane:EtOAc). The reaction is complete when the 1-naphthol spot is no longer visible.
-
Work-up: Cool the reactor to room temperature. Add water (1 L) and agitate for 15 minutes. Stop agitation and allow the layers to separate.
-
Separation: Drain the lower aqueous layer. Wash the upper organic (Toluene) layer with 1N NaOH solution (500 mL) followed by water (500 mL). If an emulsion forms, add brine (200 mL) and allow to stand.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol as an oil, which is used directly in the next step.
Protocol 4.2: Stage 3 - Final Crystallization of Dapoxetine HCl
-
Solution Prep: Take the crude Dapoxetine free base (e.g., ~305 g, 1.0 mol) and dissolve it in Isopropanol (IPA) (1.2 L) at 40-50°C.
-
Filtration: Filter the warm solution to remove any particulates.
-
Cooling & Seeding: Cool the solution to 30-35°C. Add seed crystals of pure (S)-Dapoxetine HCl (~0.3 g).
-
Acidification: Prepare a solution of HCl in IPA (e.g., a 5-6 M solution). Add this acidic solution dropwise to the stirred Dapoxetine solution over 1-2 hours, maintaining the temperature below 40°C. A white precipitate will form.
-
Slurry & Aging: Once the addition is complete, continue to stir the resulting slurry at room temperature for 2-4 hours to allow for complete crystallization.
-
Isolation: Filter the solid product. Wash the filter cake with cold IPA (2 x 200 mL).
-
Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.
| Parameter | Stage 1: Ether Synthesis | Stage 2: Amination | Stage 3: Crystallization |
| Solvent | Toluene | Dichloromethane (DCM) | Isopropanol (IPA) / Ethyl Acetate |
| Key Reagent | 1-Naphthol, NaOH | MsCl, Dimethylamine | HCl Solution |
| Typical Temp. | 85-90°C | 0-5°C (Mesylation), 25-40°C (Amination) | 30-40°C (Addition), 20°C (Aging) |
| Critical IPC | 1-Naphthol < 1% | Alcohol -> Mesylate > 99% | Final Purity > 99.5%, (R)-Enantiomer < 0.5% |
| Common Issue | Sluggish reaction, Emulsion | Exotherm, Reagent Loss | Oiling Out, Polymorphism |
| Mitigation | Use PTC, Add Brine | Slow addition, Pressure Reactor | Seeding, Controlled Cooling |
References
-
Patsnap. (n.d.). Synthesis method of dapoxetine and dapoxetine hydrochloride. Eureka. Retrieved January 21, 2026, from [Link]
-
SynThink Research Chemicals. (n.d.). Dapoxetine EP Impurities & USP Related Compounds. Retrieved January 21, 2026, from [Link]
-
Dai, R., et al. (2008). Synthesis of dapoxetine hydrochloride. ResearchGate. Retrieved January 21, 2026, from [Link]
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-
Kiesow, K., et al. (2010). Experimental investigation and prediction of oiling out during crystallization process. ResearchGate. Retrieved January 21, 2026, from [Link]
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Patsnap. (n.d.). The preparation method of dapoxetine hydrochloride. Eureka. Retrieved January 21, 2026, from [Link]
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El-Shaheny, R., et al. (2020). Enhanced pharmacokinetic performance of dapoxetine hydrochloride via the formulation of instantly-dissolving buccal films. PMC. Retrieved January 21, 2026, from [Link]
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Patel, R., et al. (2014). Formulation Development and Evaluation of Dapoxetine Hydrochloride Tablets. ResearchGate. Retrieved January 21, 2026, from [Link]
-
Ilisz, I., et al. (2021). Liquid chromatographic method for the simultaneous determination of achiral and chiral impurities of dapoxetine. ScienceDirect. Retrieved January 21, 2026, from [Link]
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Aipak Engineering. (2025). Emulsion Breaking: Water Formulation Strategies That Work. Retrieved January 21, 2026, from [Link]
-
Feng, R., et al. (2021). Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. Retrieved January 21, 2026, from [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 21, 2026, from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved January 21, 2026, from [Link]
-
Reddy, B., et al. (2012). A Validated Chiral Liquid Chromatographic Method for The Enantiomeric Separation of Dapoxetine Hydrochloride. ResearchGate. Retrieved January 21, 2026, from [Link]
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-
Zhang, Y., et al. (2015). Development and validation of a sensitive UPLC-MS/MS method. ResearchGate. Retrieved January 21, 2026, from [Link]
-
Pharmlabs. (n.d.). Emulsions: Preparation & Stabilization. Retrieved January 21, 2026, from [Link]
-
Reddit. (2024). Recrystallization Issues. Retrieved January 21, 2026, from [Link]
-
Aipak Engineering. (2025). Emulsion in Pharmaceutics: The Complete FAQ Guide. Retrieved January 21, 2026, from [Link]
-
Feng, R., et al. (2021). Review of Modern Eschweiler-Clarke Methylation Reaction. PubMed. Retrieved January 21, 2026, from [Link]
-
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction. Francis Academic Press. Retrieved January 21, 2026, from [Link]
-
Li, S., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. PMC. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved January 21, 2026, from [Link]
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Li, G., et al. (2010). Enantioenriched Synthesis of C1-Symmetric BINOLs. JACS. Retrieved January 21, 2026, from [Link]
-
Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved January 21, 2026, from [Link]
-
Reddy, B., et al. (2012). A validated chiral liquid chromatographic method for the enantiomeric separation of Dapoxetine Hydrochloride. Semantic Scholar. Retrieved January 21, 2026, from [Link]
-
Nichols, L. (2022). Troubleshooting Crystallization. Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
-
The Organic Chemistry Channel. (2024). Emulsion Breaking Techniques. YouTube. Retrieved January 21, 2026, from [Link]
-
The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. Retrieved January 21, 2026, from [Link]
-
J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Retrieved January 21, 2026, from [Link]
-
Sharma, A., et al. (2018). APPLICATION OF TARTARIC ACID DERIVATIVES IN ENANTIOSEPARATION OF RS-IBUPROFEN. ResearchGate. Retrieved January 21, 2026, from [Link]
-
Shedge, A., et al. (2012). Vapor phase alkylation of 1-naphthol. JOCPR. Retrieved January 21, 2026, from [Link]
-
Werner, T., & G. Spiteller. (2001). A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. ResearchGate. Retrieved January 21, 2026, from [Link]
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Technical Support Center: Overcoming Poor Oral Bioavailability of N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine
<
Introduction
Welcome to the technical support guide for N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, a selective serotonin reuptake inhibitor (SSRI) with a unique pharmacokinetic profile.[1][2] This document is designed for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of this compound in preclinical models. The compound, structurally identical to Dapoxetine, presents specific hurdles that must be systematically addressed to achieve desired systemic exposure.[3] Its absolute oral bioavailability is reported to be around 42%, with a wide range of 15-76%, indicating significant variability and challenges in consistent drug delivery.[1][4]
This guide provides a logical, troubleshooting-oriented approach, moving from initial problem diagnosis to advanced formulation strategies and appropriate in vivo evaluation.
Part 1: FAQs - Diagnosing the Root Cause of Poor Oral Bioavailability
The first step in overcoming poor bioavailability is to understand the underlying cause. Oral drug absorption is a multi-step process involving dissolution, permeation across the gut wall, and survival of first-pass metabolism.[5][6][7] For this compound, the key issues are its physicochemical properties and extensive metabolic clearance.[4][8]
Q1: What are the key physicochemical properties of this compound that contribute to its poor oral bioavailability?
Answer: The primary challenges stem from its classification as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability.[9][10]
-
Low Aqueous Solubility: The compound is described as a white to off-white powder that is almost insoluble in water.[1][10] As a weakly basic drug (pKa of 8.6), its solubility is pH-dependent, which can lead to variable dissolution throughout the gastrointestinal (GI) tract.[4][11]
-
High Lipophilicity: The naphthalene and phenyl rings contribute to its lipophilic nature. While this aids in membrane permeation (high permeability), it limits its ability to dissolve in the aqueous environment of the GI tract.
-
Extensive First-Pass Metabolism: After absorption, the compound is extensively metabolized in the liver and gut wall, significantly reducing the amount of active drug that reaches systemic circulation.[1][3][4]
Q2: How can I experimentally confirm if solubility or metabolism is the primary barrier in my model?
Answer: A systematic approach involving both in vitro and in vivo experiments is crucial. The following decision tree outlines a logical workflow to pinpoint the rate-limiting step.
Caption: Diagnostic workflow for bioavailability issues.
Q3: Which enzymes are responsible for the first-pass metabolism of this compound?
Answer: The compound is extensively metabolized by cytochrome P450 (CYP) isoforms in the liver and flavin-containing monooxygenase 1 (FMO1) in the kidney.[1] The primary enzymes involved are CYP2D6 and CYP3A4 .[1][3][12] The main metabolic pathways include N-oxidation, N-demethylation, and naphthyl hydroxylation.[3][8][13] Key metabolites are dapoxetine-N-oxide, desmethyldapoxetine, and didesmethyldapoxetine, which are largely inactive.[1][13]
Caption: Major metabolic pathways of the compound.
Part 2: FAQs - Formulation Strategies and Troubleshooting
Once the primary barrier is identified, formulation strategies can be employed to overcome it. For this BCS Class II compound, the focus is on enhancing dissolution and potentially mitigating first-pass metabolism.[9][14]
Q4: My compound's poor solubility is the main issue. What formulation approaches should I consider?
Answer: For BCS Class II compounds, enhancing the dissolution rate is key. Lipid-based drug delivery systems (LBDDS) are a highly effective strategy.[15][16] These formulations maintain the drug in a solubilized state in the GI tract, facilitating absorption.[17]
Recommended Starting Point: Lipid-Based Formulations Lipid-based systems can enhance oral bioavailability by increasing solubility, improving permeability, and even bypassing first-pass metabolism through lymphatic absorption.[18][19][20]
| Formulation Type (LFCS) | Description | Key Components | Best For... |
| Type I | Oils | Oils (e.g., MCT, corn oil) | Highly lipophilic drugs. Simple but may have poor dispersion. |
| Type II/IIIA (SEDDS) | Self-Emulsifying Drug Delivery Systems | Oils, water-insoluble surfactants (HLB < 12) | Forming coarse emulsions (droplets >250 nm). Good for many BCS II drugs. |
| Type IIIB/IV (SMEDDS) | Self-Microemulsifying Drug Delivery Systems | Oils, water-soluble surfactants (HLB > 12), co-solvents (e.g., Transcutol, PEG 400) | Forming fine microemulsions (<100 nm), offering larger surface area for absorption. Often the most robust option.[18][21] |
Other Potential Strategies:
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can dramatically increase its apparent solubility and dissolution rate.
-
Nanoparticle Engineering: Reducing particle size to the nanometer range increases surface area, leading to faster dissolution.
-
Complexation with Cyclodextrins: Encapsulating the drug within cyclodextrin molecules can increase its solubility.[22]
Q5: How do I develop and screen a Self-Emulsifying Drug Delivery System (SEDDS) for this compound?
Answer: A systematic screening process is essential. The goal is to identify excipients that can solubilize the drug and form a stable, rapidly dispersing emulsion upon contact with aqueous media.
Caption: Workflow for SEDDS/SMEDDS formulation development.
Q6: Even with an improved formulation, I'm seeing high variability in my preclinical PK studies. What could be the cause?
Answer: High inter-subject variability is a known issue with this compound and can be exacerbated in preclinical models.[4]
-
CYP Polymorphism: Rodent models can have different expression levels and activities of CYP enzymes compared to humans. The compound's heavy reliance on CYP2D6 and CYP3A4 for metabolism means that even minor differences between animals can lead to large variations in exposure.[12][23][24]
-
Food Effects: Although clinical data suggests minimal food effect, high-fat meals can slightly alter absorption kinetics in preclinical models.[1][25] Standardizing the feeding state (e.g., fasted overnight) is critical for reducing variability.
-
Study Design: The choice of study design can impact variability. Cross-over designs, where each animal receives both the test and reference formulation, can help minimize inter-individual variability compared to parallel designs.[26]
Part 3: Protocols and Experimental Design
This section provides high-level protocols for key experiments. These should be adapted and optimized for your specific laboratory conditions.
Protocol 1: In Vitro Metabolic Stability in Rat Liver Microsomes (RLM)
Objective: To determine the intrinsic clearance (Cl_int) of the compound and estimate its hepatic extraction ratio.
Materials:
-
N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine (test compound)
-
Pooled Rat Liver Microsomes (RLM)
-
NADPH regenerating system (e.g., G6P, G6PDH)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with internal standard (for protein precipitation)
-
Control compounds (High and Low clearance, e.g., Verapamil and Warfarin)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare Solutions: Prepare stock solutions of the test compound and controls. Prepare working solutions in buffer.
-
Incubation: Pre-warm RLM suspension and buffer at 37°C.
-
Initiate Reaction: Add the test compound to the RLM suspension. Split into two groups: one with the NADPH regenerating system (+NADPH) and one without (-NADPH) as a control for non-enzymatic degradation.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 min), take an aliquot of the reaction mixture and quench it by adding it to cold ACN with an internal standard.
-
Sample Processing: Vortex and centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of compound remaining vs. time. The slope of the linear portion of the curve gives the degradation rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (Cl_int).
Protocol 2: Design of a Preclinical Oral Pharmacokinetic Study in Rats
Objective: To compare the oral bioavailability of a new formulation against a simple suspension.
Study Design:
-
Species: Sprague-Dawley or Wistar rats (n=4-6 per group).
-
Design: Non-randomized crossover design is recommended to reduce inter-animal variability.[26] A parallel design can also be used.[27]
-
Housing: House animals in metabolic cages if urine/feces collection is required.[28]
-
Fasting: Fast animals overnight (approx. 12-16 hours) before dosing, with free access to water.
-
Dosing:
-
Group 1 (Test): Administer the new formulation (e.g., SMEDDS) via oral gavage.
-
Group 2 (Reference): Administer a simple suspension (e.g., in 0.5% methylcellulose) via oral gavage.
-
Group 3 (IV - Optional but Recommended): Administer the compound intravenously (e.g., via tail vein) to a separate group of animals to determine absolute bioavailability.
-
-
Blood Sampling: Collect sparse or serial blood samples (e.g., via tail vein or jugular vein cannula) at appropriate time points (e.g., pre-dose, 0.25, 0.5, 1, 1.5, 2, 4, 8, 12, 24 hours). The rapid Tmax (~1-2 hours) requires frequent early sampling.[4][25][29]
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify drug concentrations in plasma using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software to calculate key PK parameters (Cmax, Tmax, AUC, t½). Calculate relative bioavailability (Frel = (AUCtest / AUCref) * (Doseref / Dosetest)).
References
-
ResearchGate. (2025). Pharmacokinetic and pharmacodynamic properties of dapoxetine a novel 'on demand' treatment for premature ejaculation | Request PDF. Available at: [Link]
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MDPI. (n.d.). Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. Available at: [Link]
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Wikipedia. (n.d.). Dapoxetine. Available at: [Link]
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PubMed. (2021). Pharmacokinetics and Safety of Dapoxetine Hydrochloride in Healthy Chinese Men: Impact of Dose and High-Fat Meal. Available at: [Link]
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PubMed Central (NIH). (n.d.). Dapoxetine and the treatment of premature ejaculation. Available at: [Link]
-
ResearchGate. (n.d.). Dapoxetine In Premature Ejaculation. Available at: [Link]
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ResearchGate. (2021). Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. Available at: [Link]
-
SciSpace. (n.d.). Pharmacokinetic and pharmacodynamic features of dapoxetine, a novel drug for 'on-demand' treatment of premature ejaculation. Available at: [Link]
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PubChem (NIH). (n.d.). Dapoxetine. Available at: [Link]
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MedEx. (n.d.). Dapotin | 30 mg | Tablet. Available at: [Link]
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PubMed Central (NIH). (n.d.). Lipid-Based Drug Delivery Systems. Available at: [Link]
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MDPI. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Available at: [Link]
-
PubMed Central (NIH). (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Available at: [Link]
-
PubMed Central (NIH). (2023). Advances in Oral Drug Delivery Systems: Challenges and Opportunities. Available at: [Link]
-
NIH. (n.d.). Effects of 22 novel CYP2D6 variants found in Chinese population on the metabolism of dapoxetine. Available at: [Link]
-
ResearchGate. (n.d.). Selected formulations for the pharmacokinetic study in rats. Available at: [Link]
-
PubMed Central (NIH). (n.d.). Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals. Available at: [Link]
-
Drug Development & Delivery. (2020). Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. Available at: [Link]
-
Symmetric. (2024). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. Available at: [Link]
-
ResearchGate. (n.d.). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs | Request PDF. Available at: [Link]
-
ResearchGate. (n.d.). Summary of core evidence for dapoxetine in the treatment of lifelong or acquired premature ejaculation. Available at: [Link]
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Frontiers. (2021). Advances in Oral Drug Delivery. Available at: [Link]
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Frontiers. (n.d.). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Available at: [Link]
-
Optibrium. (2022). Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure. Available at: [Link]
-
NIH. (n.d.). The Respective Roles of CYP3A4 and CYP2D6 in the Metabolism of Pimozide to Established and Novel Metabolites. Available at: [Link]
-
International Journal of Current Research. (n.d.). Lipid based drug delivery systems: A strategy for enhancing the oral bioavailability of poorly water-soluble drugs. Available at: [Link]
-
PubMed. (n.d.). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. Available at: [Link]
-
Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Available at: [Link]
-
Tianming Pharmaceutical. (n.d.). Dapoxetine Hydrochloride: A Comprehensive Guide. Available at: [Link]
-
ResearchGate. (n.d.). Lipid-based systems for the enhanced delivery of poorly water soluble drugs | Request PDF. Available at: [Link]
-
DOI. (n.d.). INVOLVEMENT OF CYP3A4, CYP2C8, AND CYP2D6 IN THE METABOLISM OF (R)- AND (S)-METHADONE IN VITRO. Available at: [Link]
-
Walsh Medical Media. (n.d.). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Advances in Oral Drug Delivery. Available at: [Link]
-
MDPI. (n.d.). Formulation Strategies to Improve Oral Bioavailability of Ellagic Acid. Available at: [Link]
Disclaimer: This document is intended for informational purposes for drug development professionals. All experimental work should be conducted in accordance with local regulations and safety guidelines. The protocols provided are examples and require optimization for specific laboratory conditions.
Sources
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- 2. Buy N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine | 119356-76-2 [smolecule.com]
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- 5. Advances in Oral Drug Delivery Systems: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dapotin | 30 mg | Tablet | ডেপোটিন ৩০ মি.গ্রা. ট্যাবলেট | Beacon Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 9. researchgate.net [researchgate.net]
- 10. Dapoxetine hydrochloride | 129938-20-1 [chemicalbook.com]
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- 13. researchgate.net [researchgate.net]
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Preventing racemization during the synthesis of chiral N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine
Welcome to the technical support guide for the stereoselective synthesis of (S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, commercially known as (S)-Dapoxetine. This document is designed for researchers, chemists, and process development professionals to troubleshoot and prevent the common issue of racemization during synthesis.
Introduction: The Stereochemical Challenge
The therapeutic efficacy of Dapoxetine is exclusive to the (S)-enantiomer. The primary synthetic challenge lies in maintaining the integrity of the stereocenter at the C1 position (the carbon atom bonded to both the phenyl and the dimethylamino groups). This benzylic proton is susceptible to abstraction under non-optimal conditions, leading to a planar achiral intermediate (an enamine or related species) and subsequent racemization, which results in a significant loss of product yield and costly, difficult separations. This guide provides actionable solutions to preserve stereochemical purity.
Part 1: Troubleshooting Guide - Loss of Enantiomeric Excess (% ee)
This section addresses specific issues you may encounter during or after your synthesis, leading to a compromised enantiomeric ratio.
Question 1: My final product has a low enantiomeric excess (<95% ee) after purification. The starting materials were enantiomerically pure. What is the most likely cause?
Answer: The most probable cause is racemization at the C1 benzylic position during the reaction or workup. This stereocenter is highly sensitive to both acidic and basic conditions.
-
Mechanism of Racemization: The proton on the chiral carbon is acidic due to its benzylic nature. In the presence of a base, this proton can be abstracted to form a resonance-stabilized carbanion or, more likely, an achiral enamine intermediate after elimination/tautomerization. Reprotonation can then occur from either face, leading to a racemic mixture.
-
Troubleshooting Steps:
-
Analyze Your Base: If your synthesis involves a deprotonation step or uses a base as an acid scavenger, its strength and steric hindrance are critical. Strong, non-hindered bases (e.g., NaOH, KOH, sodium ethoxide) are common culprits.
-
Evaluate Reaction Temperature: Elevated temperatures provide the activation energy needed to overcome the barrier to deprotonation and racemization. Running the reaction at the lowest effective temperature is crucial.
-
Scrutinize Workup and Extraction: Aqueous workups using strong acids or bases can induce racemization. If you performed a liquid-liquid extraction with a basic aqueous solution (e.g., NaHCO₃, Na₂CO₃), prolonged exposure or using too strong a base can cause epimerization at the interface.
-
Check Purification Method: While less common, silica gel used in column chromatography can be slightly acidic and may contribute to racemization in sensitive substrates, especially with prolonged exposure. Consider using deactivated (neutral) silica or alumina.
-
Question 2: I suspect racemization is occurring during my aqueous workup. How can I modify my procedure to prevent this?
Answer: This is a very common issue. Minimizing contact time with aqueous acidic or basic solutions is key.
-
Recommended Workup Protocol:
-
Quench Carefully: Instead of quenching the reaction with a strong acid or base, use a buffered solution or a milder reagent like saturated aqueous ammonium chloride (NH₄Cl) for quenching organometallic reagents.
-
Use Dilute Solutions: If a basic wash is necessary to remove acidic byproducts, use a dilute solution of a weak base like 5% sodium bicarbonate (NaHCO₃) instead of stronger bases like sodium carbonate or hydroxide.
-
Minimize Contact Time: Perform the extraction swiftly. Do not let the organic and aqueous layers sit in the separatory funnel for extended periods. Vigorous shaking can increase the interfacial surface area and accelerate racemization, so gentle inversions are preferred.
-
Back-Extraction: After separating the layers, consider a quick back-extraction of the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
Immediate Drying and Concentration: Promptly dry the combined organic layers with a neutral drying agent (like Na₂SO₄ or MgSO₄) and concentrate the solvent in vacuo at low temperature.
-
Part 2: Frequently Asked Questions (FAQs)
This section provides preventative guidance for designing a robust, stereoselective synthesis.
FAQ 1: What are the most critical reaction parameters to control for preventing racemization from the outset?
Answer: Proactive control of your reaction environment is the most effective strategy. The three most critical parameters are Base Selection , Solvent Choice , and Temperature .
-
Base Selection: The choice of base is paramount, especially in steps where an acid is generated (e.g., from an amine salt starting material).
-
Recommended: Use sterically hindered, non-nucleophilic bases. Examples include diisopropylethylamine (DIPEA or Hünig's base) or 2,6-lutidine. Their bulkiness makes it difficult for them to access and abstract the sterically shielded C1 benzylic proton, while they are still effective at scavenging protons from sources like HCl.
-
Avoid: Strong, small bases like sodium hydroxide, potassium carbonate, or sodium methoxide should be avoided as they can readily cause epimerization.
-
-
Solvent Choice: The solvent can influence the stability of charged intermediates that may facilitate racemization.
-
Recommended: Aprotic, non-polar solvents such as toluene, tetrahydrofuran (THF), or dichloromethane (DCM) are generally preferred. They do not promote the formation or stabilization of ionic species that can lead to racemization.
-
-
Temperature Control: Thermal energy can promote the unwanted deprotonation pathway.
-
Recommended: Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Often, running the reaction at 0 °C or even lower (e.g., -20 °C) can completely suppress racemization while still proceeding to completion over a longer period.
-
Critical Parameter Summary
| Parameter | Recommended for High % ee | Rationale & Avoidances |
|---|---|---|
| Base | Sterically hindered, non-nucleophilic (e.g., DIPEA, 2,6-Lutidine) | Prevents abstraction of the C1 benzylic proton. Avoid strong, non-hindered bases (NaOH, K₂CO₃). |
| Solvent | Aprotic, non-polar (e.g., Toluene, THF, DCM) | Minimizes stabilization of ionic intermediates that facilitate racemization. |
| Temperature | ≤ 0 °C (or lowest effective temperature) | Reduces the kinetic likelihood of the racemization side reaction. Avoid heating or running at room temp unless validated. |
| Workup pH | Mildly acidic to neutral (e.g., NH₄Cl quench, dilute NaHCO₃ wash) | Prevents proton abstraction (basic) or potential iminium ion formation (acidic) during extraction. |
FAQ 2: I am planning an asymmetric synthesis. Which route is generally most robust against racemization for this class of compounds?
Answer: A highly effective and common strategy involves the asymmetric reduction of a corresponding ketone precursor. However, the classical route for Dapoxetine involves a Mannich-type reaction which requires careful handling.
A robust approach is the stereoselective reduction of an N,N-dimethyl-3-(naphthalen-1-yloxy)-1-phenyl-3-oxopropan-1-amine precursor. This method forms the stereocenter in the final step, avoiding potential racemization in subsequent transformations.
-
Example Protocol: Asymmetric Reduction
-
Precursor Synthesis: Synthesize the β-aminoketone precursor. This is a stable intermediate.
-
Asymmetric Reduction: Reduce the ketone to the corresponding alcohol using a chiral reducing agent system, such as a borane complex with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction). This sets the stereochemistry of the alcohol.
-
Conversion to Amine: The resulting chiral alcohol is then converted to the final amine, often via activation of the hydroxyl group (e.g., as a mesylate or tosylate) followed by substitution with dimethylamine. This Sₙ2 reaction typically proceeds with inversion of configuration, so the stereochemistry of the alcohol must be chosen accordingly to yield the desired (S)-amine.
-
This multi-step but highly controlled approach isolates the stereocenter-forming step and uses powerful, well-understood asymmetric transformations, minimizing the risk of racemization.
Diagram: Racemization Pathway vs. Desired Reaction
The following diagram illustrates the critical competition between the desired product formation and the undesired racemization pathway originating from the C1 benzylic proton.
Caption: Competing pathways in Dapoxetine synthesis.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]
-
Sorbera, L. A., Castañer, J., & Leeson, P. A. (2004). Dapoxetine Hydrochloride. Drugs of the Future, 29(11), 1101. [Link]
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
Validation & Comparative
Comparative analysis of N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine and other SSRIs on neurotransmitter levels
An In-Depth Comparative Analysis of N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine (Dapoxetine) and Other SSRIs on Neurotransmitter Levels
Introduction: A Tale of Two SSRI Applications
Selective Serotonin Reuptake Inhibitors (SSRIs) represent a cornerstone in the pharmacological management of various psychiatric disorders, primarily by modulating serotonergic neurotransmission. The class includes widely recognized drugs such as fluoxetine, paroxetine, and sertraline, all of which are characterized by a relatively long plasma half-life, making them suitable for the chronic treatment of conditions like depression and anxiety.[1] In contrast, N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, known as dapoxetine, is a unique member of the SSRI family.[2] Initially developed as an antidepressant, its distinct pharmacokinetic profile—rapid absorption and elimination—rendered it unsuitable for this purpose but ideal for the on-demand treatment of premature ejaculation (PE).[2][3]
This guide provides a comparative analysis of dapoxetine against other conventional SSRIs, focusing on their differential effects on neurotransmitter levels. We will explore the underlying mechanisms, compare their pharmacokinetic and pharmacodynamic properties, and provide a detailed experimental protocol for researchers aiming to quantify these effects in a laboratory setting.
The Core Mechanism: Modulating Serotonin in the Synaptic Cleft
The primary mechanism of action for all SSRIs is the inhibition of the serotonin transporter (SERT).[4][5] In a typical serotonergic synapse, serotonin (5-hydroxytryptamine or 5-HT) is released from the presynaptic neuron, binds to postsynaptic receptors to propagate a signal, and is then cleared from the synaptic cleft via reuptake by SERT on the presynaptic neuron.
By blocking SERT, SSRIs prevent this reuptake, leading to an increased concentration and prolonged availability of serotonin in the synaptic cleft.[3][6] This enhanced serotonergic activity at postsynaptic receptors is believed to be the basis for their therapeutic effects.[3][5][6] In the context of ejaculation, which is a spinal reflex influenced by supraspinal centers, serotonin generally exerts an inhibitory effect.[2][5] By increasing synaptic serotonin, SSRIs like dapoxetine are thought to enhance this inhibitory control, thereby delaying the ejaculatory reflex.[2][4]
Figure 1: Mechanism of Action of SSRIs.
Comparative Pharmacokinetics: The Defining Difference
The most significant distinction between dapoxetine and other SSRIs lies in their pharmacokinetic profiles. While SSRIs used for depression are designed for sustained action, dapoxetine is built for rapid onset and quick clearance. This difference is critical to their respective clinical applications and their temporal impact on serotonin levels.
| SSRI | Time to Peak Plasma Concentration (Tmax) | Elimination Half-Life (t½) | Metabolism | Primary Indication |
| Dapoxetine | 1-2 hours[3][4] | Initial: ~1.5 hours; Terminal: ~19-22 hours[2][7] | Liver (CYP2D6, CYP3A4), Kidney (FMO1)[2][3] | Premature Ejaculation[2] |
| Paroxetine | ~5 hours | 21-24 hours[7] | Liver (CYP2D6) | Depression, Anxiety Disorders |
| Sertraline | 4-8 hours | ~26 hours[7] | Liver (CYP2B6, CYP2C19) | Depression, OCD, PTSD |
| Fluoxetine | 6-8 hours | 1-3 days (acute), 4-6 days (chronic); Active Metabolite (Norfluoxetine): 4-16 days[7] | Liver (CYP2D6) | Depression, OCD, Bulimia |
Key Insights from Pharmacokinetic Data:
-
Rapid Onset and Offset: Dapoxetine's fast absorption and short initial half-life mean that it rapidly increases synaptic serotonin levels shortly after administration, an effect that also diminishes relatively quickly.[2][3][7] This pharmacokinetic profile is ideal for "on-demand" treatment before sexual activity.[3]
-
Sustained Action of Other SSRIs: In contrast, fluoxetine, paroxetine, and sertraline have much longer half-lives.[7] This leads to a gradual accumulation and a sustained elevation of synaptic serotonin levels with daily dosing, which is necessary for treating chronic conditions like depression.
-
Minimal Accumulation: Dapoxetine's rapid clearance results in minimal accumulation in the body even with daily dosing, which reduces the risk of certain side effects and discontinuation syndromes often associated with long-term SSRI use.[2][8]
Comparative Pharmacodynamics and Clinical Efficacy
While all SSRIs in this comparison are potent inhibitors of the serotonin transporter, dapoxetine is noted for having minimal effects on norepinephrine and dopamine reuptake transporters.[6][7] The primary pharmacodynamic difference, however, remains the duration of SERT inhibition, which is dictated by the pharmacokinetic properties discussed above.
Direct comparative studies measuring neurotransmitter levels are limited. However, clinical trials for premature ejaculation provide a functional readout of the neurological effects of these drugs.
| Drug Regimen | Fold Increase in IELT (Intravaginal Ejaculatory Latency Time) | Key Findings & Citations |
| Dapoxetine (30 mg, on-demand) | ~2.5 to 3-fold | Efficacy is dose-dependent. 30 mg is comparable to daily paroxetine in some studies.[8][9][10] |
| Dapoxetine (60 mg, on-demand) | ~3 to 4-fold | 60 mg dose is significantly more effective than 30 mg and daily paroxetine.[6][8][9] |
| Paroxetine (20 mg, daily) | ~3 to 8-fold | Considered one of the most effective SSRIs for delaying ejaculation.[10] |
| Sertraline (50 mg, daily) | Variable | Generally effective, though direct comparisons suggest paroxetine may be more potent for PE.[11][12] |
| Fluoxetine (20 mg, daily) | Variable | Considered effective, but some studies show it to be less potent than paroxetine for PE.[10] |
Insights from Clinical Data:
-
Dose-Dependent Efficacy: Dapoxetine's effect on delaying ejaculation is clearly dose-dependent, with the 60 mg dose being more effective than the 30 mg dose.[8][9]
-
On-Demand vs. Daily Dosing: While daily paroxetine is highly effective, on-demand dapoxetine (especially at 60 mg) offers comparable or superior efficacy without the need for chronic administration.[8][9]
-
Side Effect Profile: Dapoxetine's on-demand use and rapid clearance contribute to a lower incidence of certain adverse effects compared to the daily administration of other SSRIs.[10][13][14]
Experimental Protocol: Quantifying Neurotransmitter Levels via In Vivo Microdialysis and HPLC-ECD
To directly measure the effects of SSRIs on extracellular neurotransmitter levels in specific brain regions, the gold-standard preclinical technique is in vivo microdialysis coupled with High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[15][16][17]
Principle: A microdialysis probe, which has a semi-permeable membrane at its tip, is surgically implanted into a target brain region of an anesthetized or freely moving animal.[16][18][19] The probe is perfused with a physiological solution (artificial cerebrospinal fluid), and extracellular molecules, including neurotransmitters, diffuse across the membrane into the perfusate down their concentration gradient.[18][20] The collected samples (dialysates) are then analyzed. HPLC separates the molecules in the sample, and an electrochemical detector provides highly sensitive and selective quantification of electroactive neurotransmitters like serotonin and dopamine.[15][21][22]
Figure 2: In Vivo Microdialysis & HPLC-ECD Workflow.
Step-by-Step Methodology
-
Probe and Cannula Preparation:
-
Construct or purchase microdialysis probes with a suitable molecular weight cutoff (e.g., 20 kDa) to allow neurotransmitter passage.[18]
-
Prepare and sterilize guide cannulae for surgical implantation.
-
-
Stereotaxic Surgery (Animal Model: e.g., Male Wistar Rat):
-
Anesthetize the rat following approved institutional animal care protocols.
-
Secure the animal in a stereotaxic frame.
-
Using a brain atlas, determine the coordinates for the target brain region (e.g., Lateral Hypothalamic Area, Medial Preoptic Area).
-
Surgically implant the guide cannula at the determined coordinates and secure it with dental cement.
-
Allow the animal to recover for 3-5 days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, place the rat in a testing chamber that allows for free movement.
-
Gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe's inlet to a syringe pump and the outlet to a fraction collector.
-
Begin perfusing the probe with sterile artificial Cerebrospinal Fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).[19]
-
Allow the system to equilibrate for 1-2 hours.
-
Collect baseline dialysate samples every 20 minutes for at least one hour to establish stable baseline neurotransmitter levels.
-
-
Drug Administration:
-
Prepare the SSRI (Dapoxetine, Paroxetine, etc.) in a suitable vehicle (e.g., saline).
-
Administer the drug via a chosen route (e.g., intraperitoneal injection).
-
-
Post-Administration Sampling:
-
Continue collecting dialysate samples at the same interval (e.g., every 20 minutes) for several hours to monitor the change in neurotransmitter concentrations over time.
-
-
Sample Analysis via HPLC-ECD:
-
Inject a fixed volume of each dialysate sample into the HPLC system.
-
The mobile phase carries the sample through a reverse-phase column (e.g., C18), which separates the neurotransmitters based on their physicochemical properties.
-
As the separated neurotransmitters elute from the column, they pass through an electrochemical detector cell. A specific potential is applied, causing the analytes (e.g., serotonin) to oxidize, which generates a measurable electrical current.
-
The magnitude of the current is directly proportional to the concentration of the neurotransmitter in the sample.
-
-
Data Analysis:
-
Quantify the concentration of serotonin (and other monoamines like dopamine and their metabolites) in each sample by comparing the peak areas to those of known standards.
-
Express the post-drug administration levels as a percentage change from the average baseline concentration.
-
Plot the time course of neurotransmitter level changes for each SSRI to compare their onset, peak effect, and duration of action.
-
Conclusion
The comparative analysis reveals that while dapoxetine (N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine) shares its core mechanism of serotonin reuptake inhibition with other SSRIs like paroxetine, sertraline, and fluoxetine, it is fundamentally distinguished by its pharmacokinetic profile. Its rapid absorption and elimination lead to a transient, sharp increase in synaptic serotonin levels, making it an effective and well-tolerated on-demand treatment for premature ejaculation.[2][7] In contrast, the prolonged action and gradual accumulation of conventional SSRIs result in a sustained elevation of serotonin, a requirement for the effective management of chronic depressive and anxiety disorders. This guide provides the theoretical framework and practical methodology for researchers to further investigate these differences, ultimately contributing to a more nuanced understanding of SSRI pharmacology and the development of targeted neurotransmitter-modulating therapies.
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A Comparative Guide to Validating the Efficacy of N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine (Dapoxetine) in a Rat Model of Premature Ejaculation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the efficacy of N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, commonly known as Dapoxetine, in a preclinical rat model of premature ejaculation (PE). It offers a comparative analysis against other selective serotonin reuptake inhibitors (SSRIs) and details the necessary experimental protocols to ensure scientific rigor and trustworthiness.
Introduction: The Neurobiological Rationale and the Role of Animal Models
Premature ejaculation is a common male sexual dysfunction characterized by a short ejaculatory latency.[1] The neurobiology of ejaculation is complex, involving a network of central and spinal pathways.[2] The neurotransmitter serotonin (5-hydroxytryptamine or 5-HT) plays a crucial inhibitory role in this process.[2][3] Increased serotonergic activity in the central nervous system is known to delay ejaculation, which forms the basis for using SSRIs as a primary pharmacological treatment.[3][4]
Animal models, particularly in rats, are indispensable for the preclinical evaluation of novel therapeutic agents for PE.[5] These models allow for controlled investigation into the mechanisms of action and efficacy of compounds before human trials. One established approach involves identifying "rapid ejaculators" from a large population of rats, which naturally exhibit shorter ejaculation latencies, thus mimicking the human condition of PE.[5][6]
Pharmacological Profile of Dapoxetine
Dapoxetine is a short-acting SSRI developed specifically for the on-demand treatment of PE.[7][8] Its chemical name is (+)-(S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine.[8]
Mechanism of Action: Like other SSRIs, Dapoxetine functions by inhibiting the serotonin transporter (SERT), leading to an increased concentration of serotonin in the synaptic cleft.[8][9] This potentiation of serotonergic neurotransmission at pre- and postsynaptic receptors enhances the inhibitory control over the ejaculatory reflex.[9] Animal studies suggest that Dapoxetine's inhibitory effect occurs at a supraspinal level, with the lateral paragigantocellular nucleus (LPGi) being a key brain structure involved in this action.[8][10]
What distinguishes Dapoxetine from other SSRIs used for PE (like Paroxetine or Fluoxetine) is its pharmacokinetic profile. It is rapidly absorbed and eliminated from the body, with a time to maximum plasma concentration (Tmax) of about 1-2 hours and a short half-life.[8][9] This rapid onset and clearance make it suitable for on-demand use shortly before sexual activity, minimizing the accumulation and potential side effects associated with the chronic daily dosing required for other SSRIs.[11]
Caption: Dapoxetine blocks the SERT, increasing synaptic serotonin levels.
Validating Efficacy: A Step-by-Step Experimental Protocol
This protocol outlines a robust methodology for assessing Dapoxetine's efficacy in a rat model of PE. Trustworthiness is ensured by including appropriate controls and standardized behavioral assessments.
3.1. Animal Model Selection and Acclimatization
-
Rationale: To mimic the natural variation in human ejaculatory performance, a behavioral screening approach is superior to pharmacologically induced models.[5][6] This ensures the model has translational validity.
-
Protocol:
-
Procure a large cohort of sexually experienced male Wistar rats.
-
House animals individually under a reverse 12-hour light/dark cycle to facilitate testing during their active (dark) phase.
-
Allow a minimum 7-day acclimatization period to the facility and handling to reduce stress-induced behavioral artifacts.
-
Conduct baseline sexual behavior tests by pairing each male with a receptive female (induced into estrus).
-
Record key copulatory parameters over several sessions (e.g., 3-4 tests).
-
Based on stable ejaculation frequency (EF) and ejaculation latency (EL), select the cohort of "rapid ejaculators" (typically the lowest 10-20% percentile for EL and highest for EF).[5][12]
-
3.2. Drug Administration and Experimental Groups
-
Rationale: A multi-group design including vehicle and positive controls is essential to validate that the observed effects are specific to the test compound.
-
Protocol:
-
Randomly assign the selected "rapid ejaculator" rats to the following groups (n=8-10 per group):
-
Vehicle Control: Administer the drug vehicle (e.g., saline or 0.5% methylcellulose).
-
Dapoxetine Group: Administer Dapoxetine at a relevant dose (e.g., 1-10 mg/kg, oral gavage). Doses in this range have been shown to be effective in rats.[10][13]
-
Positive Control (e.g., Paroxetine): Administer a well-established SSRI known to delay ejaculation (e.g., Paroxetine, 10 mg/kg, oral gavage). Note that Paroxetine may require chronic administration to see full effects, unlike the acute, on-demand protocol for Dapoxetine.[14]
-
-
Administer Dapoxetine or vehicle acutely, approximately 1-2 hours before behavioral testing, to align with its rapid Tmax.[1]
-
3.3. Behavioral Assessment
-
Rationale: Quantifying specific sexual behaviors provides objective data on the drug's efficacy. The primary endpoint for PE is the delay in ejaculation latency.
-
Protocol:
-
Following the drug administration window, introduce a receptive female rat into the male's testing arena.
-
Record the 30-minute session and score the following behaviors:
-
Ejaculation Latency (EL): Time from the first intromission to ejaculation. This is the primary efficacy measure.
-
Intromission Latency (IL): Time from the introduction of the female to the first intromission.
-
Mount Latency (ML): Time to the first mount.
-
Ejaculation Frequency (EF): The number of ejaculations within the session.
-
Post-Ejaculatory Interval (PEI): Time from ejaculation to the resumption of copulatory behavior.
-
-
3.4. Data Analysis
-
Rationale: Appropriate statistical analysis is critical to determine the significance of the findings.
-
Protocol:
-
Compare the mean EL, EF, and other parameters between the groups using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's test) for multiple comparisons against the control group.
-
A p-value of <0.05 is typically considered statistically significant.
-
Comparative Analysis: Dapoxetine vs. Alternatives
The primary alternative pharmacological treatments for PE are other SSRIs, such as Paroxetine, Sertraline, and Fluoxetine.[15] The key distinction lies in their pharmacokinetic profiles and dosing regimens.
| Feature | Dapoxetine | Paroxetine (Chronic SSRI) |
| Primary Indication | Premature Ejaculation[8] | Depression, Anxiety Disorders[14] |
| Dosing Regimen | On-demand, 1-3 hours pre-intercourse | Daily, chronic administration[14][15] |
| Onset of Action | Rapid (within hours)[9] | Delayed (requires weeks for full effect)[14] |
| Half-life | Short (~1.5 hours)[9] | Long (~21 hours) |
| Accumulation | Minimal | Significant accumulation with daily use[7] |
Preclinical Efficacy Data Summary (Rat Model)
The following table summarizes hypothetical but representative data from a preclinical study comparing acute Dapoxetine to chronic Paroxetine in a rapid ejaculator rat model.
| Treatment Group | Mean Ejaculation Latency (seconds) ± SEM | Fold Increase vs. Vehicle | p-value vs. Vehicle |
| Vehicle Control | 245 ± 25 | - | - |
| Dapoxetine (5 mg/kg, acute) | 515 ± 40 | 2.1x | <0.01 |
| Paroxetine (10 mg/kg, chronic) | 580 ± 55 | 2.4x | <0.01 |
This data illustrates that acute Dapoxetine can produce a significant delay in ejaculation, comparable to the effects seen with chronic administration of a traditional SSRI like Paroxetine. Animal studies have shown that acute Dapoxetine administration significantly delays ejaculation compared to saline controls.[10][13]
Experimental Workflow and Logic
The entire validation process follows a logical sequence designed to produce reliable and interpretable data.
Caption: Workflow for validating Dapoxetine's efficacy in a rat PE model.
Conclusion
This guide outlines a scientifically sound approach to validating the preclinical efficacy of Dapoxetine for premature ejaculation. By utilizing a behaviorally screened rat model and incorporating appropriate controls, researchers can generate robust data. The unique pharmacokinetic profile of Dapoxetine supports its development as an on-demand treatment, a significant advantage over the chronic daily dosing required for other SSRIs.[7][9] The described protocols provide a reliable framework for preclinical studies, ensuring that the generated data is both trustworthy and translatable to future clinical investigation.
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van der Horst, M. A., Chan, J. S. W., Olivier, B., & Hogerzeil, J. (2023). A new approach to 'on-demand' treatment of lifelong premature ejaculation by treatment with a combination of a 5-HT1A receptor antagonist and SSRI in rats. Frontiers in Behavioral Neuroscience, 17, 1243152. Available from: [Link]
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Simsek, A., Kirecci, S. L., Kucuktopcu, O., Ozgor, F., Akbulut, M. F., Sarilar, O., & Gurbuz, Z. G. (2014). Comparison of paroxetine and dapoxetine, a novel selective serotonin reuptake inhibitor in the treatment of premature ejaculation. Asian Journal of Andrology, 16(5), 725–727. Available from: [Link]
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Pattij, T., de Jong, T. R., Uitterdijk, A., Waldinger, M. D., Veening, J. G., Cools, A. R., van der Graaf, P. H., & Olivier, B. (2005). Individual differences in male rat ejaculatory behaviour: searching for models to study ejaculation disorders. The European Journal of Neuroscience, 22(3), 724-734. Available from: [Link]
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Guo, J., Wang, Y., Zhang, Y., Ma, M., & Gao, B. (2018). [Establishment of a rat model of premature ejaculation with 8-OH-DPAT]. Zhonghua Nan Ke Xue, 24(7), 579-584. Available from: [Link]
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Simsek, A., Kirecci, S. L., Kucuktopcu, O., Ozgor, F., Akbulut, M. F., Sarilar, O., & Gurbuz, Z. G. (2014). Comparison of paroxetine and dapoxetine, a novel selective serotonin reuptake inhibitor in the treatment of premature ejaculation. Asian Journal of Andrology, 16(5), 725–727. Available from: [Link]
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Pattij, T., de Jong, T. R., Uitterdijk, A., Waldinger, M. D., Veening, J. G., Cools, A. R., van der Graaf, P. H., & Olivier, B. (2005). Animal models of premature and retarded ejaculation. Semantic Scholar. Available from: [Link]
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Simsek, A., Kirecci, S. L., Kucuktopcu, O., Ozgor, F., Akbulut, M. F., Sarilar, O., & Gurbuz, Z. G. (2014). Comparison of paroxetine and dapoxetine, a novel selective serotonin reuptake inhibitor in the treatment of premature ejaculation. ResearchGate. Available from: [Link]
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Guo, J., Wang, Y., Zhang, Y., Ma, M., & Gao, B. (2018). [Qiaoshao Prescription improves premature ejaculation in male rats by increasing the content of 5-hydroxytryptamine]. Zhonghua Nan Ke Xue, 24(7), 585-590. Available from: [Link]
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Pattij, T., de Jong, T. R., Uitterdijk, A., Waldinger, M. D., Veening, J. G., Cools, A. R., van der Graaf, P. H., & Olivier, B. (2005). Animal models of premature and delayed ejaculation. ResearchGate. Available from: [Link]
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Cooper, K., Martyn-St James, M., Kaltenthaler, E., Dickinson, K., & Cantrell, A. (2015). Which SSRI is the most effective for treatment of premature ejaculation? ResearchGate. Available from: [Link]
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Arafa, M., & Shamloul, R. (2007). A randomized study examining the effect of 3 SSRI on premature ejaculation using a validated questionnaire. Therapeutics and Clinical Risk Management, 3(4), 527–531. Available from: [Link]
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Validation of a bioanalytical method for N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine using LC-MS
A Comparative Guide to the Bioanalytical Method Validation for Dapoxetine Using LC-MS/MS
This guide provides an in-depth, scientifically grounded framework for the validation of a bioanalytical method for N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, commonly known as dapoxetine, using Liquid Chromatography-Mass Spectrometry (LC-MS). Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[1] Accurate quantification of dapoxetine in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and clinical research.[2][3] This document is intended for researchers, scientists, and drug development professionals, offering a comparison of methodologies and a rationale for experimental choices, grounded in regulatory expectations.
The validation of a bioanalytical method is a critical process that demonstrates a particular method is suitable for its intended purpose.[4] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines that outline the essential parameters to be evaluated.[5][6] This guide will dissect these parameters, providing not just the "how" but, more importantly, the "why," to ensure a robust and defensible validation.
The Foundational Pillars of a Validated Method
A successful bioanalytical method validation rests on several key performance characteristics.[7] These include selectivity, sensitivity, accuracy, precision, recovery, evaluation of matrix effects, and stability of the analyte under various conditions.[8] Each of these components contributes to the overall reliability and reproducibility of the analytical method.
The overall workflow for a full bioanalytical method validation is a systematic process, beginning with method development and culminating in the analysis of study samples.
Caption: Overall workflow of bioanalytical method validation.
Method Development and Optimization: The First Principles
Before validation can commence, a robust and reliable LC-MS/MS method must be developed. The choice of instrumentation, chromatographic conditions, and mass spectrometric parameters is foundational to the success of the validation.
Liquid Chromatography
The goal of the chromatographic separation is to resolve dapoxetine and its internal standard (IS) from endogenous matrix components that could interfere with quantification.
-
Column Chemistry: A C18 column is a common and effective choice for the separation of dapoxetine.[9]
-
Mobile Phase: A typical mobile phase consists of an organic solvent (e.g., acetonitrile) and an aqueous component, often with an additive like formic acid to improve peak shape and ionization efficiency.[9][10]
Mass Spectrometry
Tandem mass spectrometry (MS/MS) provides a high degree of selectivity and sensitivity.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is well-suited for the analysis of dapoxetine.[2]
-
Multiple Reaction Monitoring (MRM): The use of MRM transitions for both dapoxetine and its internal standard is essential for selective quantification. For dapoxetine, a common precursor-to-product ion transition is m/z 306.2 → 157.2.[2][11]
Internal Standard Selection
The choice of an internal standard is critical for correcting for variability during sample processing and analysis. A stable isotope-labeled (SIL) internal standard, such as dapoxetine-d6 or dapoxetine-d7, is the gold standard as it co-elutes with the analyte and behaves similarly during ionization, thus compensating for matrix effects.[2][3]
Sample Preparation: A Critical Step for Cleanliness and Recovery
The complexity of biological matrices such as plasma necessitates a sample preparation step to remove proteins and other interfering substances.
-
Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins.[9] While efficient, it may not remove all matrix components, potentially leading to matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.[10] This method can be more time-consuming but often results in lower matrix effects.
-
Solid-Phase Extraction (SPE): SPE provides the cleanest extracts by utilizing a solid sorbent to selectively retain and then elute the analyte. This is the most labor-intensive and costly option but can be necessary for challenging matrices or when very low detection limits are required.
Caption: Comparison of PPT and LLE sample preparation workflows.
Core Validation Parameters and Acceptance Criteria
The following sections detail the experimental design and acceptance criteria for each validation parameter, in accordance with FDA and EMA guidelines.[5][6]
Selectivity and Specificity
Why it's important: To ensure that the signal being measured is solely from dapoxetine and not from any endogenous or exogenous components in the matrix.
Experimental Protocol:
-
Analyze at least six different blank lots of the biological matrix (e.g., human plasma).
-
Analyze a blank sample spiked with the internal standard.
-
Analyze a blank sample spiked with dapoxetine at the Lower Limit of Quantification (LLOQ).
Acceptance Criteria:
-
In the blank samples, any interfering peaks at the retention time of dapoxetine should be less than 20% of the response of the LLOQ.
-
Interfering peaks at the retention time of the internal standard should be less than 5% of its response in the LLOQ sample.
Linearity and Range
Why it's important: To demonstrate a proportional relationship between the concentration of dapoxetine and the instrument response over a defined range.
Experimental Protocol:
-
Prepare a series of calibration standards by spiking blank matrix with known concentrations of dapoxetine.
-
The calibration curve should consist of a blank, a zero standard (blank matrix with IS), and at least six non-zero concentration levels.
-
Analyze the calibration standards and plot the peak area ratio (analyte/IS) against the nominal concentration.
-
Perform a linear regression with appropriate weighting (e.g., 1/x or 1/x²).
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.
| Parameter | Acceptance Criteria | Typical Dapoxetine Range |
| Linearity (r²) | ≥ 0.99 | 1.0 - 200 ng/mL[10] |
| Calibration Standards | ±15% of nominal (±20% for LLOQ) | N/A |
Accuracy and Precision
Why it's important: Accuracy measures the closeness of the determined concentration to the true value, while precision measures the reproducibility of the measurements.
Experimental Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Intra-day (Within-run): Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day (Between-run): Analyze at least three separate analytical runs on different days, each with replicates of the QC samples.
Acceptance Criteria (EMA/FDA): [12]
-
Accuracy: The mean concentration should be within ±15% of the nominal value for all QC levels, except for the LLOQ, which should be within ±20%.
-
Precision: The coefficient of variation (CV) should not exceed 15% for all QC levels, except for the LLOQ, where it should not exceed 20%.
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| LLOQ | ≤ 20% | ≤ 20% | ± 20% | ± 20% |
| Low QC | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
| Medium QC | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
| High QC | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
Recovery
Why it's important: To determine the efficiency of the extraction procedure.
Experimental Protocol:
-
Prepare three sets of samples at low, medium, and high concentrations:
-
Set A: Dapoxetine spiked into the matrix and extracted.
-
Set B: Blank matrix extracted, and then dapoxetine spiked into the final extract.
-
Set C: Dapoxetine spiked into the reconstitution solvent (neat solution).
-
-
Calculate recovery by comparing the peak areas of Set A to Set B.
Acceptance Criteria:
-
Recovery should be consistent, precise, and reproducible across the concentration range. While a specific percentage is not mandated, high and consistent recovery is desirable.
Matrix Effect
Why it's important: To assess the impact of co-eluting matrix components on the ionization of dapoxetine and its internal standard.[13][14] This is a critical parameter in LC-MS analysis.[15][16]
Experimental Protocol:
-
Analyze blank matrix extracts from at least six different sources.
-
Post-extraction, spike dapoxetine and the internal standard at low and high concentrations into these extracts.
-
Compare the peak areas of these post-spiked samples to the peak areas of neat solutions of dapoxetine and IS at the same concentrations.
-
The Matrix Factor (MF) is calculated as: (Peak response in the presence of matrix) / (Peak response in neat solution).
-
The IS-normalized MF is calculated as: (MF of analyte) / (MF of IS).
Acceptance Criteria:
-
The CV of the IS-normalized matrix factor should not be greater than 15%.
Stability
Why it's important: To ensure that the concentration of dapoxetine in a sample remains unchanged during sample collection, handling, storage, and analysis.[17][18]
Experimental Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after subjecting them to multiple freeze-thaw cycles (typically three cycles).
-
Short-Term (Bench-Top) Stability: Analyze QC samples after leaving them at room temperature for a period that simulates the sample handling time.
-
Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature (e.g., -20°C or -80°C) for a duration that covers the expected sample storage time in a clinical study.
-
Post-Preparative (Autosampler) Stability: Analyze processed samples after they have been stored in the autosampler for a defined period.
Acceptance Criteria:
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
| Stability Test | Conditions | Acceptance Criteria |
| Freeze-Thaw | 3 cycles at -20°C and room temperature | Mean concentration within ±15% of nominal |
| Bench-Top | 6 hours at room temperature | Mean concentration within ±15% of nominal |
| Long-Term | 30 days at -80°C | Mean concentration within ±15% of nominal |
| Post-Preparative | 24 hours in autosampler at 4°C | Mean concentration within ±15% of nominal |
Method Comparison and Justification
For the analysis of dapoxetine, both protein precipitation and liquid-liquid extraction are viable sample preparation techniques.[9][10] A comparative analysis reveals the following:
-
Protein Precipitation: Offers high throughput and simplicity, making it suitable for large-scale studies. However, the potential for significant matrix effects necessitates the use of a stable isotope-labeled internal standard to ensure accuracy.
-
Liquid-Liquid Extraction: Provides cleaner extracts, reducing the risk of matrix effects and potential ion suppression. This can lead to improved sensitivity and robustness of the assay. The trade-off is a more complex and time-consuming workflow.
The choice between these methods should be guided by the specific requirements of the study. For early-stage discovery work, the speed of PPT may be advantageous. For regulated bioanalysis in support of clinical trials, the cleaner extracts and potentially better performance of LLE might be preferable.
Conclusion
The validation of a bioanalytical method for dapoxetine using LC-MS/MS is a rigorous process that requires careful attention to detail and a thorough understanding of regulatory expectations. By systematically evaluating selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability, a robust and reliable method can be established. The use of a stable isotope-labeled internal standard is highly recommended to mitigate the inherent variability of biological matrices. This guide provides a comprehensive framework for this process, enabling researchers to develop and validate high-quality bioanalytical methods that can withstand scientific and regulatory scrutiny.
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Assessing the selectivity of N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine for the serotonin transporter
A Comparative Guide to the SERT Selectivity of Dapoxetine
This guide provides an in-depth analysis of the selectivity of N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, commonly known as Dapoxetine, for the human serotonin transporter (SERT). Intended for researchers, scientists, and professionals in drug development, this document compares Dapoxetine's binding profile with that of other well-established selective serotonin reuptake inhibitors (SSRIs) and provides the experimental context for these evaluations.
Introduction: The Critical Role of Transporter Selectivity
The serotonin transporter (SERT) is a key protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, thus terminating its signaling.[1][2] Inhibition of SERT is the primary mechanism of action for the widely prescribed SSRI class of antidepressants.[3][4][5] Dapoxetine, initially developed as an antidepressant, is a short-acting SSRI now primarily used for the on-demand treatment of premature ejaculation.[6][7][8]
The clinical efficacy and side-effect profile of an SSRI are critically dependent on its selectivity. High selectivity for SERT over other monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT), is a defining characteristic of this drug class.[3][9] Off-target binding to NET or DAT can introduce unintended pharmacological effects. Therefore, accurately quantifying a compound's selectivity is a cornerstone of preclinical drug development.
Mechanism of Action at the Serotonergic Synapse
SSRIs, including Dapoxetine, exert their effects by binding to SERT and blocking the reabsorption of serotonin into the presynaptic neuron.[1][7] This action leads to an increased concentration of serotonin in the synaptic cleft, enhancing its availability to bind with postsynaptic receptors and prolonging serotonergic neurotransmission.[6][7] The unique pharmacokinetic profile of Dapoxetine, characterized by rapid absorption and elimination, makes it suitable for on-demand use, unlike traditional SSRIs which require chronic dosing to achieve a therapeutic steady state.[1][6][10]
Caption: Dapoxetine inhibits the serotonin transporter (SERT).
Comparative Selectivity Analysis
The selectivity of a compound is typically quantified by comparing its binding affinity (Ki) or inhibitory potency (IC50) for the target transporter (SERT) versus off-target transporters (NET and DAT). A lower Ki or IC50 value indicates higher affinity or potency. The selectivity ratio is calculated by dividing the off-target Ki/IC50 by the on-target Ki/IC50 (e.g., Ki(NET) / Ki(SERT)). A higher ratio signifies greater selectivity for SERT.
The table below compares the in vitro binding and inhibition data for Dapoxetine against several widely-used SSRIs.
| Compound | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) | NET/SERT Selectivity Ratio | DAT/SERT Selectivity Ratio |
| Dapoxetine | 1.12 | 202 | 1720 | ~180 | ~1536 |
| Paroxetine | ~1 | - | - | High | High |
| Fluoxetine | ~1.4 | - | - | High | High |
| Sertraline | 0.29 | 420 | 25 | ~1448 | ~86 |
Data compiled from multiple sources. Absolute values may vary between studies and assay conditions. Paroxetine and Fluoxetine are known to be highly selective, but specific comparative IC50 values alongside Dapoxetine were not available in the searched literature. Sertraline shows notable affinity for DAT.[11][12][13]
Analysis: Dapoxetine demonstrates high potency at the serotonin transporter with an IC50 value of 1.12 nM.[13] Its selectivity for SERT over NET is approximately 180-fold, and its selectivity over DAT is over 1500-fold.[13] This profile confirms its classification as a selective serotonin reuptake inhibitor. When compared to other SSRIs, its selectivity profile is robust. For instance, while Sertraline is highly selective for SERT over NET, it also has a notable affinity for DAT, a characteristic not as pronounced with Dapoxetine.[12] Paroxetine is recognized as one of the most potent and selective SERT inhibitors available.[14][15][16]
Experimental Protocol: Assessing Transporter Selectivity via Radioligand Uptake Inhibition Assay
To ensure trustworthy and reproducible data, a robust, self-validating experimental protocol is essential. The following is a generalized, yet detailed, methodology for an in vitro neurotransmitter uptake inhibition assay using cultured cells expressing the human transporters. This method is a gold standard for determining the IC50 values presented in the comparison table.[17]
Principle: This assay measures the ability of a test compound (e.g., Dapoxetine) to inhibit the uptake of a radiolabeled substrate (e.g., [3H]Serotonin) into cells engineered to express a specific transporter (SERT, NET, or DAT). The amount of radioactivity incorporated into the cells is inversely proportional to the inhibitory potency of the test compound.
Materials:
-
Cell Lines: HEK293 cells stably transfected to express human SERT, NET, or DAT.
-
Radioligand: [3H]Serotonin ([3H]5-HT) for SERT, [3H]Norepinephrine for NET, or [3H]Dopamine for DAT.
-
Test Compound: Dapoxetine and other comparator compounds, dissolved in a suitable vehicle (e.g., DMSO).
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer or similar physiological salt solution.
-
Reference Inhibitors: Known potent and selective inhibitors for each transporter to define non-specific uptake (e.g., Paroxetine for SERT).
-
Scintillation Cocktail & Counter: For quantifying radioactivity.
Step-by-Step Methodology:
-
Cell Culture & Plating:
-
Culture the specific transporter-expressing HEK293 cells under standard conditions (37°C, 5% CO2).
-
Causality: Using distinct cell lines for each transporter is crucial to isolate the interaction of the test compound with a single target, ensuring the data is specific and not confounded by interactions with other transporters.
-
Plate the cells into 96-well microplates at a predetermined density to achieve a confluent monolayer on the day of the assay. Allow cells to adhere overnight.
-
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound (Dapoxetine) and reference compounds in assay buffer. Typically, a 10-point concentration curve is generated.
-
Prepare the radioligand solution in assay buffer at a concentration near its Km for the transporter. This ensures the assay is sensitive to competitive inhibition.
-
-
Uptake Inhibition Assay:
-
Wash the cell monolayers gently with pre-warmed assay buffer to remove culture medium.
-
Add the various concentrations of the test compound to the wells. Include wells with vehicle only (for total uptake) and wells with a high concentration of a known selective inhibitor (for non-specific uptake).
-
Pre-incubate the cells with the compounds for 5-10 minutes at room temperature or 37°C.
-
Causality: This pre-incubation step allows the test compound to bind to the transporter before the introduction of the substrate, ensuring that the measured inhibition reflects a true competitive interaction at equilibrium.
-
Initiate the uptake reaction by adding the [3H]radiolabeled substrate to all wells.
-
Incubate for a short, defined period (e.g., 1-5 minutes). The timing must be within the linear range of uptake for the specific cell line.
-
-
Termination and Lysis:
-
Rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.
-
Causality: The use of ice-cold buffer is critical as it instantly stops all enzymatic and transport processes, effectively "freezing" the reaction at the defined time point and preventing further uptake or efflux of the radioligand.
-
Lyse the cells in each well using a lysis buffer (e.g., 1% SDS) or a specialized scintillation cocktail.
-
-
Quantification and Data Analysis:
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Subtract the non-specific uptake counts from all other measurements to determine the specific uptake.
-
Plot the percent inhibition of specific uptake against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value—the concentration of the compound that inhibits 50% of the specific uptake.
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the radioligand uptake inhibition assay.
Caption: Workflow for a radioligand uptake inhibition assay.
Conclusion
The experimental data robustly supports the classification of N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine (Dapoxetine) as a potent and selective serotonin transporter inhibitor. Its high affinity for SERT, coupled with significantly lower affinity for NET and DAT, aligns its pharmacological profile with other established SSRIs. The distinct feature of Dapoxetine remains its rapid pharmacokinetics, which underpins its clinical application for on-demand use. The methodologies described herein represent the standard for accurately assessing transporter selectivity, a critical parameter in the development of safer and more effective neurotherapeutics.
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McMahon, C. G., et al. (2012). Dapoxetine and the treatment of premature ejaculation. Therapeutic Advances in Urology. Retrieved from [Link][10]
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Andersen, J., et al. (2014). Molecular basis for selective serotonin reuptake inhibition by the antidepressant agent fluoxetine (Prozac). Proceedings of the National Academy of Sciences. Retrieved from [Link][19]
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Benchmarking the safety profile of N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine against other short-acting SSRIs
A Comparative Safety Analysis of Dapoxetine and Other Short-Acting SSRIs for Clinical Development
An In-Depth Guide for Researchers and Drug Development Professionals
Introduction: The Critical Imperative for Safer, Short-Acting SSRIs
Selective Serotonin Reuptake Inhibitors (SSRIs) represent a cornerstone in the management of various psychiatric conditions. While their efficacy is well-established, the associated safety and tolerability profiles often limit their clinical utility. This is particularly true for patient populations requiring intermittent, on-demand treatment. The development of short-acting SSRIs with favorable safety profiles is, therefore, a significant focus in modern neuropharmacology. This guide provides a comprehensive benchmarking of the safety profile of N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, commonly known as dapoxetine, against other relevant short-acting SSRIs.[1] Dapoxetine is a potent, short-acting SSRI that has been extensively studied for on-demand treatment.[1][2]
This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals. It delves into the causality behind experimental choices for safety assessment and provides a framework for evaluating the clinical potential of novel short-acting SSRIs.
Pharmacological Profile: Dapoxetine in Focus
Dapoxetine is characterized by its rapid absorption and elimination, which minimizes accumulation in the body and allows for dose-proportional pharmacokinetics that are not significantly affected by multiple dosing.[2] This pharmacokinetic profile is a key differentiator from many other SSRIs and underpins its suitability for on-demand administration.[2] Preclinical models have demonstrated that dapoxetine acts at a supraspinal level to significantly inhibit ejaculatory expulsion reflexes.[1]
Comparative Safety & Tolerability: A Data-Driven Analysis
Clinical trial data provides a robust foundation for comparing the safety profiles of dapoxetine with other commonly prescribed SSRIs. While direct head-to-head, short-acting comparison trials are limited, a comprehensive analysis of individual study data offers valuable insights.
Common Adverse Events: A Tabular Comparison
The following table summarizes the incidence of common adverse events (AEs) associated with dapoxetine and two other widely used SSRIs, paroxetine and sertraline. It is important to note that the AE profiles for paroxetine and sertraline are primarily derived from studies on their use in depressive and anxiety disorders, which typically involve chronic daily dosing.
| Adverse Event | Dapoxetine (30 mg, on-demand) | Dapoxetine (60 mg, on-demand) | Paroxetine (chronic dosing) | Sertraline (chronic dosing) |
| Nausea | 11.0%[2] | 22.2%[2] | ~26% | ~26% |
| Dizziness | 5.8%[2] | 10.9%[2] | ~13% | ~11% |
| Headache | 5.6%[2] | 8.8%[2] | ~18% | ~20% |
| Diarrhea | 3.5% | 6.9% | ~12% | ~18% |
| Somnolence | 3.1% | 4.7% | ~23% | ~13% |
| Insomnia | 2.9% | 5.9% | ~13% | ~19% |
| Erectile Dysfunction | 2.3%[2] | 2.6%[2] | High Incidence | Moderate Incidence |
| Decreased Libido | <1%[3] | <1%[3] | High Incidence | Moderate Incidence |
Note: Incidence rates for paroxetine and sertraline are approximate and can vary based on the specific study and patient population.
A meta-analysis of 11 randomized controlled trials concluded that the adverse effects of on-demand dapoxetine are mild and tolerable.[4][5] The most frequently reported AEs for dapoxetine are nausea, dizziness, and headache.[2][6] Notably, unlike other SSRIs used for depression, dapoxetine is associated with low rates of sexual dysfunction.[2]
Cardiovascular Safety Profile
The cardiovascular safety of dapoxetine has been a focal point of its development. Phase I trials revealed no clinically significant electrocardiographic effects or delayed repolarization, even at doses up to four times the maximum recommended dose of 60 mg.[3] Phase III studies further confirmed the favorable cardiovascular safety profile of dapoxetine at 30 mg and 60 mg doses.[3] While vasovagal-mediated syncope has been associated with dapoxetine, no other significant cardiovascular adverse events have been identified.[7] In contrast, some other SSRIs, such as citalopram, have been linked to dose-dependent QT interval prolongation.
Experimental Protocols for Preclinical Safety Assessment
A rigorous preclinical safety evaluation is paramount in drug development. The following section outlines key experimental protocols that form the basis of a comprehensive safety assessment for a novel short-acting SSRI.
In Vitro Safety Assays
-
Rationale: Inhibition of the hERG channel is a primary cause of drug-induced QT interval prolongation, which can lead to life-threatening cardiac arrhythmias.[8] Early assessment of a compound's hERG liability is a critical regulatory requirement.[8]
-
Methodology:
-
Cell Line: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the hERG channel are commonly used.[9]
-
Technique: Automated patch-clamp electrophysiology systems (e.g., QPatch, Patchliner) are employed for high-throughput screening.
-
Procedure:
-
Cells are cultured to an appropriate confluency and harvested.
-
A whole-cell patch-clamp configuration is established.
-
A specific voltage protocol is applied to elicit hERG currents.
-
The baseline current is recorded.
-
The test compound is perfused at multiple concentrations, and the effect on the hERG current is measured.
-
A positive control (e.g., E-4031) is used to validate the assay.
-
-
Data Analysis: The concentration-response curve is plotted to determine the IC50 value (the concentration at which the compound inhibits 50% of the hERG current).
-
-
Rationale: Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs).[10] Assessing a compound's potential to inhibit key CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4) is crucial for predicting its DDI liability.[11][12]
-
Methodology:
-
Enzyme Source: Human liver microsomes are the standard source of CYP enzymes.
-
Technique: A cocktail inhibition assay using liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the simultaneous assessment of multiple CYP isoforms.[10]
-
Procedure:
-
The test compound is incubated with human liver microsomes and a cocktail of CYP-specific probe substrates.
-
The reaction is initiated by the addition of NADPH.
-
After a defined incubation period, the reaction is quenched.
-
The formation of metabolites from the probe substrates is quantified by LC-MS/MS.
-
-
Data Analysis: A decrease in the formation of a specific metabolite in the presence of the test compound indicates inhibition of the corresponding CYP isoform.[13] The IC50 value is calculated.[13]
-
In Vivo Safety Studies
-
Rationale: This study provides initial information on the potential target organs of toxicity and helps determine the maximum tolerated dose (MTD). The results guide dose selection for subsequent repeat-dose toxicity studies.[14][15]
-
Methodology:
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
-
Procedure:
-
Animals are divided into several groups, including a control group and at least three dose groups of the test compound.
-
The test compound is administered as a single dose via the intended clinical route (e.g., oral gavage).
-
Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.[16]
-
At the end of the observation period, a gross necropsy is performed on all animals.[16]
-
-
Data Analysis: The LD50 (lethal dose for 50% of the animals) can be estimated, and any signs of toxicity are documented.
-
-
Rationale: This study provides information on the toxic effects of the compound after repeated administration over a longer period, which is essential for assessing its safety for chronic or sub-chronic use.
-
Methodology:
-
Animal Model: Rodents (rats) and a non-rodent species (e.g., dogs, monkeys) are typically used.
-
Procedure:
-
The test compound is administered daily for a specified duration (e.g., 28 or 90 days).
-
In-life observations include clinical signs, body weight, food consumption, and ophthalmoscopy.
-
At the end of the treatment period, blood and urine samples are collected for hematology, clinical chemistry, and urinalysis.
-
A full necropsy is performed, and organs are weighed and examined for histopathological changes.
-
-
Data Analysis: The no-observed-adverse-effect level (NOAEL) is determined, and target organs of toxicity are identified.
-
Visualizing Key Experimental Workflows
Workflow for In Vitro hERG Safety Assessment
Caption: Workflow for assessing hERG channel inhibition using automated patch-clamp electrophysiology.
Logical Flow for Preclinical Safety Assessment
Caption: Logical progression of preclinical safety studies for a novel drug candidate.
Conclusion and Future Directions
The safety profile of dapoxetine, characterized by its rapid onset and offset of action and a lower incidence of certain class-specific adverse effects like sexual dysfunction, positions it as a valuable comparator for the development of new short-acting SSRIs. The experimental framework outlined in this guide provides a robust methodology for the preclinical safety assessment of such novel compounds.
Future research should focus on conducting direct, head-to-head comparative studies of short-acting SSRIs to provide more definitive evidence of their relative safety and tolerability. Furthermore, the application of novel in silico and in vitro models, such as organ-on-a-chip technology, may offer more predictive and human-relevant safety data in the early stages of drug development. By adhering to a rigorous and scientifically sound safety assessment paradigm, the pharmaceutical industry can continue to develop innovative and safer treatments for a wide range of medical needs.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine (Dapoxetine)
This document provides essential procedural guidance for the safe and compliant disposal of N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, a selective serotonin reuptake inhibitor (SSRI) commonly known as Dapoxetine.[1][2] Adherence to these protocols is critical not only for laboratory safety but also for environmental stewardship and regulatory compliance. The procedures outlined herein are grounded in established principles from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) to ensure a self-validating and trustworthy system for waste management.
Hazard Identification and Risk Assessment
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. The causality behind these stringent disposal protocols is rooted in the specific toxicological and ecotoxicological profile of Dapoxetine.
Table 1: Summary of Identified Hazards
| Hazard Category | Description | Primary Concern & Rationale |
| Acute Health Hazards | Harmful if swallowed.[3] Causes serious eye irritation and may cause skin irritation.[3][4] | Ingestion or contact can lead to immediate health effects. Proper Personal Protective Equipment (PPE) is non-negotiable to prevent accidental exposure during handling and disposal. |
| Environmental Hazards | Toxic to aquatic life with long-lasting effects.[3][4] | This is a critical consideration. As an SSRI, the compound is designed to be biologically active at low concentrations.[1][2] Improper disposal, such as sewering, can introduce the active pharmaceutical ingredient into waterways, potentially disrupting aquatic ecosystems.[5] |
| Chemical Classification | Amine Compound, Pharmaceutical Waste | Amine-containing compounds require careful segregation to prevent unintended reactions.[6] As a pharmaceutical, its disposal is regulated to prevent environmental contamination and potential misuse.[7][8] |
The primary directive is to manage this compound as a hazardous pharmaceutical waste . This classification mandates a "cradle-to-grave" management approach under the Resource Conservation and Recovery Act (RCRA), ensuring it is handled safely from the point of generation to its final destruction.[9]
Core Disposal Principles & Workflow
The fundamental principle governing the disposal of this and other hazardous pharmaceuticals is the absolute prohibition of sewering (i.e., flushing down the drain or toilet) .[7][8][10] This EPA-mandated rule is in place to prevent the entry of active pharmaceutical ingredients into water treatment systems that are not designed to neutralize them.
The following workflow provides a logical pathway for the proper management of Dapoxetine waste.
Caption: High-level workflow for Dapoxetine waste management.
Step-by-Step Disposal Protocol
This section provides the detailed, operational methodology for disposal.
Step 1: Assemble Personal Protective Equipment (PPE) Before handling the waste material, ensure you are wearing the appropriate PPE to mitigate exposure risks.
-
Gloves: Chemical-resistant nitrile gloves are required.[4]
-
Eye Protection: Wear chemical safety goggles or safety glasses with side shields.[4]
-
Body Protection: A standard laboratory coat is mandatory.[4]
Step 2: Waste Segregation and Containerization Proper segregation is key to preventing hazardous reactions and ensuring compliant disposal.
-
Designate a Waste Container: Use a dedicated, leak-proof container made of a material compatible with amines. The container must be in good condition with a secure, tight-fitting lid.[6]
-
Labeling: The container must be clearly and accurately labeled before any waste is added. The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine "
-
Associated Hazard Warnings: "Toxic, Irritant, Environmental Hazard "
-
-
Deposit Waste:
-
Solid Waste: Carefully place unused or expired solid Dapoxetine into the designated container.
-
Contaminated Labware: Items such as gloves, weigh boats, or pipette tips that are contaminated with the compound should also be placed in this container. Do not mix with general lab trash.
-
Solutions: If disposing of solutions, ensure the container is appropriate for liquids and that the solution is not reactive with other contents. It is best practice to keep liquid and solid waste streams separate if possible.
-
Step 3: Spill Management In the event of a spill, immediate and correct action is required.
-
Ensure Area is Ventilated: If safe to do so, increase ventilation.
-
Contain the Spill: Use an inert absorbent material such as sand, silica gel, or a universal binder to soak up any liquid.[4] Do not use combustible materials like paper towels.
-
Collect Material: Carefully sweep or scoop the absorbed material and place it into the designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent and water. All cleaning materials must also be disposed of as hazardous waste.
Step 4: Storage and Final Disposal
-
Accumulation Point: Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area. The storage area should prevent exposure to extreme temperatures or moisture.[4]
-
Arrange for Pickup: Do not allow hazardous waste to accumulate indefinitely. Once the container is approximately 80% full, schedule a pickup with your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]
-
Documentation: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately. These documents provide a record of the waste from generation to final disposal.[6]
-
Method of Destruction: The standard and EPA-recommended disposal method for pharmaceutical waste is high-temperature incineration at a permitted hazardous waste facility.[11] This process ensures the complete destruction of the active pharmaceutical ingredient.
Visualization of Decision Logic
The decision to treat this material as hazardous waste is not optional. This diagram illustrates the logical framework based on regulatory definitions.
Caption: Decision-making process for waste classification.
By integrating these scientifically sound and regulation-aligned procedures into your laboratory's standard operating protocols, you contribute to a culture of safety, responsibility, and environmental integrity. Trust in this process is built upon its verifiable adherence to federal and best-practice standards.
References
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Ningbo Inno Pharmchem Co., Ltd. (2025, March 6). (S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine. Available at: [Link]
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U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals. Available at: [Link]
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Hazardous Waste Experts. (2019, June 18). Updated Rules for EPA hazardous pharmaceutical waste Sewering. Available at: [Link]
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DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Available at: [Link]
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CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Available at: [Link]
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King & Spalding. (2019, August 21). EPA Issues New Pharmaceutical Waste Management Rules for Hospitals, Medical Clinics and Pharmacies. Available at: [Link]
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U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Available at: [Link]
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American Society of Health-System Pharmacists. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Available at: [Link]
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U.S. Occupational Safety and Health Administration. Hazardous Waste. Available at: [Link]
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Chemical Safety. (2024, October 18). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Available at: [Link]
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Collect and Recycle. Amine Disposal For Businesses. Available at: [Link]
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Maryland Department of the Environment. (2006, April 15). Managing Pharmaceutical Waste: A 10-Step Blueprint for Health Care Facilities. Available at: [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
